2-Ethoxy-3-iodopyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-3-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO/c1-2-10-7-6(8)4-3-5-9-7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCXFQFGXYWCHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590329 | |
| Record name | 2-Ethoxy-3-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
766557-60-2 | |
| Record name | 2-Ethoxy-3-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Spectroscopic Characterization of 2-Ethoxy-3-iodopyridine
This guide provides an in-depth analysis of the expected spectroscopic data for 2-Ethoxy-3-iodopyridine, a substituted pyridine with potential applications in medicinal chemistry and materials science.[1][2] As direct experimental spectra for this specific molecule are not widely available in public databases, this document leverages predictive models and comparative data from analogous structures to offer a robust framework for researchers, scientists, and drug development professionals. The focus is on the practical interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate the identification and characterization of this compound.
Introduction to this compound
This compound belongs to the class of halopyridines, which are crucial building blocks in organic synthesis. The pyridine ring is a common scaffold in many biologically active compounds, and the presence of ethoxy and iodo substituents offers multiple avenues for further chemical modification. The ethoxy group can influence the electronic properties and solubility of the molecule, while the iodo group is an excellent leaving group for cross-coupling reactions, enabling the introduction of diverse functional groups.
Synthesis and Purification
A plausible synthetic route to this compound involves the O-alkylation of 3-iodo-2(1H)-pyridone. This reaction, a variation of the Williamson ether synthesis, is a common and effective method for preparing alkoxy-substituted pyridines.[3][4]
Proposed Synthesis Workflow
Caption: A proposed workflow for the synthesis of this compound.
Experimental Protocol (Hypothetical)
-
To a solution of 3-iodo-2(1H)-pyridone in an anhydrous solvent such as DMF, add a suitable base (e.g., cesium carbonate or potassium carbonate).
-
Stir the mixture at room temperature for a short period to facilitate the formation of the pyridone salt.
-
Add ethyl iodide dropwise to the reaction mixture.
-
Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield pure this compound.
Spectroscopic Data and Interpretation
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of ¹H and ¹³C nuclei.
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the three protons on the pyridine ring and the five protons of the ethoxy group.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 (Pyridine) | 8.0 - 8.2 | Doublet of doublets (dd) | J = ~5 Hz, ~2 Hz |
| H-4 (Pyridine) | 7.8 - 8.0 | Doublet of doublets (dd) | J = ~8 Hz, ~2 Hz |
| H-5 (Pyridine) | 6.8 - 7.0 | Doublet of doublets (dd) | J = ~8 Hz, ~5 Hz |
| -OCH₂- | 4.3 - 4.5 | Quartet (q) | J = ~7 Hz |
| -CH₃ | 1.3 - 1.5 | Triplet (t) | J = ~7 Hz |
-
The protons on the pyridine ring (H-4, H-5, and H-6) will appear in the aromatic region, with their chemical shifts influenced by the electron-donating ethoxy group and the electron-withdrawing and anisotropic effects of the iodine atom.
-
The methylene protons (-OCH₂-) of the ethoxy group are deshielded by the adjacent oxygen atom and will appear as a quartet due to coupling with the methyl protons.
-
The methyl protons (-CH₃) will appear as a triplet due to coupling with the methylene protons.
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) |
| C-2 (Pyridine) | 160 - 165 |
| C-4 (Pyridine) | 145 - 150 |
| C-6 (Pyridine) | 140 - 145 |
| C-5 (Pyridine) | 115 - 120 |
| C-3 (Pyridine) | 90 - 95 |
| -OCH₂- | 65 - 70 |
| -CH₃ | 14 - 16 |
-
The carbon C-2, attached to both nitrogen and oxygen, is expected to be the most deshielded.
-
The carbon C-3, bonded to the iodine atom, will be significantly shielded due to the "heavy atom effect".[5]
-
The remaining pyridine carbons will appear in the aromatic region, with their shifts influenced by the substituents.[6]
-
The two carbons of the ethoxy group will appear in the aliphatic region.
Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups in a molecule based on their characteristic vibrational frequencies.
| Bond | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C-H (Aromatic) | Stretch | 3050 - 3150 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| C=N, C=C (Pyridine ring) | Stretch | 1400 - 1600 |
| C-O-C (Ether) | Asymmetric Stretch | 1200 - 1250 |
| C-O-C (Ether) | Symmetric Stretch | 1000 - 1050 |
| C-I | Stretch | 500 - 600 |
The IR spectrum will be characterized by C-H stretching vibrations for both the aromatic and aliphatic portions of the molecule.[7][8] The pyridine ring will show characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.[9][10] The prominent C-O stretching of the ethoxy group will be a key diagnostic feature.[10] The C-I stretch appears at a low frequency and may be difficult to observe on some instruments.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
| Ion | m/z (predicted) | Description |
| [M]⁺ | 249 | Molecular Ion |
| [M - C₂H₄]⁺ | 221 | Loss of ethylene from the ethoxy group |
| [M - C₂H₅]⁺ | 220 | Loss of an ethyl radical |
| [M - OC₂H₅]⁺ | 204 | Loss of an ethoxy radical |
| [C₅H₃INO]⁺ | 220 | Loss of an ethyl radical |
| [C₅H₄N]⁺ | 78 | Pyridyl cation |
-
The molecular ion peak ([M]⁺) is expected at an m/z of 249, corresponding to the molecular weight of this compound.
-
Common fragmentation pathways for ethoxy-substituted aromatics include the loss of an ethylene molecule (C₂H₄) via a McLafferty-type rearrangement, and the loss of an ethyl radical (C₂H₅).[11][12][13]
-
Cleavage of the C-O bond can lead to the loss of an ethoxy radical.
-
The iodine atom may also be lost as a radical.
Structure Elucidation Workflow
The combined interpretation of NMR, IR, and MS data provides a comprehensive picture for the structural confirmation of this compound.
References
- 1. This compound [synhet.com]
- 2. researchgate.net [researchgate.net]
- 3. Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. testbook.com [testbook.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to GSK1016790A: A Potent and Selective TRPV4 Agonist
This technical guide provides a comprehensive overview of the properties and safety of the research compound GSK1016790A (CAS Number: 942206-85-1). It is intended for researchers, scientists, and drug development professionals who are utilizing or considering this potent and selective Transient Receptor Potential Vanilloid 4 (TRPV4) channel agonist in their work. While the initial query referenced CAS number 766557-60-2, which corresponds to the chemical intermediate 2-Ethoxy-3-iodopyridine, this guide focuses on the well-characterized, biologically active compound GSK1016790A to provide a more substantive and practical resource for the intended scientific audience. Chemical intermediates such as this compound are crucial building blocks in the synthesis of complex molecules like GSK1016790A, highlighting the intricate process of drug discovery and development.
Physicochemical Properties of GSK1016790A
GSK1016790A is a cell-permeable piperazine amide derivative that has emerged as a cornerstone tool for investigating the physiological and pathological roles of the TRPV4 ion channel.[1] Its high potency and selectivity make it an invaluable asset in elucidating the complex signaling pathways governed by TRPV4 activation.
| Property | Value | Source |
| CAS Number | 942206-85-1 | [1][2] |
| Molecular Formula | C₂₈H₃₂Cl₂N₄O₆S₂ | [2] |
| Molecular Weight | 655.61 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Purity | ≥98% (HPLC) | [2] |
| Solubility | Soluble in DMSO (approx. 15 mg/mL), ethanol (approx. 10 mg/mL), and dimethyl formamide (DMF). Sparingly soluble in aqueous buffers. | [2] |
| Storage | Store at -20°C for long-term stability (≥4 years). | [2] |
Note on Solubility: For aqueous solutions, it is recommended to first dissolve GSK1016790A in DMSO and then dilute with the aqueous buffer of choice.[2] A 1:3 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.25 mg/mL.[2] Aqueous solutions are not recommended for storage for more than one day.[2]
Mechanism of Action and Signaling Pathways
GSK1016790A is a potent and selective agonist of the TRPV4 channel, a non-selective cation channel that is permeable to Ca²⁺.[1] It elicits Ca²⁺ influx in cells expressing TRPV4 with high potency, with reported EC₅₀ values of 2.1 nM in human TRPV4-expressing HEK cells and 18 nM in mouse counterparts. This potency is approximately 300-fold greater than that of another commonly used TRPV4 agonist, 4α-PDD.[1]
The activation of TRPV4 by GSK1016790A initiates a cascade of intracellular signaling events, primarily driven by the influx of calcium. This initial calcium signal can then trigger downstream pathways that vary depending on the cell type. In endothelial cells, for example, GSK1016790A-mediated TRPV4 activation leads to the phosphorylation of endothelial nitric oxide synthase (eNOS), an important event in vasodilation.[3]
Interestingly, prolonged stimulation with GSK1016790A can lead to a desensitization of the TRPV4 channel and its downregulation from the plasma membrane.[4][5] This process involves the internalization of the channel and is dependent on both calcium influx and release from intracellular stores.[6][7] The trafficking and endocytosis of TRPV4 following activation by GSK1016790A are regulated by a complex interplay of signaling molecules, including Protein Kinase C (PKC), Phosphoinositide 3-kinase (PI3K), and the small GTPase RhoA.[6][7][8]
Signaling Pathway of GSK1016790A-Induced TRPV4 Activation and Downregulation
Caption: GSK1016790A activates TRPV4, leading to Ca²⁺ influx and downstream signaling.
Applications in Research
GSK1016790A's high potency and selectivity make it an indispensable tool for studying the diverse roles of TRPV4 channels in health and disease. These channels are implicated in a wide array of physiological processes, including:
-
Mechanosensation: TRPV4 is activated by mechanical stimuli such as shear stress and osmotic changes.[9] GSK1016790A allows for the specific activation of the channel to study its role in these processes in various tissues, including the vascular endothelium and kidneys.[9]
-
Thermosensation: TRPV4 is sensitive to warm temperatures, and GSK1016790A can be used to probe its contribution to temperature sensing.[9]
-
Cardiovascular Regulation: Activation of TRPV4 in the vascular endothelium can lead to vasodilation.[10] GSK1016790A is used to investigate the role of TRPV4 in blood pressure regulation and endothelial function.
-
Pain and Inflammation: TRPV4 is expressed in sensory neurons and is involved in nociception. GSK1016790A can be used to study the mechanisms of pain and inflammation mediated by this channel.
-
Respiratory Function: TRPV4 is present in the lungs and is implicated in conditions like pulmonary edema.
Safety and Toxicity Profile
While GSK1016790A is a valuable research tool, it is crucial to handle it with appropriate safety precautions. It should be considered hazardous until more comprehensive toxicological data is available.[2]
-
Handling: Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[2] Handle in a well-ventilated area, preferably in a chemical fume hood, and wash hands thoroughly after handling.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
In Vivo Considerations: Systemic activation of TRPV4 with high doses of GSK1016790A can have significant physiological consequences. In animal models, intravenous administration has been shown to cause vasodilation, vascular leakage, tissue hemorrhage, and in some cases, cardiopulmonary collapse.[10][11] Studies have also indicated that high concentrations of GSK1016790A can induce neurotoxicity through oxidative stress.[12] Researchers planning in vivo experiments should carefully consider the dose and route of administration and monitor for adverse effects.
Experimental Protocol: In Vitro Calcium Influx Assay
This protocol provides a general framework for measuring GSK1016790A-induced calcium influx in a cell line expressing TRPV4 using a fluorescent calcium indicator.
Workflow for In Vitro Calcium Influx Assay
Caption: A typical workflow for a GSK1016790A-induced calcium influx assay.
Step-by-Step Methodology:
-
Cell Culture: Seed cells expressing TRPV4 (e.g., HeLa-TRPV4 or HEK293-TRPV4) on glass coverslips in a suitable culture plate.[13] Allow cells to adhere and grow for 20-24 hours.[13]
-
Loading with Calcium Indicator:
-
Prepare a loading buffer containing a fluorescent calcium indicator such as Fura-2 AM (e.g., 2 µM) in an appropriate buffer like Modified Balanced Salt Solution (MBSS).[13] MBSS composition: 140 mM NaCl, 5.4 mM KCl, 0.5 mM MgCl₂, 0.4 mM MgSO₄, 3.3 mM NaHCO₃, 2 mM CaCl₂, 5.5 mM glucose, 10 mM HEPES, pH 7.4.[13]
-
Remove the culture medium from the cells and wash them with the buffer.
-
Add the loading buffer to the cells and incubate for approximately 1 hour at room temperature in the dark.[13]
-
-
Washing: After incubation, gently wash the cells with the buffer to remove any excess dye.
-
Measurement:
-
Place the coverslip with the loaded cells in a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging.
-
Continuously perfuse the cells with the buffer.
-
Record the baseline fluorescence for a few minutes to ensure a stable signal.
-
Introduce a solution containing the desired concentration of GSK1016790A into the perfusion chamber.
-
Record the changes in fluorescence intensity over time. For Fura-2, this typically involves alternating excitation wavelengths (e.g., 340 nm and 380 nm) and measuring the emission at ~510 nm.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities at the two excitation wavelengths.
-
The change in this ratio over time is proportional to the change in intracellular calcium concentration ([Ca²⁺]i).
-
Plot the fluorescence ratio as a function of time to visualize the calcium influx profile in response to GSK1016790A.
-
Note: This is a generalized protocol. Specific parameters such as dye concentration, loading time, and buffer composition may need to be optimized for different cell types and experimental setups.
References
- 1. GSK1016790A ≥98% (HPLC), powder, TRPV4 channel agonist, Calbiochem | Sigma-Aldrich [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. GSK1016790A | TRP/TRPV Channel | Calcium Channel | TargetMol [targetmol.com]
- 11. Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced Oxidative Stress Is Responsible for TRPV4-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Reactivity of the Carbon-Iodine Bond in 2-Ethoxy-3-iodopyridine: A Gateway to Novel Scaffolds in Drug Discovery
Abstract: The 2,3-disubstituted pyridine motif is a privileged scaffold in modern medicinal chemistry, appearing in a range of therapeutic agents, including kinase inhibitors.[1][2] The strategic functionalization of this core relies on robust and predictable synthetic methodologies. 2-Ethoxy-3-iodopyridine serves as a highly versatile building block, primarily due to the pronounced reactivity of its carbon-iodine (C-I) bond. This guide provides an in-depth technical analysis of the C(sp²)–I bond's reactivity in this compound, focusing on its application in palladium-catalyzed cross-coupling reactions. We will explore the mechanistic underpinnings, provide field-tested experimental protocols, and discuss the strategic application of these transformations in the synthesis of complex molecular architectures relevant to drug development professionals.
Introduction: The Strategic Importance of the C–I Bond
This compound (CAS: 766557-60-2) is a key synthetic intermediate whose utility is dominated by the properties of its carbon-iodine bond.[3] In the realm of palladium-catalyzed cross-coupling, the reactivity of aryl halides follows the general trend: I > Br > Cl > F.[4][5] This hierarchy is a direct consequence of bond dissociation energies, with the C–I bond being the weakest and therefore the most susceptible to oxidative addition by a low-valent palladium catalyst—the crucial initiating step in most cross-coupling cycles.[6][7]
This high reactivity allows for transformations to occur under mild conditions, often at room temperature, preserving sensitive functional groups elsewhere in the molecule.[4] For researchers in drug discovery, this translates to a reliable and modular approach for constructing libraries of analogues by systematically varying the coupling partner, making this compound an invaluable starting material for structure-activity relationship (SAR) studies.[1][8]
Core Physicochemical Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 766557-60-2 |
| Molecular Formula | C₇H₈INO |
| Monoisotopic Mass | 248.96506 Da |
| Appearance | Typically an off-white to yellow solid or oil |
Data sourced from PubChem CID 17750184.
Palladium-Catalyzed Cross-Coupling Reactions: Harnessing the C–I Bond
The C–I bond in this compound is the primary handle for molecular elaboration. Its participation in palladium-catalyzed reactions provides access to C-C and C-N bond formations, which are fundamental transformations in pharmaceutical synthesis.
Caption: General Catalytic Cycle for Pd-Catalyzed Cross-Coupling.
Suzuki-Miyaura Coupling: C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity, broad functional group tolerance, and the low toxicity of its boron-based reagents.[9][10] The reaction couples the aryl iodide with an organoboronic acid or ester.
Causality and Mechanism: The reaction is initiated by the oxidative addition of the highly reactive C–I bond of this compound to a Pd(0) species.[11] A crucial step is the activation of the boronic acid by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate complex.[9][12] This boronate then undergoes transmetalation with the Pd(II)-halide complex, transferring the organic group to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[11]
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-ethoxy-3-phenylpyridine.
Data: Representative Suzuki-Miyaura Couplings
| Entry | Boronic Acid Partner | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 2-Ethoxy-3-phenylpyridine | ~90 |
| 2 | 4-Methoxyphenylboronic acid | 2-Ethoxy-3-(4-methoxyphenyl)pyridine | ~88 |
| 3 | Thiophene-2-boronic acid | 2-Ethoxy-3-(thiophen-2-yl)pyridine | ~85 |
| 4 | Pyrimidine-5-boronic acid | 5-(2-Ethoxypyridin-3-yl)pyrimidine | ~75 |
| Yields are illustrative and based on typical outcomes for aryl iodides under optimized conditions.[13] |
Sonogashira Coupling: C(sp²)–C(sp) Bond Formation
The Sonogashira coupling is a powerful method for forming a bond between an sp² carbon (from the aryl iodide) and an sp carbon (from a terminal alkyne).[4] This reaction is fundamental for creating arylalkyne structures, which are prevalent in materials science and as precursors in pharmaceutical synthesis.[14]
Causality and Mechanism: This reaction uniquely employs a dual catalytic system.[15] The palladium cycle mirrors that of other cross-couplings, beginning with oxidative addition of the C–I bond. The copper(I) co-catalyst activates the terminal alkyne by forming a copper(I) acetylide species.[4] This acetylide is more nucleophilic and readily undergoes transmetalation with the Pd(II) intermediate. Reductive elimination then furnishes the arylalkyne product and regenerates the Pd(0) catalyst. The use of an amine base (e.g., triethylamine) is crucial, serving both as a base to deprotonate the alkyne and as a solvent.[16]
Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
Setup: In a sealed tube under an argon atmosphere, combine this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (0.04 mmol, 4 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (5 mL) followed by phenylacetylene (1.1 mmol, 1.1 equiv).
-
Reaction: Seal the tube and heat the mixture to 60 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting iodide is consumed (typically 3-6 hours).
-
Workup: Cool the reaction to room temperature and filter the mixture through a pad of Celite, washing with diethyl ether. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride (NH₄Cl) to remove copper salts, then wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to yield 2-ethoxy-3-(phenylethynyl)pyridine.
Data: Representative Sonogashira Couplings
| Entry | Alkyne Partner | Product | Typical Yield (%) |
| 1 | Phenylacetylene | 2-Ethoxy-3-(phenylethynyl)pyridine | ~92 |
| 2 | Ethynyltrimethylsilane | 2-Ethoxy-3-((trimethylsilyl)ethynyl)pyridine | ~95 |
| 3 | 1-Hexyne | 2-Ethoxy-3-(hex-1-yn-1-yl)pyridine | ~89 |
| 4 | Propargyl alcohol | 3-(2-Ethoxypyridin-3-yl)prop-2-yn-1-ol | ~80 |
| Yields are based on standard Sonogashira protocols for aryl iodides.[15][17] |
Heck-Mizoroki Reaction: C(sp²)–C(sp²) Vinylation
The Heck reaction provides a direct method for the arylation of alkenes, forming a new C-C bond and a substituted alkene product.[18] It is highly valued for its stereospecificity and tolerance of a wide variety of functional groups on the alkene partner.[19]
Causality and Mechanism: The cycle starts with the oxidative addition of the C–I bond to Pd(0).[19] The resulting Pd(II) complex then coordinates to the alkene (migratory insertion), forming a new alkyl-palladium intermediate. This step proceeds via syn-addition.[12] The final product is formed through a syn β-hydride elimination, which regenerates the double bond in a new position and produces a palladium-hydride species. The base in the reaction neutralizes the generated H-X to regenerate the Pd(0) catalyst.[5] The high reactivity of the C-I bond makes this compound an excellent substrate for this transformation.[19]
Caption: Key Stages of the Heck-Mizoroki Catalytic Cycle.
Protocol: Heck Reaction of this compound with Ethyl Acrylate
-
Setup: To a flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Reagent Addition: Add anhydrous acetonitrile (5 mL), followed by ethyl acrylate (1.5 mmol, 1.5 equiv) and triethylamine (2.0 mmol, 2.0 equiv).
-
Reaction: Heat the mixture to reflux (approx. 82 °C) under an inert atmosphere.
-
Monitoring: Follow the reaction by TLC or GC-MS until completion (typically 6-18 hours).
-
Workup: Cool the reaction mixture to room temperature and filter through Celite to remove the palladium black. Rinse the pad with ethyl acetate.
-
Purification: Concentrate the filtrate in vacuo. Purify the residue by flash column chromatography (hexane/ethyl acetate) to afford ethyl (E)-3-(2-ethoxypyridin-3-yl)acrylate.
Data: Representative Heck Reactions
| Entry | Alkene Partner | Product (Typically E-isomer) | Typical Yield (%) |
| 1 | Ethyl acrylate | Ethyl (E)-3-(2-ethoxypyridin-3-yl)acrylate | ~85 |
| 2 | Styrene | (E)-2-Ethoxy-3-styrylpyridine | ~80 |
| 3 | 1-Hexene | 2-Ethoxy-3-((E)-hex-1-en-1-yl)pyridine | ~70 |
| 4 | Cyclohex-1-en-1-yl triflate | 3-(Cyclohex-1-en-1-yl)-2-ethoxypyridine | ~65 |
| Yields are illustrative and reflect the high efficiency of Heck reactions with aryl iodides.[20][21] |
Buchwald-Hartwig Amination: C(sp²)–N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds by coupling aryl halides with amines.[22] This reaction has largely replaced harsher classical methods and offers exceptional scope and functional group tolerance.[23]
Causality and Mechanism: The catalytic cycle begins with the oxidative addition of the C–I bond of this compound to the Pd(0) catalyst.[24] The amine then coordinates to the resulting Pd(II) complex. In the presence of a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄), the coordinated amine is deprotonated to form a palladium amido complex.[24][25] Reductive elimination from this intermediate forms the desired C-N bond and regenerates the Pd(0) catalyst. The choice of phosphine ligand is critical for success, with bulky, electron-rich biaryl phosphine ligands often providing the best results.[23][26]
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
Setup: In a glovebox, add this compound (1.0 mmol, 1.0 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%), and a suitable biaryl phosphine ligand like XPhos (0.03 mmol, 3 mol%) to a vial.
-
Reagent Addition: Add anhydrous toluene (5 mL) and morpholine (1.2 mmol, 1.2 equiv).
-
Reaction: Seal the vial and heat the mixture to 100 °C with stirring.
-
Monitoring: Monitor the reaction by LC-MS. The reaction is often complete in 2-16 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to yield 4-(2-ethoxypyridin-3-yl)morpholine.
Data: Representative Buchwald-Hartwig Aminations
| Entry | Amine Partner | Product | Typical Yield (%) |
| 1 | Morpholine | 4-(2-Ethoxypyridin-3-yl)morpholine | ~94 |
| 2 | Aniline | N-(2-Ethoxypyridin-3-yl)aniline | ~88 |
| 3 | Benzylamine | N-Benzyl-2-ethoxypyridin-3-amine | ~90 |
| 4 | tert-Butyl carbamate | tert-Butyl (2-ethoxypyridin-3-yl)carbamate | ~85 |
| Yields are based on modern Buchwald-Hartwig protocols known to be effective for aryl iodides.[23][25] |
Application in Drug Discovery & Development
The ability to rapidly and efficiently diversify the this compound core via the reactions described above is of immense value in drug discovery. The 2,3-disubstituted pyridine scaffold is a key component in many biologically active molecules. For instance, efforts to replace quinoline rings in IDO1 (indoleamine 2,3-dioxygenase-1) inhibitors, a target in cancer immunotherapy, led to the discovery of potent 2,3-disubstituted pyridine analogues.[1] The synthetic accessibility afforded by the C-I bond's reactivity allows for the systematic exploration of the chemical space around the pyridine core to optimize potency, selectivity, and pharmacokinetic properties.[27]
Conclusion
The carbon-iodine bond in this compound is a highly reactive and synthetically valuable functional group. Its lability towards oxidative addition underpins its utility in a suite of powerful palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions. These transformations provide reliable and modular access to a vast array of C-C and C-N linked structures under relatively mild conditions. For researchers in medicinal chemistry and drug development, this compound represents a strategic building block, enabling the efficient construction and optimization of novel molecular entities targeting a wide range of diseases.
References
- 1. Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound [synhet.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 6. benchchem.com [benchchem.com]
- 7. jmcct.com [jmcct.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. researchgate.net [researchgate.net]
- 14. depts.washington.edu [depts.washington.edu]
- 15. jk-sci.com [jk-sci.com]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. Heck reaction - Wikipedia [en.wikipedia.org]
- 19. Heck Coupling | NROChemistry [nrochemistry.com]
- 20. Heck Reaction [organic-chemistry.org]
- 21. m.youtube.com [m.youtube.com]
- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 23. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 24. jk-sci.com [jk-sci.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. rsc.org [rsc.org]
- 27. Discovery of Imidazopyridines as Potent Inhibitors of Indoleamine 2,3-Dioxygenase 1 for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 2-Ethoxy-3-iodopyridine in Modern Medicinal Chemistry: A Technical Guide
Introduction: The Pyridine Scaffold as a Privileged Structure in Drug Discovery
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of FDA-approved drugs and biologically active molecules.[1][2] Its ability to act as a hydrogen bond acceptor and its capacity to engage in various non-covalent interactions make it a highly versatile core for designing ligands that target a wide array of biological macromolecules. The strategic functionalization of the pyridine ring is therefore a critical aspect of drug design, enabling the fine-tuning of a compound's pharmacological and pharmacokinetic properties.
This technical guide focuses on a particularly valuable, yet underexplored, building block for the synthesis of complex pyridine derivatives: 2-Ethoxy-3-iodopyridine . We will delve into the unique chemical reactivity of this intermediate and explore its potential applications in the synthesis of high-value compounds, particularly in the realms of kinase inhibitors and G protein-coupled receptor (GPCR) modulators. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
The Chemical Rationale: Why this compound?
The utility of this compound lies in the distinct reactivity of its substituents and the advantageous properties conferred by the 2-ethoxy group.
Differential Reactivity: A Handle for Controlled Functionalization
The key to the synthetic versatility of this compound is the presence of a highly reactive iodine atom at the 3-position. In the context of palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly weaker and thus more susceptible to oxidative addition to a palladium(0) catalyst than a carbon-bromine (C-Br) or carbon-chlorine (C-Cl) bond.[3] This differential reactivity allows for selective functionalization at the 3-position under mild conditions, making it an ideal substrate for a variety of powerful bond-forming reactions that are central to modern medicinal chemistry.
Core Synthetic Methodologies: Harnessing the Power of Cross-Coupling
This compound is an excellent substrate for a range of palladium-catalyzed cross-coupling reactions, which are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds.[4]
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Aryl and Heteroaryl Fragments
The Suzuki-Miyaura coupling is one of the most widely used reactions for the formation of biaryl and heteroaryl-aryl linkages.[5] The reaction of this compound with a variety of boronic acids or their esters provides a straightforward route to 3-aryl or 3-heteroaryl-2-ethoxypyridines.
Illustrative Experimental Protocol: Suzuki-Miyaura Coupling
| Reagent | Purpose | Typical Amount (equivalents) |
| This compound | Starting Material | 1.0 (Limiting reagent) |
| Aryl/Heteroaryl Boronic Acid | Coupling Partner | 1.1 - 1.5 |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Catalyst | 0.02 - 0.10 |
| Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) | Activates Boronic Acid | 2.0 - 3.0 |
| Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF) | Reaction Medium | - |
Step-by-Step Methodology:
-
To a dry reaction vessel, add this compound, the aryl/heteroaryl boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Suzuki-Miyaura coupling of this compound.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[1][6] This reaction is particularly valuable for introducing linear, rigid alkynyl linkers into a molecule, which can be useful for probing binding pockets or as precursors for further transformations.
Illustrative Experimental Protocol: Sonogashira Coupling
| Reagent | Purpose | Typical Amount (equivalents) |
| This compound | Starting Material | 1.0 (Limiting reagent) |
| Terminal Alkyne | Coupling Partner | 1.1 - 1.5 |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) | Catalyst | 0.02 - 0.05 |
| Copper(I) Iodide (CuI) | Co-catalyst | 0.05 - 0.20 |
| Base (e.g., Triethylamine, Diisopropylamine) | Base and Solvent | - |
| Solvent (optional, e.g., THF, DMF) | Reaction Medium | - |
Step-by-Step Methodology:
-
To a dry reaction vessel, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed amine base (and optional co-solvent).
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Caption: Sonogashira coupling of this compound.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[4][7] This reaction is of paramount importance in medicinal chemistry, as the aniline and related motifs are present in a vast number of bioactive compounds. The use of this compound in this reaction allows for the introduction of a wide range of primary and secondary amines at the 3-position.
Illustrative Experimental Protocol: Buchwald-Hartwig Amination
| Reagent | Purpose | Typical Amount (equivalents) |
| This compound | Starting Material | 1.0 (Limiting reagent) |
| Amine | Coupling Partner | 1.1 - 1.5 |
| Palladium Pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Palladium Source | 0.01 - 0.05 |
| Ligand (e.g., XPhos, SPhos, BINAP) | Stabilizes Catalyst | 0.02 - 0.10 |
| Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) | Activates Amine | 1.5 - 2.5 |
| Solvent (e.g., Toluene, Dioxane) | Reaction Medium | - |
Step-by-Step Methodology:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.
-
Add the solvent, followed by this compound and the amine.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction for completion.
-
Cool the reaction, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify the product by flash column chromatography.
Caption: Buchwald-Hartwig amination of this compound.
Application in Kinase Inhibitor Synthesis: A Case Study Inspired by Crizotinib Analogues
Protein kinases are a major class of drug targets, particularly in oncology.[8][9] The 2-aminopyridine scaffold is a well-established pharmacophore in many kinase inhibitors, including the ALK/c-MET inhibitor Crizotinib.[1][6] The synthesis of analogues of such drugs often involves the strategic construction of a substituted 2-aminopyridine core. This compound can serve as a key intermediate in the synthesis of such analogues.
For instance, in the development of Crizotinib, a 2-amino-3-alkoxypyridine core was crucial for its activity.[1] While the original synthesis may have used a different route, one can envision a convergent synthesis of Crizotinib analogues where this compound is a key starting material. A Suzuki coupling could be employed to introduce the pyrazole moiety at the 3-position, followed by further functionalization.
The 2-ethoxy group in this context can serve multiple purposes:
-
Modulation of Physicochemical Properties: The ethoxy group can improve solubility and metabolic stability compared to a simple hydroxyl or methoxy group.[3]
-
Vector for Further Modification: While not the primary reactive site in the presence of the iodo group, the ethoxy group could potentially be a site for later-stage functionalization if needed.
-
Bioisosteric Replacement: The ethoxy group can act as a bioisostere for other functional groups, potentially leading to improved potency or a modified selectivity profile.[7][10]
Caption: A potential synthetic route to kinase inhibitor analogues.
The Role of the 2-Ethoxy Group: Beyond a Synthetic Handle
The choice of a 2-ethoxy substituent is not merely for synthetic convenience. It can have a profound impact on the biological and pharmacological properties of the final molecule.
-
Improved Metabolic Stability: The ethyl group can sterically hinder enzymatic attack at the ether linkage or the pyridine ring, potentially leading to a longer half-life in vivo compared to a methoxy analogue.
-
Enhanced Solubility: The ethoxy group can increase the polarity and improve the aqueous solubility of a molecule compared to larger, more lipophilic alkoxy groups.[3] This is a critical parameter for oral bioavailability.
-
Fine-tuning Lipophilicity: The ethoxy group provides a specific lipophilicity value that can be crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Conclusion: A Versatile Building Block for Future Drug Discovery
This compound represents a powerful and versatile building block for medicinal chemists. Its well-defined reactivity in key cross-coupling reactions allows for the controlled and efficient synthesis of complex, highly functionalized pyridine derivatives. The 2-ethoxy group offers distinct advantages in modulating the physicochemical properties of the final compounds, making it a valuable tool for lead optimization. As the demand for novel, highly specific therapeutics continues to grow, the strategic application of intermediates like this compound will undoubtedly play a crucial role in the discovery of the next generation of medicines.
References
- 1. Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Ethoxypyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data, MSDS | High Purity 2-Ethoxypyridine for Sale [pipzine-chem.com]
- 4. [Synthesis of 3-aminothieno-(2,3-b)pyridine derivatives. II] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 6. medkoo.com [medkoo.com]
- 7. Bioisosteres of Carbohydrate Functional Groups in Glycomimetic Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. innospk.com [innospk.com]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
2-Ethoxy-3-iodopyridine: A Versatile Scaffold for the Synthesis of Substituted Pyridines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of the Pyridine Nucleus
The pyridine ring is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties, ability to engage in hydrogen bonding, and structural rigidity make it a privileged scaffold in a vast array of functional molecules. Consequently, the development of robust and versatile synthetic methodologies to access substituted pyridines is a field of continuous innovation. Among the myriad of available building blocks, 2-ethoxy-3-iodopyridine has emerged as a particularly valuable and versatile intermediate.
This guide, intended for the practicing chemist, provides a detailed exploration of this compound as a linchpin for constructing complex pyridine derivatives. We will delve into the practical application of three of the most powerful cross-coupling reactions in modern organic synthesis—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—as they apply to this substrate. Beyond simple procedural descriptions, this document aims to provide a deeper understanding of the underlying principles, enabling researchers to rationally select and optimize conditions for their specific synthetic targets. The strategic placement of the ethoxy group not only modulates the reactivity of the pyridine core but also serves as a masked pyridone, offering a pathway to another important class of compounds through a final deprotection step.
The Strategic Advantage of this compound
The utility of this compound stems from the orthogonal reactivity of its key functional groups. The iodine atom at the C3 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, owing to the relatively weak carbon-iodine bond which readily undergoes oxidative addition to a Pd(0) catalyst. The reactivity of halogens in such reactions generally follows the trend I > Br > OTf >> Cl.[1] This makes the iodo-substituted pyridine a highly reactive partner for a broad range of coupling reactions.
Simultaneously, the 2-ethoxy group serves several critical functions:
-
Electronic Modulation : As an electron-donating group, the ethoxy substituent influences the electron density of the pyridine ring, which can affect the rates and outcomes of the coupling reactions.
-
Steric Influence : Its presence adjacent to the coupling site can influence ligand-catalyst interactions and the overall steric environment of the reaction.
-
A Masked Pyridone : The ethoxy group is a stable ether linkage that can be readily cleaved under acidic conditions or with specific reagents to unmask a 2-pyridone functionality. This two-step sequence of coupling followed by deprotection provides a powerful and often high-yielding route to 3-substituted 2-pyridones, which are themselves valuable pharmacophores.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of biaryl and heteroaryl-aryl structures due to its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1]
Mechanistic Rationale
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions like protodeboronation of the boronic acid.
The generally accepted mechanism involves three key steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound.
-
Transmetalation : The organoboron species, activated by a base to form a more nucleophilic "ate" complex, transfers its organic group to the palladium center.
-
Reductive Elimination : The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Field-Proven Protocol: Synthesis of 2-Ethoxy-3-(4-methoxyphenyl)pyridine
While specific literature on the Suzuki coupling of this compound is sparse, a reliable protocol can be adapted from methodologies developed for structurally similar halopyridines. The following procedure is based on established conditions for the coupling of iodopyridines with arylboronic acids.[2]
Step-by-Step Methodology:
-
Reaction Setup : To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).
-
Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition : Under a positive flow of inert gas, add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 3 mol%).
-
Solvent Addition : Add degassed dimethylformamide (DMF) via syringe to achieve a concentration of approximately 0.2 M with respect to the limiting reagent.
-
Reaction : Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.
-
Workup : Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Approx. Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 100 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 90 | 88-96 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 90-98 |
Yields are estimated based on analogous reactions reported for similar substrates like 2-bromo-4-iodopyridine and are intended for illustrative purposes.[3]
II. Sonogashira Coupling: Introducing C(sp) Scaffolds
The Sonogashira reaction provides a powerful and direct method for coupling terminal alkynes with aryl halides, creating arylalkyne structures that are prevalent in pharmaceuticals and organic materials.[4] The reaction is typically co-catalyzed by palladium and copper salts.
Mechanistic Rationale
The Sonogashira reaction proceeds through two interconnected catalytic cycles. The palladium cycle is similar to that of the Suzuki coupling, while the copper cycle serves to generate a highly reactive copper(I) acetylide intermediate.
-
Palladium Cycle : Involves oxidative addition of this compound to Pd(0), transmetalation with the copper acetylide, and reductive elimination to yield the product.
-
Copper Cycle : The terminal alkyne reacts with a Cu(I) salt in the presence of an amine base to form the key copper(I) acetylide species, which is then transferred to the palladium center.
Field-Proven Protocol: Synthesis of 2-Ethoxy-3-(phenylethynyl)pyridine
The following protocol is adapted from a well-established procedure for the Sonogashira coupling of 2-amino-3-bromopyridines, which serves as a close electronic and structural analog.[5][6]
Step-by-Step Methodology:
-
Catalyst Preparation : In a dry Schlenk flask under an argon atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and copper(I) iodide (CuI, 5 mol%).
-
Reagent Addition : Add degassed solvent (e.g., anhydrous THF) followed by a degassed amine base (e.g., triethylamine, Et₃N, 3.0 equiv.).
-
Substrate Addition : Add this compound (1.0 equiv.) to the stirring mixture.
-
Alkyne Addition : Add the terminal alkyne (e.g., phenylacetylene, 1.1 equiv.) dropwise to the mixture via syringe.
-
Reaction : Stir the reaction at room temperature. For less reactive substrates, gentle heating (e.g., 50 °C) may be required.
-
Monitoring : Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Workup : Upon completion, filter the reaction mixture through a pad of Celite® to remove catalyst residues, washing with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification : Dissolve the residue in an organic solvent like ethyl acetate, wash with saturated aqueous ammonium chloride (NH₄Cl) and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Table 2: Representative Conditions for Sonogashira Coupling
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. | Approx. Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N | THF | RT | 85-95 |
| 2 | 1-Octyne | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N | DMF | 100°C | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100°C | 90-96 |
Yields are estimated based on analogous reactions reported for substrates like 2-amino-3-bromopyridine.[5][6]
III. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a transformative reaction for the synthesis of carbon-nitrogen bonds, coupling amines with aryl halides.[7] This reaction has largely replaced harsher classical methods and offers broad scope for both the amine and aryl halide partners.
Mechanistic Rationale
The catalytic cycle mirrors other palladium-catalyzed cross-couplings but involves the unique steps of amine coordination and deprotonation. The choice of a bulky, electron-rich phosphine ligand is often crucial for facilitating the reductive elimination step and preventing β-hydride elimination, a common side reaction.[8]
-
Oxidative Addition : Pd(0) inserts into the C-I bond of this compound.
-
Amine Coordination & Deprotonation : The amine coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination : The aryl and amino groups are eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst.
Field-Proven Protocol: Synthesis of 2-Ethoxy-3-(piperidin-1-yl)pyridine
This representative protocol is adapted from optimized conditions for the amination of 3-halo-2-aminopyridines, which require careful selection of ligand and base to achieve high yields.[9]
Step-by-Step Methodology:
-
Reaction Setup : In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), the ligand if not using a precatalyst, and a strong base (e.g., sodium tert-butoxide, NaOtBu, 1.5 equiv.) to an oven-dried vial.
-
Reagent Addition : Add this compound (1.0 equiv.) and the amine (e.g., piperidine, 1.2 equiv.).
-
Solvent Addition : Add an anhydrous, degassed aprotic solvent, such as toluene or dioxane (to approx. 0.2 M).
-
Reaction : Seal the vial and heat the mixture to 80-110 °C with stirring.
-
Monitoring : Monitor the reaction by LC-MS. Reactions are typically complete in 12-24 hours.
-
Workup : After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Purification : Concentrate the filtrate and purify the residue by flash column chromatography to isolate the desired 3-amino-2-ethoxypyridine derivative.
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Approx. Yield (%) |
| 1 | Morpholine | RuPhos Pd G3 (2) | NaOtBu | Toluene | 100 | 70-85 |
| 2 | Aniline | XPhos Pd G3 (2) | K₃PO₄ | Dioxane | 110 | 65-80 |
| 3 | Cyclopentylamine | BrettPhos Pd G3 (2) | LHMDS | Toluene | 80 | 75-90 |
Yields are estimated based on analogous reactions reported for substrates like 3-bromo-2-aminopyridine and are intended for illustrative purposes.[9]
IV. Deprotection: Unveiling the 2-Pyridone
A key strategic advantage of using the 2-ethoxy-pyridine scaffold is the ability to convert the cross-coupled products into their corresponding 2-pyridone derivatives. 2-Pyridones are prevalent in numerous biologically active compounds and their synthesis via this two-step route is often more efficient than direct functionalization of a pre-formed pyridone ring.
Cleavage of the Ethyl Ether
The ethyl ether can be cleaved under various conditions, with the choice of method depending on the functional group tolerance of the coupled product.
-
Acid-Catalyzed Hydrolysis : Treatment with a strong protic acid like hydrobromic acid (HBr) or hydrochloric acid (HCl) at elevated temperatures is a common and effective method. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by a halide or water.[10]
-
Lewis Acid-Mediated Cleavage : Reagents like boron tribromide (BBr₃) are highly effective but can be harsh. A milder and often preferred alternative is using trimethylsilyl iodide (TMSI), which can be generated in situ from trimethylsilyl chloride (TMSCl) and sodium iodide (NaI). The reaction proceeds via an Sₙ2 attack of the iodide on the ethyl group.
General Protocol for Acid-Catalyzed Deprotection
Step-by-Step Methodology:
-
Reaction Setup : To a round-bottom flask, add the 2-ethoxy-3-substituted pyridine derivative (1.0 equiv.).
-
Acid Addition : Add a 48% aqueous solution of hydrobromic acid (HBr) (5-10 equiv.).
-
Reaction : Heat the mixture to reflux (typically 100-120 °C) for 4-12 hours.
-
Monitoring : Monitor the disappearance of the starting material by TLC or LC-MS.
-
Workup : Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is neutral or slightly basic.
-
Extraction : Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane/isopropanol mixture).
-
Purification : Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The crude 2-pyridone can often be purified by recrystallization or flash column chromatography.
Conclusion
This compound stands as a powerful and versatile building block for the synthesis of a wide range of substituted pyridines and 2-pyridones. Its predictable reactivity in palladium-catalyzed Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions allows for the efficient installation of aryl, alkynyl, and amino functionalities at the C3 position. The ethoxy group serves as a robust protecting group for the pyridone tautomer, which can be readily unmasked in a final deprotection step. By understanding the mechanistic principles and leveraging the field-proven, adaptable protocols detailed in this guide, researchers can effectively employ this scaffold to accelerate the discovery and development of novel chemical entities in medicine and materials science.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig_reaction [chemeurope.com]
- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Stability and storage conditions for 2-Ethoxy-3-iodopyridine
An In-Depth Technical Guide to the Stability and Storage of 2-Ethoxy-3-iodopyridine
Abstract
This compound (CAS No. 766557-60-2) is a critical halogenated pyridine building block utilized in the synthesis of complex organic molecules, particularly within the pharmaceutical and medicinal chemistry sectors.[1] Its utility is intrinsically linked to its purity and stability. The presence of both an ethoxy group and a carbon-iodine bond on the pyridine ring presents unique stability challenges. This guide provides a comprehensive analysis of the factors influencing the stability of this compound, outlines potential degradation pathways, and establishes rigorous, field-proven protocols for its storage, handling, and stability assessment.
Chemical Profile and Inherent Reactivity
Understanding the molecular structure of this compound is fundamental to predicting its stability. The molecule consists of a pyridine ring, an electron-donating ethoxy group at the 2-position, and an iodine atom at the 3-position.
| Property | Value | Source |
| CAS Number | 766557-60-2 | [1][2][3] |
| Molecular Formula | C₇H₈INO | [2] |
| Molecular Weight | 249.05 g/mol | [2] |
| Appearance | Light yellow solid/crystalline | [4] |
| Purity (Typical) | ≥95% | [1] |
The key features governing its reactivity are:
-
The Carbon-Iodine (C-I) Bond: This is often the most labile site in iodinated aromatic compounds. The C-I bond is susceptible to cleavage via nucleophilic substitution, reduction, and light-induced homolysis, which can lead to deiodination.
-
The Pyridine Ring: While aromatic, the pyridine ring is electron-deficient and can be susceptible to certain nucleophilic and oxidative reactions.
-
The Ethoxy Group: Ether linkages can undergo hydrolysis under acidic or basic conditions, although they are generally stable under neutral conditions. They can also be sites of oxidative attack.
Critical Factors Influencing Stability
Empirical data from Safety Data Sheets (SDS) and knowledge of related iodinated heterocycles point to several environmental factors that can compromise the integrity of this compound.
Temperature
Elevated temperatures accelerate the rate of all chemical reactions, including degradation. For this compound, thermal stress can promote the cleavage of the C-I bond and other decomposition processes. The consensus from supplier documentation is to store the material in a cool place .[5] While "room temperature" may be acceptable for short-term use, long-term stability is best achieved under refrigeration.
Light
Iodinated aromatic compounds are frequently light-sensitive.[6] High-energy photons (particularly in the UV spectrum) can provide the activation energy needed to cleave the C-I bond, initiating free-radical chain reactions. This photodegradation can lead to discoloration of the material and the formation of impurities, such as 2-ethoxypyridine and elemental iodine. Therefore, protection from light is mandatory for long-term storage.
Air (Oxygen)
The pyridine nucleus and ethoxy substituent can be susceptible to oxidation. While the compound may be stable in air for short periods under ambient conditions, long-term exposure, especially when combined with light or heat, can lead to the formation of N-oxides or other oxidative byproducts. For sensitive applications or long-term archival, storage under an inert atmosphere (e.g., argon or nitrogen) is the best practice.[6]
Moisture (Hydrolysis)
Some related compounds are known to be hygroscopic. The presence of water introduces the risk of hydrolysis. While the ethoxy group is relatively stable, prolonged exposure to moisture, especially at non-neutral pH, could potentially lead to its cleavage, forming 3-iodo-2-hydroxypyridine. More significantly, moisture can facilitate other degradation reactions. It is imperative to store the compound in a dry environment within a tightly-closed container .[5][7]
Potential Degradation Pathways
While specific degradation studies on this compound are not extensively published, logical pathways can be proposed based on its chemical structure and the known reactivity of similar molecules.[8][9]
Caption: Proposed degradation pathways for this compound.
-
Deiodination: The most probable pathway involves the cleavage of the C-I bond, either through photoreduction (light-induced) or reaction with reducing agents, to yield 2-ethoxypyridine.
-
Oxidation: Atmospheric oxygen can lead to the formation of the corresponding N-oxide, a common metabolic and degradation product of pyridine derivatives.
-
Hydrolysis: Though likely a slower process, the presence of moisture could lead to the hydrolysis of the ethoxy ether linkage to give the corresponding 2-pyridone tautomer.
Recommended Storage and Handling Protocols
To ensure the long-term integrity and performance of this compound in research and development, the following protocols are essential. These represent a self-validating system where adherence guarantees the material remains within specification.
Summary of Storage Conditions
| Parameter | Recommended Condition | Sub-optimal (Risk of Degradation) | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Room Temperature (Short-term) or >25 °C | Minimizes thermal decomposition.[5] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Air | Prevents oxidative degradation. |
| Light | Amber glass vial, stored in the dark | Clear vial, exposure to lab light/sunlight | Prevents light-induced C-I bond cleavage.[6] |
| Moisture | Tightly sealed container with desiccant | Open to atmosphere, humid environment | Prevents hydrolysis and moisture-catalyzed reactions.[7] |
| Container | Tightly-closed, appropriate material (e.g., glass) | Loosely capped, incompatible plastic | Prevents contamination and exposure to air/moisture.[7] |
Standard Handling Procedure
-
Equilibration: Before opening, allow the container to warm to ambient laboratory temperature. This crucial step prevents atmospheric moisture from condensing on the cold solid.
-
Inert Atmosphere Handling: For maximum stability, perform all aliquoting and handling in a glove box or glove bag under an inert atmosphere (argon or nitrogen). If a glove box is unavailable, minimize the time the container is open to the air.
-
Dispensing: Use clean, dry spatulas and weighing vessels. Avoid introducing any contaminants into the stock container.
-
Resealing and Storage: After dispensing, flush the container headspace with an inert gas before tightly resealing. Secure the cap with paraffin film for an extra barrier against moisture and air.
-
Return to Storage: Promptly return the sealed container to the recommended storage conditions (2-8 °C, protected from light).
Experimental Protocol: Stability Assessment
To empirically validate stability or determine shelf-life under specific conditions, a formal stability study is required.
Accelerated Stability Study Workflow
This protocol is designed to force degradation and predict long-term stability.
Caption: Workflow for an accelerated stability study of this compound.
Step-by-Step Methodology
-
Initial Analysis (T=0):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Analyze immediately using a validated HPLC method to establish the initial purity and impurity profile.
-
-
Sample Preparation for Storage:
-
Aliquot a sufficient amount of the solid compound into several amber glass vials, ensuring each has enough for a single timepoint analysis.
-
Tightly cap the vials. For a worst-case scenario, some vials may be left with an air headspace, while others are flushed with argon to compare conditions.
-
-
Storage:
-
Place the prepared vials into a calibrated stability chamber set to accelerated conditions (e.g., 40°C and 75% Relative Humidity).
-
Store control samples under recommended long-term conditions (2-8 °C, dark, desiccated).
-
-
Timepoint Testing:
-
At predetermined intervals (e.g., 1, 3, and 6 months), remove one vial from the stability chamber.
-
Allow the vial to equilibrate to room temperature.
-
Prepare a solution at the same concentration as the T=0 sample and analyze using the identical HPLC method.
-
-
Data Analysis:
-
Compare the chromatograms from each timepoint to the T=0 sample.
-
Calculate the percentage of the parent compound remaining.
-
Identify and quantify any new peaks, which represent degradation products. The relative area percentage is often used to report impurity levels.
-
Recommended Analytical Method (HPLC-UV)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is typically effective for separating related pyridine compounds.
-
Example Gradient: Start at 95:5 Water:Acetonitrile, ramp to 5:95 Water:Acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the pyridine chromophore absorbs strongly (e.g., 254 nm or 270 nm).
-
Injection Volume: 10 µL.
This method provides a robust system for separating the relatively nonpolar this compound from potentially more polar degradation products (like the hydrolyzed product) and less polar ones (like the deiodinated product).
Conclusion
The chemical integrity of this compound is paramount for its successful application in synthesis. Its stability is primarily threatened by exposure to light, elevated temperatures, oxygen, and moisture. Adherence to stringent storage and handling protocols—specifically, refrigerated storage (2-8°C) in a tightly sealed, amber container under an inert atmosphere—is the most effective strategy to mitigate degradation. By understanding the potential degradation pathways and implementing systematic stability testing, researchers can ensure the quality and reliability of this important chemical reagent, safeguarding the accuracy and reproducibility of their experimental outcomes.
References
- 1. This compound [synhet.com]
- 2. vsnchem.com [vsnchem.com]
- 3. 2-ETHOXY-3-IODO-PYRIDINE | 766557-60-2 [amp.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. sodiumiodide.net [sodiumiodide.net]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. msds.nipissingu.ca [msds.nipissingu.ca]
- 8. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A-Z Guide to Unlocking Novel Reactivity with 2-Ethoxy-3-iodopyridine: A Senior Application Scientist's In-depth Technical Guide
For Distribution: For researchers, scientists, and professionals in drug development, this guide provides an in-depth exploration of the synthetic utility and potential for discovering novel reactions with the versatile building block, 2-Ethoxy-3-iodopyridine.
Abstract
This compound is a key heterocyclic building block, prized for its role in constructing complex molecular architectures, particularly in the pharmaceutical and agrochemical industries.[1][2] The strategic placement of the ethoxy group and the iodine atom on the pyridine ring provides a versatile platform for a multitude of chemical transformations. This guide, written from the perspective of a seasoned application scientist, moves beyond the well-trodden path of standard cross-coupling reactions. It aims to equip the modern researcher with the foundational knowledge and advanced insights necessary to not only utilize this compound in established protocols but also to design and discover novel, value-added chemical transformations. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and explore the frontiers of what is possible with this remarkable reagent.
Foundational Understanding of this compound
A deep understanding of a reagent's intrinsic properties is paramount to predicting and controlling its reactivity. This compound, with the CAS number 766557-60-2, is a stable, crystalline solid at room temperature.[1][3] The electron-donating nature of the 2-ethoxy group influences the electron density of the pyridine ring, while the carbon-iodine bond at the 3-position serves as a prime handle for a vast array of synthetic transformations.
Synthesis and Purification
While commercially available from numerous suppliers, understanding the synthesis of this compound can provide insights into potential impurities that might affect downstream reactions. A common synthetic route involves the iodination of 2-ethoxypyridine.[4] Alternative methods may also be employed, and it is crucial to obtain a certificate of analysis to verify purity. For demanding applications, recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, can be employed to achieve high purity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for reaction setup, solvent selection, and purification.
| Property | Value | Source |
| CAS Number | 766557-60-2 | [1] |
| Molecular Formula | C7H8INO | [5] |
| Molecular Weight | 249.05 g/mol | [5] |
| Appearance | Off-white to yellow crystalline solid | N/A |
| Purity | Typically >97% | [1] |
Mastering Established Cross-Coupling Reactions: The Workhorses of Synthesis
The carbon-iodine bond in this compound is the focal point for a suite of powerful palladium-catalyzed cross-coupling reactions. These reactions form the bedrock of its synthetic utility, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is arguably the most widely employed cross-coupling reaction for aryl halides.[6][7][8] It involves the coupling of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions.
Expertise in Action: Causality behind Experimental Choices
-
Catalyst System: While Pd(PPh₃)₄ can be effective, modern catalyst systems often employ more electron-rich and bulky phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., SPhos, XPhos).[9] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher turnover numbers and efficiency.[10][11]
-
Base Selection: The base plays a crucial role in activating the boronic acid.[12] Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. The choice of base can influence the reaction rate and the tolerance of other functional groups in the coupling partners.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often employed to facilitate the dissolution of both the organic and inorganic reagents.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), the desired boronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).
-
Add a degassed solvent mixture (e.g., Dioxane/H₂O 4:1, 5 mL).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the direct alkynylation of this compound, a transformation of immense value in medicinal chemistry and materials science.[13][14] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base, usually an amine.[13]
Trustworthiness through Self-Validation:
A key challenge in Sonogashira coupling is the potential for homocoupling of the terminal alkyne (Glaser coupling).[15] To minimize this side reaction, it is crucial to rigorously degas all solvents and reagents and to maintain a strictly inert atmosphere throughout the reaction. Running a small-scale control reaction without the aryl halide can help quantify the extent of homocoupling under the chosen conditions.
Protocol 2: General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and copper(I) iodide (CuI, 2-5 mol%).
-
Add an anhydrous amine solvent (e.g., triethylamine or diisopropylamine, 5 mL).
-
Add the terminal alkyne (1.1-1.2 equiv) dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Remove the amine solvent in vacuo.
-
Dissolve the residue in an organic solvent and wash with aqueous NH₄Cl and brine.
-
Dry the organic layer and purify by column chromatography.[16]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[9][17][18] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, providing access to valuable 3-amino-2-ethoxypyridine derivatives.
Authoritative Grounding:
The mechanism of the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.[19] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which is often the rate-limiting step of the reaction.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.4 equiv).
-
Add anhydrous, degassed toluene or dioxane (5 mL).
-
Seal the reaction vessel and heat to 80-110 °C with vigorous stirring.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the organic phase with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
Heck Reaction: Vinylation of the Pyridine Core
The Heck reaction provides a means to install vinyl groups at the 3-position of the pyridine ring by coupling with an alkene.[20][21][22] This reaction typically requires a palladium catalyst and a base.
Visualization of the Catalytic Cycle:
The catalytic cycle of the Heck reaction is a cornerstone of organometallic chemistry. The following diagram illustrates the key steps.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Charting New Territories: Discovering Novel Reactions
While the aforementioned cross-coupling reactions are powerful, the true potential of this compound lies in its ability to participate in novel and less conventional transformations. This section provides a conceptual framework and practical starting points for exploring new reactivity.
C-H Activation and Functionalization
The pyridine ring itself possesses C-H bonds that can be targeted for functionalization. While the C-I bond is the most reactive site for traditional cross-coupling, under specific catalytic conditions, direct C-H activation at other positions (C4, C5, or C6) could be achieved.
Experimental Design for Discovery:
-
Catalyst Screening: Explore catalysts known for C-H activation, such as those based on Rh, Ru, or Ir, in addition to specialized Pd catalysts.
-
Directing Groups: The ethoxy group or the pyridine nitrogen could potentially act as directing groups to guide C-H activation to a specific position.
-
Reaction Partners: Investigate coupling partners beyond the standard boronic acids and amines, such as organometallics, alkenes, and alkynes, under C-H activation conditions.
Photoredox and Electrocatalytic Reactions
The emergence of photoredox and electrocatalysis has opened up new avenues for bond formation under mild conditions. This compound can be an excellent substrate for such transformations.
Conceptual Workflow for Exploring Photoredox Catalysis:
References
- 1. This compound [synhet.com]
- 2. chempanda.com [chempanda.com]
- 3. 2-ETHOXY-3-IODO-PYRIDINE | 766557-60-2 [amp.chemicalbook.com]
- 4. CN105237468B - A kind of method for synthesizing 2 ethoxy pyridines - Google Patents [patents.google.com]
- 5. PubChemLite - this compound (C7H8INO) [pubchemlite.lcsb.uni.lu]
- 6. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System [mdpi.com]
- 7. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 8. Yoneda Labs [yonedalabs.com]
- 9. youtube.com [youtube.com]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. synarchive.com [synarchive.com]
- 15. depts.washington.edu [depts.washington.edu]
- 16. benchchem.com [benchchem.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. m.youtube.com [m.youtube.com]
- 20. Heck Reaction [organic-chemistry.org]
- 21. Heck reaction - Wikipedia [en.wikipedia.org]
- 22. bcp.fu-berlin.de [bcp.fu-berlin.de]
Methodological & Application
Suzuki-Miyaura coupling protocol using 2-Ethoxy-3-iodopyridine
An Application Guide to the Suzuki-Miyaura Coupling Protocol Using 2-Ethoxy-3-iodopyridine
Authored by a Senior Application Scientist
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura cross-coupling reaction using this compound. The protocol is designed to be both a practical step-by-step guide and a resource for understanding the critical parameters that ensure a successful and reproducible outcome.
Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and versatility in forming carbon-carbon (C-C) bonds.[1][2][3][4] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool, particularly in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures that are common motifs in biologically active molecules.[4][5][6]
The focus of this guide, this compound, represents a valuable building block in medicinal chemistry. The 2-alkoxypyridine scaffold is a privileged structure found in numerous pharmacologically active compounds.[7][8][9][10] The presence of an iodine atom at the 3-position provides a highly reactive site for the Suzuki-Miyaura coupling, enabling the strategic introduction of diverse aryl and heteroaryl substituents to build molecular complexity.
The Catalytic Cycle: A Mechanistic Deep Dive
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states and consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3][4][11]
-
Oxidative Addition : This is often the rate-determining step of the entire cycle.[3][4] The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This process oxidizes the catalyst from Pd(0) to Pd(II), forming a square-planar organopalladium(II) complex.[1][4]
-
Transmetalation : This step involves the transfer of the organic moiety from the organoboron reagent to the palladium(II) center. Crucially, a base is required to activate the boronic acid, converting it into a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[12][13][14][15] This activated species then reacts with the organopalladium(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate.
-
Reductive Elimination : In the final step, the two organic groups (the ethoxypyridyl and the new aryl group) on the palladium(II) center couple and are eliminated from the metal.[1][2] This forms the desired C-C bond of the final product and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
Detailed Experimental Protocol
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.
Reagents and Equipment
-
Substrates : this compound, Arylboronic Acid
-
Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or XPhos Pd G2
-
Base : Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)
-
Solvent : 1,4-Dioxane and Water (degassed)
-
Equipment : Schlenk flask or sealed reaction vial, magnetic stirrer/hotplate, condenser, inert gas line (Argon or Nitrogen), standard laboratory glassware for workup, silica gel for chromatography.
Causality Behind Experimental Choices
-
Catalyst Selection : For many standard transformations, the classic Pd(PPh₃)₄ is a reliable and cost-effective choice.[6][16] However, for more challenging or sterically hindered substrates, or to achieve higher turnover numbers, a modern Buchwald pre-catalyst like XPhos Pd G2 is highly recommended.[17][18][19][20] These catalysts feature bulky, electron-rich phosphine ligands that promote the crucial oxidative addition and reductive elimination steps, often leading to faster reactions and higher yields, particularly with heteroaryl substrates.[5][21]
-
Base Selection : The base is not merely a spectator; its role is to generate the highly nucleophilic boronate species required for transmetalation.[12][14][22] Potassium carbonate (K₂CO₃) is a common and effective base for many Suzuki couplings.[2] For more challenging couplings, particularly those involving electron-rich heteroaryl halides or boronic acids prone to decomposition, a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) often provides superior results.[5][23]
-
Solvent System : A mixture of an organic solvent like 1,4-dioxane with a small amount of water is standard.[1][2] The organic solvent solubilizes the substrates and the catalyst, while water is essential for dissolving the inorganic base, thereby facilitating the crucial formation of the boronate "ate" complex at the organic-aqueous interface. It is critical to degas the solvents thoroughly to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Step-by-Step Laboratory Procedure
-
Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (K₃PO₄, 2.0 equiv).
-
Inert Atmosphere : Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., XPhos Pd G2, 2 mol%).
-
Solvent Addition : Add the degassed solvents (e.g., 1,4-Dioxane/Water in a 4:1 ratio, to achieve a substrate concentration of ~0.1 M).
-
Reaction Execution : Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously for 4-12 hours.
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of reaction solvent).
-
Combine the organic layers and wash with brine to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[24][25]
-
-
Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2-ethoxy-3-arylpyridine product.[25][26]
Quantitative Data Summary
For ease of reference, the typical reaction parameters are summarized below. These should be considered a starting point for optimization.
| Parameter | Recommended Value | Rationale |
| Aryl Halide | 1.0 equiv | Limiting reagent |
| Boronic Acid | 1.1–1.5 equiv | A slight excess drives the reaction to completion |
| Palladium Catalyst | 1–5 mol % | Balances reaction efficiency with cost and metal contamination |
| Base | 2.0–3.0 equiv | Ensures complete formation of the active boronate species |
| Solvent | Dioxane/H₂O (4:1) | Provides solubility for both organic and inorganic reagents |
| Temperature | 80–110 °C | Provides thermal energy to overcome activation barriers |
| Time | 2–24 hours | Dependent on substrate reactivity and catalyst efficiency |
| Expected Yield | 70–95% | Typical range for an optimized reaction |
Field-Proven Insights & Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Deactivated catalyst (oxidation).2. Insufficiently active base/solvent system.3. Poor quality reagents. | 1. Ensure rigorous degassing of solvents and use a fresh, high-quality catalyst.2. Switch to a stronger base (e.g., K₃PO₄) and ensure proper solvent ratio.3. Use freshly purchased or purified starting materials. |
| Protodeboronation | The boronic acid is cleaved by trace acid/water before it can transmetalate. This is common with some heteroaryl boronic acids.[1][27] | 1. Use a rigorously anhydrous, non-protic solvent system if possible.2. Switch to a potassium trifluoroborate salt or a MIDA boronate ester, which are more stable.[27]3. Use near-stoichiometric amounts of the boron reagent to minimize its exposure time.[21] |
| Homocoupling of Boronic Acid | Two molecules of the boronic acid couple to form a symmetrical biaryl. | 1. Ensure a strictly inert atmosphere.2. Slowly add the boronic acid to the reaction mixture.3. Lower the catalyst loading. |
| Formation of Black Precipitate | Palladium black has precipitated, indicating catalyst decomposition.[28] | 1. The ligand may be dissociating. Consider a more stable pre-catalyst (e.g., XPhos Pd G2).2. The temperature may be too high. Try running the reaction at a lower temperature for a longer time. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and reliable method for synthesizing a diverse array of 3-aryl-2-ethoxypyridine derivatives. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields and reproducibility. This protocol, grounded in established chemical principles and field experience, serves as a comprehensive guide for professionals in drug discovery and chemical synthesis to successfully apply this critical transformation in their work.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. byjus.com [byjus.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ascensus [ascensusspecialties.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological Perspectives of 2‐alkoxy‐3‐Cyanopyridine Scaffolds: An Up‐to‐Date Review | Semantic Scholar [semanticscholar.org]
- 10. researcher.manipal.edu [researcher.manipal.edu]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Tetrakis(triphenylphosphine)palladium: uses and Hazard_Chemicalbook [chemicalbook.com]
- 17. americanelements.com [americanelements.com]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. nbinno.com [nbinno.com]
- 20. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 21. nasc.ac.in [nasc.ac.in]
- 22. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 23. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 24. benchchem.com [benchchem.com]
- 25. home.sandiego.edu [home.sandiego.edu]
- 26. pubs.acs.org [pubs.acs.org]
- 27. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 28. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Ethoxy-3-iodopyridine
Introduction: The Strategic Value of 2-Ethoxy-3-iodopyridine in Modern Synthesis
The pyridine scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents due to its unique electronic properties and ability to engage in hydrogen bonding.[1][2][3] The strategic functionalization of this ring system is paramount in drug discovery for fine-tuning a molecule's pharmacological profile.[1] this compound has emerged as a particularly valuable and versatile building block for this purpose.
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this compound. The inherent reactivity of the carbon-iodine (C-I) bond, which is significantly weaker and more susceptible to oxidative addition than C-Br or C-Cl bonds, makes this substrate ideal for a range of powerful C-C and C-N bond-forming reactions.[4] The 2-ethoxy group, meanwhile, serves to modulate the electronic character of the pyridine ring, influencing both reactivity and the properties of the final product.
We will delve into the mechanistic underpinnings, provide field-proven protocols, and offer expert insights into four key transformations: the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. These methods represent the state-of-the-art for constructing complex molecular architectures from this pivotal intermediate.[4][5]
Core Principles: The Palladium Catalytic Cycle
At the heart of these transformations lies a general, well-understood catalytic cycle.[6] A low-valent Palladium(0) species is the active catalyst that orchestrates the coupling of the electrophile (this compound) and a nucleophilic partner. The cycle universally proceeds through three fundamental steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a square planar Pd(II) complex. This is typically the rate-determining step and is highly favorable for aryl iodides.[7]
-
Transmetalation / Insertion: The nucleophilic coupling partner (e.g., an organoboron, organotin, alkene, or amine) coordinates to the Pd(II) center and transfers its organic moiety, displacing the iodide. For reactions like the Heck, this step is a migratory insertion of the alkene.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium coordination sphere as the final product. This step forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Buchwald-Hartwig amination of 2-Ethoxy-3-iodopyridine procedure
An In-Depth Guide to the Buchwald-Hartwig Amination of 2-Ethoxy-3-iodopyridine
Application Note & Protocol
Authored for Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][3] This guide provides a detailed examination and a robust protocol for a specific, yet illustrative, transformation: the amination of this compound.
This substrate presents a unique set of challenges and considerations. As an electron-rich heteroaryl halide, its reactivity is influenced by the electronic nature of the pyridine ring and the potential for the ring nitrogen to coordinate with the palladium catalyst. Successfully navigating these factors is key to achieving high yields and purity. This document offers both the fundamental principles and a field-proven experimental protocol to empower researchers to confidently apply this critical reaction.
Core Principles: Mechanism and Component Selection
A deep understanding of the reaction mechanism is paramount for rational protocol design and effective troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.[4]
The Catalytic Cycle
-
Oxidative Addition: The active Pd(0) catalyst complex inserts into the carbon-iodine bond of this compound. This is typically the rate-determining step and results in a Pd(II) complex. The high reactivity of the C-I bond makes this step favorable.[1][5]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine, forming a palladium-amido intermediate.[4]
-
Reductive Elimination: The final C-N bond is formed as the desired arylamine product is expelled from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.[1][6]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Causality Behind Experimental Choices
The success of coupling with this compound hinges on the careful selection of each component.
-
Palladium Precatalyst: While simple salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern palladium precatalysts (e.g., G3 or G4 palladacycles) are highly recommended.[7] These complexes are air-stable and efficiently generate the active Pd(0) species in situ, leading to cleaner reactions and more reproducible results.[7][8]
-
Ligand: This is the most critical variable. The electron-rich ethoxy group and the coordinating pyridine nitrogen necessitate the use of bulky, electron-rich biarylphosphine ligands.[9]
-
Base: A strong, non-nucleophilic base is essential to deprotonate the amine without competing in side reactions. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[11] Other options include lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄), which can be beneficial for base-sensitive substrates.[4][6]
-
Solvent: Anhydrous, aprotic solvents are required. Toluene and 1,4-dioxane are standard choices.[8][12] It is critical to avoid coordinating solvents like acetonitrile or pyridine, which can bind to the palladium and halt catalysis.[7]
Experimental Protocol & Data
This protocol provides a reliable starting point for the amination of this compound with a generic secondary amine. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific amine coupling partners.
Typical Reaction Parameters
| Component | Recommended Choice | Typical Loading (mol%) | Rationale |
| Aryl Halide | This compound | 1.0 equiv | Substrate |
| Amine | Primary or Secondary Amine | 1.1 - 1.5 equiv | Nucleophile; slight excess drives reaction. |
| Pd Precatalyst | XPhos Pd G3 | 1 - 3 mol% | Air-stable, reliable source of active catalyst. |
| Ligand | (Included in precatalyst) | - | Bulky, electron-rich ligand is critical.[9] |
| Base | Sodium tert-butoxide (NaOtBu) | 1.4 - 2.0 equiv | Strong, non-nucleophilic base for deprotonation.[11] |
| Solvent | Anhydrous Toluene | - | Aprotic, non-coordinating solvent.[7] |
| Temperature | 80 - 110 °C | - | Thermal energy to overcome activation barriers. |
Step-by-Step Methodology
Trustworthiness: This protocol incorporates standard techniques for handling air-sensitive reagents to ensure reproducibility and success. All glassware should be oven- or flame-dried prior to use.
-
Reaction Setup (Inert Atmosphere):
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), sodium tert-butoxide (1.4 equiv), and the XPhos Pd G3 precatalyst (0.02 equiv).
-
Seal the flask with a septum.
-
Evacuate the flask under vacuum and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.[5]
-
-
Reagent Addition:
-
Through the septum, add anhydrous toluene via syringe.
-
If the amine coupling partner is a liquid, add it via syringe. If it is a solid, it should be added in Step 1 with the other solids.
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath set to 100 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress periodically by thin-layer chromatography (TLC) or LC-MS until the starting aryl iodide is consumed (typically 4-24 hours).[5]
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the flask to room temperature.
-
Carefully quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and then brine.[5][13]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[13]
-
-
Purification and Characterization:
Caption: Experimental workflow for Buchwald-Hartwig amination.
Troubleshooting & Field-Proven Insights
Even with a robust protocol, challenges can arise. These reactions can be sensitive, and understanding potential failure modes is key to success.[8]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst or poor quality reagents.2. Insufficiently inert atmosphere (oxygen contamination).3. Inappropriate ligand for the substrate. | 1. Use a fresh bottle of anhydrous solvent; use a reliable precatalyst.[8]2. Ensure all glassware is dry and purging technique is thorough.3. Screen a different class of bulky phosphine ligand (e.g., switch from XPhos to RuPhos). |
| Hydrodehalogenation | Presence of trace water, which can lead to a competing pathway that replaces the iodine with hydrogen.[1] | Rigorously dry all reagents, solvents, and glassware. Ensure the amine is anhydrous. |
| Dark, Tar-like Mixture | Reaction temperature may be too high, causing decomposition of starting materials or product. | Lower the reaction temperature and monitor for longer. Consider a milder base like K₃PO₄ if decomposition persists. |
| Multiple Products by TLC/LC-MS | 1. Incomplete reaction.2. Formation of homo-coupled biaryl byproduct.[16]3. Side-reactions involving other functional groups. | 1. Allow the reaction to run longer or slightly increase the temperature.2. Lower the catalyst loading or screen a different ligand.3. If the amine has other nucleophilic sites (e.g., a phenol), they may require protection.[8] |
Safety Precautions
-
Reagent Handling: Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle in a fume hood and under an inert atmosphere. Palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Inert Atmosphere: Proper training in Schlenk line or glovebox techniques is required to handle air-sensitive reagents and ensure reaction success.
-
Solvents: Toluene and other organic solvents are flammable and toxic. All manipulations should be performed in a well-ventilated fume hood.
-
Pressure: When heating sealed vessels, use a blast shield and ensure the vessel is rated for the temperature and potential pressure increase.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. research.rug.nl [research.rug.nl]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 14. rsc.org [rsc.org]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for the Regioselective Functionalization of Dihalogenated Pyridines
For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its presence in numerous FDA-approved drugs and biologically active compounds underscores its importance.[1][2] Dihalogenated pyridines, in particular, serve as versatile and readily available building blocks, offering two distinct reaction sites for the strategic introduction of molecular complexity. The ability to selectively functionalize one halogen over the other—regioselectivity—is paramount for efficient and controlled synthesis, enabling the systematic exploration of structure-activity relationships (SAR).[3]
This guide provides an in-depth exploration of the primary strategies for achieving regioselective functionalization of dihalogenated pyridines. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings and the critical experimental parameters that govern selectivity, empowering you to make informed decisions in your synthetic endeavors.
Understanding the Landscape of Reactivity
The regioselectivity of reactions on dihalogenated pyridines is a delicate interplay of electronic and steric factors. The pyridine nitrogen atom renders the ring electron-deficient, particularly at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack.[4] In the context of palladium-catalyzed cross-coupling reactions, the positions adjacent to the nitrogen (C2 and C6) are generally more activated towards oxidative addition due to the polarity of the C-N bond and the weaker C-X bonds at these positions.[5] However, this intrinsic reactivity can be modulated and even overridden by a careful choice of catalysts, ligands, and reaction conditions.[6]
Herein, we will discuss three principal strategies for achieving regioselective functionalization:
-
Palladium-Catalyzed Cross-Coupling Reactions: The workhorses of modern synthetic chemistry, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
-
Directed Ortho-Metalation (DoM) and Halogen-Metal Exchange: Powerful methods for generating organometallic intermediates with high regiocontrol.
-
Nucleophilic Aromatic Substitution (SNAr): A classic strategy, particularly effective for pyridines bearing electron-withdrawing groups.
Palladium-Catalyzed Cross-Coupling Reactions: A Symphony of Ligands and Catalysts
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. The regioselectivity in these reactions on dihalopyridines is profoundly influenced by the choice of the palladium catalyst and, most critically, the ancillary ligand.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures. In the case of 2,4-dihalopyridines, the conventional reactivity favors substitution at the C2 position.[5] However, recent advances have demonstrated that this selectivity can be inverted.
Causality Behind Experimental Choices:
-
Ligand Sterics: The steric bulk of the phosphine or N-heterocyclic carbene (NHC) ligand plays a crucial role. Less hindered ligands often favor the electronically preferred C2 position. Conversely, very sterically hindered ligands, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), can promote reaction at the C4 position by disfavoring the formation of a sterically congested transition state at C2.[5]
-
Ligand-Free Conditions: Intriguingly, "ligand-free" conditions, often referred to as Jeffery conditions, have been shown to provide exquisite C4-selectivity (>99:1) for the Suzuki coupling of 2,4-dichloropyridine.[7] This suggests that under these conditions, the catalytic species may differ significantly from the well-defined mononuclear palladium complexes formed with bulky ligands.
-
Catalyst Speciation: The nature of the active palladium species can influence selectivity. For instance, multinuclear palladium clusters and nanoparticles have been shown to switch the arylation site selectivity from C2 to C4 in the Suzuki-Miyaura coupling of 2,4-dibromopyridine.[8]
Diagram: Decision-Making Workflow for Regioselective Suzuki Coupling of 2,4-Dichloropyridine
Caption: Workflow for choosing Suzuki coupling conditions.
Protocol: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine
This protocol is adapted from methodologies demonstrating high C4-selectivity.[7]
Materials:
-
2,4-Dichloropyridine
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Water
Procedure:
-
To a flame-dried Schlenk flask, add 2,4-dichloropyridine (1.0 equiv), arylboronic acid (1.2 equiv), K₂CO₃ (3.0 equiv), and TBAB (1.0 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add Pd(OAc)₂ (2 mol%).
-
Add a degassed mixture of DMF/Toluene/H₂O (e.g., 1:1:1 ratio, ensuring appropriate concentration).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Self-Validation: The high regioselectivity of this ligand-free protocol is a key validation point. Analysis of the crude reaction mixture by ¹H NMR or GC-MS should show a high ratio of the C4-coupled product to the C2-coupled isomer.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. Similar to Suzuki coupling, regioselectivity in dihalopyridines can be finely tuned.
Causality Behind Experimental Choices:
-
C2-Selective Amination: For 2,4-dichloropyridine, highly regioselective amination at the C2 position can be achieved using specific ligand/base combinations. Ligands like Xantphos have proven effective in directing the amination to the C2 position.[9] The choice of base, such as cesium carbonate, is also critical.
-
Protecting Group Strategy: To prevent overreaction (diarylation), the amine coupling partner can be masked as an N-acetyl amide. This strategy limits cross-coupling side reactions and promotes mono-amination at the desired position.[9] After the coupling, the acetyl group can be removed.
-
Temperature Control: Sequential functionalization is possible by controlling the reaction temperature. An initial Buchwald-Hartwig amination can be performed at a lower temperature to selectively functionalize the C2 position, followed by a second amination at a higher temperature to functionalize the C4 position.[10][11]
Table: Ligand and Conditions for Regioselective Buchwald-Hartwig Amination of 2,4-Dichloropyridine
| Desired Selectivity | Catalyst/Ligand System | Base | Solvent | Temperature | Reference(s) |
| C2-Amination | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 90 °C | [9] |
| C2-Amination | Pd₂ (dba)₃ / BINAP | NaOt-Bu | Toluene | 80 °C | [10] |
| C4-Amination (via C2-amino intermediate) | Pd₂ (dba)₃ / BINAP | NaOt-Bu | Toluene | 110 °C | [10][11] |
Protocol: Highly Regioselective C2-Amination of 4,6-Dichloronicotinonitrile
This protocol is based on a method using N-acetyl-masked anilines to achieve high C2 selectivity.[9]
Materials:
-
4,6-Dichloronicotinonitrile
-
N-acetyl aniline derivative
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dioxane
Procedure:
-
In an oven-dried flask under an inert atmosphere, combine 4,6-dichloronicotinonitrile (1.0 equiv), the N-acetyl aniline (1.1 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv).
-
Add anhydrous dioxane via syringe.
-
Heat the mixture to 90 °C with vigorous stirring for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the N-acetylated product.
-
For deprotection, the isolated product can be treated with a suitable acid or base (e.g., HCl in methanol) to yield the final 2-amino-4-chloropyridine derivative.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling allows for the introduction of alkynyl groups. The regioselectivity is dependent on the relative reactivity of the C-X bonds. Generally, C-Br bonds react preferentially over C-Cl bonds, and positions alpha to the pyridine nitrogen are more reactive. A chemoselective synthesis of alkynylpyridines from 3,5-dibromo-2,6-dichloropyridine has been developed, giving access to a variety of mono-, di-, tri-, and tetraalkynylated pyridines in good yields.[12]
Directed Ortho-Metalation (DoM) and Halogen-Metal Exchange
These methods provide a powerful alternative for regioselective functionalization by generating a nucleophilic pyridine intermediate that can react with various electrophiles.
Causality Behind Experimental Choices:
-
Directed Ortho-Metalation (DoM): A directing group on the pyridine ring guides a strong base to deprotonate the adjacent ortho position. Halogens themselves can act as directing groups. For instance, 3-chloropyridine can be selectively lithiated at the C4 position using lithium diisopropylamide (LDA).[13] The choice of base is critical; highly hindered amide bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) can achieve unusual regioselectivities and tolerate sensitive functional groups.[14][15]
-
Halogen-Metal Exchange: This reaction involves the exchange of a halogen atom (typically bromine or iodine) with a metal, most commonly lithium or magnesium. The rate of exchange is generally I > Br >> Cl. This difference in reactivity allows for the selective exchange of one halogen in a dihalopyridine. For example, in a bromochloropyridine, the bromine will typically undergo exchange preferentially. The choice of organometallic reagent (e.g., n-BuLi, i-PrMgCl) and temperature can provide fine control.[14]
Diagram: Conceptual Workflow for Functionalization via Halogen-Metal Exchange
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. | Semantic Scholar [semanticscholar.org]
- 12. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. znaturforsch.com [znaturforsch.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: A Validated Protocol for Monitoring the Synthesis of 2-Ethoxy-3-iodopyridine by TLC and LC-MS
Abstract
The synthesis of halogenated pyridine derivatives, such as 2-Ethoxy-3-iodopyridine, constitutes a critical step in the development of numerous pharmaceutical and agrochemical agents.[1] Efficient and accurate monitoring of reaction progress is paramount to ensure optimal yield, minimize impurity formation, and define reaction endpoints. This application note provides a detailed, field-tested protocol for the real-time monitoring of the electrophilic iodination of 2-ethoxypyridine using Thin-Layer Chromatography (TLC) as a rapid qualitative tool and Liquid Chromatography-Mass Spectrometry (LC-MS) for quantitative confirmation and purity assessment. The methodologies described herein are designed for researchers, chemists, and process development professionals, emphasizing the rationale behind procedural choices to ensure robust and reproducible results.
Reaction Overview: Electrophilic Iodination of 2-Ethoxypyridine
The targeted synthesis involves the regioselective iodination of the electron-rich 2-ethoxypyridine ring. The ethoxy group at the 2-position acts as an activating group, directing the electrophilic substitution. N-Iodosuccinimide (NIS) is a preferred reagent for this transformation due to its mild nature, high efficiency, and ease of handling compared to molecular iodine.[2][3] The reaction proceeds via an electrophilic aromatic substitution mechanism.
Reaction Scheme:
Caption: Synthesis of this compound via iodination of 2-ethoxypyridine with NIS.
The primary components to monitor in the reaction mixture are the starting material, the desired product, and the succinimide byproduct.
| Compound | Structure | Molecular Weight ( g/mol ) | Role |
| 2-Ethoxypyridine | C₇H₉NO | 123.15 | Starting Material |
| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | 224.99 | Reagent[4] |
| This compound | C₇H₈INO | 249.05 | Product[5] |
| Succinimide | C₄H₅NO₂ | 99.09 | Byproduct |
Part A: Rapid Reaction Monitoring by Thin-Layer Chromatography (TLC)
TLC is an indispensable technique for rapid, cost-effective, and real-time monitoring of chemical reactions. It provides an immediate visual assessment of the consumption of starting materials and the formation of products based on the principle of differential partitioning between a stationary phase and a mobile phase.[6][7]
Rationale for Method Design
-
Stationary Phase: Standard silica gel 60 F₂₅₄ plates are used. The polar silanol groups on the silica surface interact with polar molecules, retarding their movement up the plate.[8] More polar compounds will have a lower Retention Factor (Rf).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (Hexane or Heptane) and a moderately polar solvent (Ethyl Acetate) provides an excellent polarity range for separating the components of this reaction. The optimal ratio is determined empirically, but a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate is a robust starting point. Adjusting the ratio allows for fine-tuning of the separation; increasing the proportion of ethyl acetate will increase the Rf values of all spots.
-
Visualization: The pyridine rings and succinimide are UV-active due to their conjugated systems, allowing for easy visualization under a UV lamp at 254 nm.
Step-by-Step TLC Protocol
-
Plate Preparation: Using a pencil, gently draw a light origin line approximately 1 cm from the bottom of a silica gel TLC plate.
-
Sample Preparation:
-
Prepare reference solutions (~1 mg/mL) of the starting material (2-ethoxypyridine) and, if available, the product (this compound) in a volatile solvent like ethyl acetate or dichloromethane.
-
To sample the reaction, withdraw a micro-aliquot (~1-2 µL) using a glass capillary and dilute it in a vial with ~0.5 mL of ethyl acetate. This dilution is critical to prevent overloading the plate.
-
-
Spotting the Plate:
-
Using separate capillaries, spot the prepared samples on the origin line. A recommended spotting arrangement is:
-
Lane 1: Starting Material (SM) reference.
-
Lane 2: Co-spot (spot SM and the reaction mixture on top of each other).
-
Lane 3: Reaction Mixture (RM).
-
Lane 4: Product (P) reference (if available).
-
-
Ensure spots are small and concentrated to achieve good separation.
-
-
Development:
-
Pour the chosen mobile phase (e.g., 80:20 Hexane:Ethyl Acetate) into a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 5-10 minutes.
-
Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Cover the chamber.
-
Allow the solvent front to ascend the plate until it is ~1 cm from the top.[8]
-
-
Visualization and Interpretation:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots under a UV lamp (254 nm). Circle the spots lightly with a pencil.
-
Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
-
Monitor Progress: As the reaction proceeds, the intensity of the starting material spot should decrease, while the product spot's intensity increases. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
-
Expected TLC Results
| Compound | Expected Polarity | Expected Rf (8:2 Hexane:EtOAc) | UV Appearance |
| 2-Ethoxypyridine (SM) | Moderately Polar | ~0.5 - 0.6 | Dark Spot |
| This compound (P) | Less Polar than SM | ~0.6 - 0.7 | Dark Spot |
| Succinimide (Byproduct) | Highly Polar | ~0.1 - 0.2 | Dark Spot |
| N-Iodosuccinimide (NIS) | Polar | ~0.2 - 0.3 | Dark Spot |
Note: Rf values are indicative and can vary based on exact conditions. The key is the relative separation of the spots.
Part B: Confirmatory Analysis by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that provides definitive identification and purity assessment.[9] It separates compounds based on their interaction with the column's stationary phase and subsequently detects them based on their mass-to-charge ratio (m/z).[10][11]
Rationale for Method Design
-
Chromatography Mode: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the standard for analyzing small organic molecules. A C18 column is used, where the non-polar stationary phase retains compounds based on their hydrophobicity.[12]
-
Mobile Phase: A gradient of water and a polar organic solvent (acetonitrile or methanol) is used. This allows for the elution of compounds with a wide range of polarities. Adding a small amount of an acid like formic acid (0.1%) to the mobile phase serves two purposes: it sharpens peak shape and provides a source of protons to facilitate ionization in the mass spectrometer.
-
Mass Spectrometry Mode: Electrospray Ionization (ESI) in positive ion mode is ideal for this analysis. The basic nitrogen atom on the pyridine ring is readily protonated to form a positively charged ion, [M+H]⁺, which can be easily detected by the mass spectrometer.
Step-by-Step LC-MS Protocol
-
Sample Preparation:
-
Quench a small aliquot (~5 µL) of the reaction mixture by diluting it into 1 mL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile). This stops the reaction and prepares it for injection.
-
Filter the sample through a 0.22 µm syringe filter if any solids are present.
-
-
Instrumentation and Conditions: The following are typical starting conditions.
| Parameter | Recommended Setting | Rationale |
| LC System | ||
| Column | C18, 2.1 x 50 mm, 2.7 µm | Standard for fast, efficient separations. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase, provides protons for ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for eluting non-polar compounds. |
| Gradient | 5% B to 95% B over 5 min | Ensures elution of all components. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Injection Vol. | 1-5 µL | Dependent on sample concentration. |
| MS System | ||
| Ionization Mode | ESI Positive | Pyridine nitrogen is easily protonated. |
| Scan Range | m/z 80 - 500 | Covers all expected ions. |
| Capillary Voltage | 3-4 kV | Standard for ESI. |
-
Data Acquisition and Analysis:
-
Inject the prepared sample.
-
Monitor the Total Ion Chromatogram (TIC).
-
Extract the ion chromatograms for the specific m/z values of the starting material and product to confirm their presence and determine their retention times.
-
Integrate the peak areas to determine the relative percentage of each component and assess reaction completion and product purity.
-
Expected LC-MS Results
| Compound | Expected Retention Time (RT) | Expected Ion [M+H]⁺ (m/z) |
| Succinimide | Early (~0.5 - 1.0 min) | 100.03 |
| 2-Ethoxypyridine | Intermediate (~2.0 - 2.5 min) | 124.07 |
| This compound | Late (~3.0 - 3.5 min) | 250.97 |
Note: Retention times are highly system-dependent but will follow the order of increasing hydrophobicity (Succinimide < 2-Ethoxypyridine < this compound).
Integrated Monitoring Workflow
This workflow ensures efficient use of analytical resources, using TLC for rapid checks and LC-MS for definitive analysis at key time points or upon suspected completion.
Caption: Integrated workflow for monitoring the reaction using TLC and LC-MS.
Conclusion
This application note details a robust, two-tiered approach for monitoring the synthesis of this compound. The rapid and economical TLC method is ideal for tracking the reaction's progress in real-time, allowing chemists to make informed decisions about reaction time. The highly specific and sensitive LC-MS method provides unambiguous confirmation of the product's identity via its mass-to-charge ratio and offers a precise assessment of its purity. By integrating these two techniques, researchers and drug development professionals can achieve reliable, efficient, and well-documented synthetic outcomes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 3. calibrechem.com [calibrechem.com]
- 4. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]
- 5. This compound [synhet.com]
- 6. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 7. Khan Academy [khanacademy.org]
- 8. organomation.com [organomation.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. ijrar.com [ijrar.com]
- 11. Current Developments in LC-MS for Pharmaceutical Analysis [jstage.jst.go.jp]
- 12. LC-MS Method Development [intertek.com]
Application Note: Scale-up Synthesis of 2-Ethoxy-3-iodopyridine Derivatives
Introduction
2-Ethoxy-3-iodopyridine derivatives are a class of heterocyclic compounds that have garnered significant interest in the pharmaceutical and agrochemical industries. The strategic placement of the ethoxy and iodo substituents on the pyridine ring provides a versatile scaffold for the synthesis of complex molecules. The iodine atom serves as a convenient handle for further functionalization through cross-coupling reactions, while the ethoxy group can modulate the electronic properties and lipophilicity of the molecule, influencing its biological activity and pharmacokinetic profile.
The development of a robust and scalable synthetic route to these derivatives is paramount for their successful transition from laboratory-scale curiosities to commercially viable products. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the key considerations for the scale-up synthesis of this compound and its analogs. We will delve into the strategic selection of synthetic pathways, provide a detailed experimental protocol for a recommended route, and discuss the critical process parameters and safety considerations essential for a successful and safe scale-up.
Synthetic Strategies: A Tale of Two Pathways
The synthesis of this compound can be approached from two primary retrosynthetic pathways, each with its own set of advantages and challenges for large-scale production. The choice of strategy will often depend on the availability and cost of the starting materials, as well as the desired purity profile of the final product.
Strategy A: Iodination followed by Etherification
This approach involves the initial iodination of a suitable pyridine precursor, followed by the introduction of the ethoxy group. A common starting material for this route is 2-amino-3-hydroxypyridine.
Strategy B: Etherification followed by Iodination
In this alternative strategy, the ethoxy group is first introduced onto the pyridine ring, followed by iodination at the 3-position. This route would typically commence with a precursor such as 2-chloro-3-aminopyridine.
For the purpose of this application note, we will focus on a detailed protocol and scale-up considerations for a pathway analogous to Strategy A , which often proves to be more convergent and utilizes readily available starting materials. The Sandmeyer reaction, a cornerstone of aromatic functionalization, will be employed for the crucial iodination step.[1][2][3][4][5] This is followed by a classic Williamson ether synthesis to install the ethoxy group.[6][7][8][9][10]
Detailed Protocol: A Scalable Two-Step Synthesis
This protocol is based on established methodologies for analogous transformations and is designed with scalability in mind.
Step 1: Synthesis of 3-Iodo-2-hydroxypyridine via Sandmeyer Reaction
The initial step involves the diazotization of 2-amino-3-hydroxypyridine followed by an in-situ reaction with an iodide source.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Equivalent | Purity | Supplier |
| 2-Amino-3-hydroxypyridine | 1.0 | >98% | Commercially Available |
| Sulfuric Acid (98%) | 3.0 | ACS Grade | Commercially Available |
| Sodium Nitrite | 1.1 | >99% | Commercially Available |
| Potassium Iodide | 1.2 | >99% | Commercially Available |
| Deionized Water | - | - | - |
| Sodium Bicarbonate (sat. aq.) | - | - | - |
| Sodium Thiosulfate (10% aq.) | - | - | - |
| Dichloromethane | - | ACS Grade | Commercially Available |
Experimental Procedure:
-
Reaction Setup: In a well-ventilated fume hood, charge a jacketed reactor with 2-amino-3-hydroxypyridine (1.0 eq) and deionized water. Cool the mixture to 0-5 °C with constant stirring.
-
Acidification: Slowly add concentrated sulfuric acid (3.0 eq) to the slurry, maintaining the internal temperature below 10 °C. Stir until a clear solution is obtained.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in deionized water. Add this solution dropwise to the reaction mixture over 1-2 hours, ensuring the temperature remains between 0-5 °C. A slight excess of nitrous acid can be tested for using starch-iodide paper.
-
Iodination: In a separate vessel, dissolve potassium iodide (1.2 eq) in deionized water. Add this solution to the reactor containing the diazonium salt at a rate that maintains the temperature below 10 °C. Vigorous gas evolution (N2) will be observed.
-
Reaction Completion: Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/HPLC analysis indicates complete consumption of the diazonium salt.
-
Work-up: Carefully quench the reaction by the slow addition of a 10% aqueous solution of sodium thiosulfate to neutralize any remaining iodine. Adjust the pH to 7-8 with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Isolation: Extract the aqueous layer with dichloromethane (3 x volume). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-iodo-2-hydroxypyridine.
Step 2: Synthesis of this compound via Williamson Ether Synthesis
The crude 3-iodo-2-hydroxypyridine is then subjected to etherification to yield the final product.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Equivalent | Purity | Supplier |
| 3-Iodo-2-hydroxypyridine | 1.0 | Crude from Step 1 | - |
| Ethyl Iodide | 1.5 | >99% | Commercially Available |
| Potassium Carbonate | 2.0 | >99% | Commercially Available |
| N,N-Dimethylformamide (DMF) | - | Anhydrous | Commercially Available |
| Ethyl Acetate | - | ACS Grade | Commercially Available |
| Brine | - | - | - |
Experimental Procedure:
-
Reaction Setup: Charge the jacketed reactor with crude 3-iodo-2-hydroxypyridine (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.
-
Alkylation: Add ethyl iodide (1.5 eq) to the mixture. Heat the reaction to 60-70 °C and stir for 4-6 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extraction and Washing: Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers and wash with water and then brine to remove residual DMF and salts.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography for higher purity.[11]
Scale-up Considerations: From Bench to Production
Transitioning a synthetic protocol from the laboratory to a pilot plant or manufacturing scale introduces a new set of challenges that must be addressed to ensure a safe, efficient, and reproducible process.
Process Safety
-
Diazotization: The formation of diazonium salts is a highly exothermic and potentially hazardous reaction.[4] Strict temperature control is critical to prevent the uncontrolled decomposition of the diazonium intermediate, which can lead to a runaway reaction. The use of a jacketed reactor with efficient cooling is mandatory. The rate of addition of sodium nitrite must be carefully controlled.
-
Gas Evolution: The Sandmeyer reaction liberates a large volume of nitrogen gas. The reactor must be adequately vented to prevent pressure build-up.
-
Reagent Handling: Concentrated acids and ethyl iodide are corrosive and should be handled with appropriate personal protective equipment (PPE). The use of closed-system transfers for these reagents is recommended on a larger scale.
Reaction Parameters
-
Temperature Control: As mentioned, maintaining a low temperature during diazotization is crucial. For the Williamson ether synthesis, consistent heating is necessary for optimal reaction kinetics. Automated reactor control systems are highly beneficial for maintaining tight temperature ranges.
-
Mixing: Efficient mixing is essential to ensure homogeneity, particularly in the slurry-based reactions of Step 1. The choice of impeller and agitation speed should be evaluated to prevent localized "hot spots" and ensure good mass transfer.
-
Addition Rates: The controlled addition of reagents is critical for managing exotherms and minimizing side reactions. Dosing pumps should be used for the addition of sodium nitrite and ethyl iodide on a larger scale.
Work-up and Purification
-
Extraction: On a large scale, phase separation during extractive work-up can be time-consuming. The use of a sight glass on the reactor can aid in visualizing the layers. Emulsion formation can be a challenge and may require the addition of brine or a change in solvent.
-
Purification: While column chromatography is a powerful tool for purification at the lab scale, it is often not economically viable for large-scale production. Developing a robust crystallization procedure for the final product is highly desirable.[11] This may involve screening various solvent systems to find one that provides good recovery and high purity.
Analytical Monitoring
In-process controls (IPCs) are essential for monitoring the progress of the reaction and ensuring consistent product quality.
| Analysis | Purpose |
| TLC/HPLC | Monitor reaction completion, identify byproducts |
| GC/MS | Assess purity of the final product and identify volatile impurities[12] |
| NMR | Confirm the structure of the final product[12] |
Visualizing the Workflow
Synthetic Workflow Diagram
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer_reaction [chemeurope.com]
- 4. byjus.com [byjus.com]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound [synhet.com]
Troubleshooting & Optimization
How to improve low yield in Suzuki coupling with 2-Ethoxy-3-iodopyridine
Topic: Troubleshooting and Improving Low Yield in Suzuki Coupling with 2-Ethoxy-3-iodopyridine
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with specific, sterically hindered and electron-rich substrates. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to solve complex synthetic challenges. This document focuses on a particularly demanding substrate: this compound.
The coupling of 2-alkoxy-3-halopyridines presents a classic challenge where steric and electronic factors conspire to reduce reaction efficiency. The pyridine nitrogen can act as a ligand, coordinating to the palladium catalyst and sequestering it from the catalytic cycle.[1] Furthermore, the bulky ethoxy group at the 2-position sterically hinders the approach of the catalyst to the 3-position, making the crucial oxidative addition step more difficult.[2][3]
This guide provides a structured, question-and-answer approach to systematically troubleshoot and optimize your reaction conditions to overcome these hurdles.
Troubleshooting Guide: From Low Yield to High Success
Q1: My Suzuki coupling of this compound is giving very low yield. Where should I start my optimization?
When facing low yields with a challenging substrate, it is most effective to focus on the three most influential components of the reaction: the catalyst-ligand system , the base , and the solvent . These factors are highly interdependent and collectively dictate the success of the catalytic cycle.
-
Catalyst & Ligand System: For sterically hindered substrates like this compound, standard catalysts like Pd(PPh₃)₄ are often inefficient.[4] The key is to use a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand. These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly active in oxidative addition.[5] The ligand's bulk also provides a steric shield around the palladium center, preventing inhibitory coordination from the pyridine nitrogen.[1][6] Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) are industry standards for this purpose.[6][7]
-
Base Selection: The base is not merely a spectator; it is critical for activating the boronic acid in the transmetalation step.[8][9] The choice of base affects the reaction rate and the prevalence of side reactions. For sensitive substrates, inorganic bases are common.
-
Potassium Phosphate (K₃PO₄): Often a good starting point, showing broad compatibility.
-
Cesium Carbonate (Cs₂CO₃): A stronger base that can be effective when others fail, its higher solubility in organic solvents can be advantageous.[10]
-
Potassium Fluoride (KF): Can be useful for minimizing protodeboronation, especially with base-labile functional groups.[9]
-
-
Solvent System: The solvent must solubilize all components of the reaction mixture. Poor solubility is a common cause of sluggish or incomplete reactions.[1] Aprotic polar solvents, often mixed with water to aid in dissolving the inorganic base, are standard.
The interplay between these three components is paramount. A specific ligand may perform optimally only with a particular base and solvent combination. Therefore, a systematic screening approach is highly recommended.
Q2: I believe palladium catalyst deactivation by the pyridine nitrogen is the main problem. How can I specifically counteract this?
Catalyst inhibition by the pyridine lone pair is a well-documented failure mode for Suzuki couplings involving nitrogen-containing heterocycles.[1][13] The strategies below are designed to favor the productive catalytic cycle over off-cycle catalyst sequestration.
The core of the solution lies in selecting a ligand that is both sterically demanding and highly electron-donating.
-
Steric Hindrance: A bulky ligand physically blocks the pyridine nitrogen from accessing the palladium's coordination sphere.
-
Electron-Donating Ability: An electron-rich ligand strengthens the Pd-P bond and increases the electron density on the palladium center, which accelerates the rate-limiting oxidative addition step and helps outcompete coordination by the pyridine nitrogen.[14]
Below is a comparison of ligand classes for this specific application:
| Ligand Class | Example(s) | Performance with Hindered Pyridines | Rationale for Performance | Source(s) |
| Triphenylphosphines | PPh₃ | Poor to Moderate | Small cone angle and moderate electron-donating ability. Insufficient to prevent pyridine coordination or overcome steric hindrance. | [15][16] |
| Bulky Alkylphosphines | PCy₃, P(t-Bu)₃ | Moderate to Good | Very bulky and electron-rich, which is beneficial. Can be effective but may not be as broadly applicable as biarylphosphines. | [9][16] |
| Biaryl Monophosphines | SPhos, XPhos, RuPhos | Excellent | State-of-the-art for challenging couplings. The biaryl backbone creates a large, sterically demanding pocket around the palladium center, while substituents tune the electronic properties for high activity. | [6][17][18] |
| Ferrocenyl Phosphines | dppf | Moderate to Good | Often used in robust catalyst systems like Pd(dppf)Cl₂. The rigid backbone provides stability, but it may be less effective than the more sterically tunable Buchwald ligands for this specific challenge. | [7][17] |
Recommendation: Start with a Buchwald ligand such as SPhos . It has a proven track record for coupling hindered aryl halides and heteroaryl chlorides at low catalyst loadings.[6]
Q3: My reaction is plagued by side products, mainly homocoupling of my boronic acid and protodeboronation. How can I suppress these pathways?
Side product formation indicates that one or more steps in the catalytic cycle are inefficient or that competing, non-productive pathways are active.
Protodeboronation: This is the undesired cleavage of the C-B bond by a proton source, replacing the boronic acid functionality with a hydrogen atom.[19]
-
Cause: Often exacerbated by excessive water, high temperatures, or the choice of base.[1][4]
-
Solutions:
-
Use Boronic Esters: Boronic pinacol esters are significantly more stable and less prone to protodeboronation than their corresponding boronic acids.[1][20]
-
Control Water Content: While some water is often necessary to dissolve the base, using a precisely controlled amount (e.g., a 10:1 organic solvent to water ratio) is crucial. Avoid overly aqueous conditions.[11]
-
Anhydrous Conditions: If feasible, using an anhydrous base like KF in a dry solvent can completely suppress this side reaction.[9]
-
Lower Temperature: If possible, reducing the reaction temperature can disfavor the protodeboronation pathway.[13]
-
Homocoupling (Glaser-Hay type): This is the oxidative dimerization of two boronic acid molecules to form a biaryl byproduct.
-
Cause: The primary culprit is the presence of oxygen, which can oxidize the Pd(0) catalyst and promote the homocoupling pathway.[1][13]
-
Solutions:
-
Rigorous Degassing: This is non-negotiable for achieving high yields. Solvents must be thoroughly degassed before use. The most effective method is several "freeze-pump-thaw" cycles. Alternatively, sparging the solvent with an inert gas (argon or nitrogen) for at least 30-60 minutes can be sufficient.[1][11]
-
Maintain Inert Atmosphere: The reaction vessel must be purged of air and kept under a positive pressure of an inert gas (e.g., via a balloon or Schlenk line) for the entire duration of the reaction.[13]
-
Use a Direct Pd(0) Source: Using a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to in-situ reduction of Pd(II) sources (like Pd(OAc)₂), although the choice of ligand remains the more critical factor.[13]
-
Below is a decision tree to help troubleshoot these issues systematically.
Frequently Asked Questions (FAQs)
Q1: What is a robust, universal set of starting conditions for a challenging substrate like this compound?
A: While no single condition is universally perfect, the following protocol represents a highly robust starting point derived from best practices for difficult couplings.[6][7] It is designed to address the key challenges of steric hindrance and potential catalyst inhibition.
Protocol: High-Performance Starting Point for Suzuki Coupling
-
Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic pinacol ester (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).
-
In a separate vial, weigh the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol %) and a bulky biarylphosphine ligand (e.g., SPhos, 2.2-4.4 mol %; maintaining a 1:1.1 Pd:Ligand ratio).
-
-
Inert Atmosphere Setup:
-
Seal the Schlenk flask with a septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle 3-5 times to ensure a completely inert atmosphere.
-
Add the catalyst and ligand to the flask under a positive flow of inert gas.
-
-
Solvent Addition and Degassing:
-
Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 5:1 v/v). Degas thoroughly using three freeze-pump-thaw cycles.
-
Using a syringe, transfer the degassed solvent into the Schlenk flask. The final concentration should be around 0.1-0.2 M with respect to the limiting reagent.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (a starting point of 80-100 °C is common) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Workup:
-
Cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product for purification.
-
Q2: How does the Suzuki-Miyaura catalytic cycle work, and where are the failure points for my substrate?
A: Understanding the catalytic cycle is key to rational troubleshooting. The cycle consists of three main steps. For your substrate, the primary bottlenecks are Oxidative Addition and ensuring the catalyst remains active to facilitate Transmetalation .
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of your this compound. This is often the rate-determining step.[8] For your substrate, steric hindrance from the adjacent ethoxy group makes this step challenging, requiring a highly active, unencumbered catalyst.
-
Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the halide.[8] This step requires a base to form the reactive boronate species.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are expelled as the final biaryl product, regenerating the active Pd(0) catalyst.[8]
The primary failure point is the competition between your substrate (Ar-X) and the pyridine nitrogen for the Pd(0) catalyst. If the pyridine coordinates too strongly, the catalyst is pulled out of the cycle, preventing oxidative addition from occurring efficiently.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. byjus.com [byjus.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Preventing protodeboronation side reactions in pyridine Suzuki coupling
A Guide to Preventing Protodeboronation Side Reactions
Welcome to the Technical Support Center for Suzuki-Miyaura coupling reactions involving pyridine scaffolds. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the common but often frustrating side reaction of protodeboronation. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your experimental design.
Protodeboronation, the undesired cleavage of the C–B bond and its replacement with a C–H bond, is a frequent cause of low yields and purification difficulties in the synthesis of valuable biaryl pyridine compounds.[1][2] This is particularly prevalent with pyridine-containing boronic acids, which exhibit unique instability mechanisms.[1][3]
This center is structured into two main sections:
-
Frequently Asked Questions (FAQs): Addressing the fundamental "what" and "why" of protodeboronation in this specific context.
-
Troubleshooting Guide: A problem-oriented section to help you diagnose and solve issues in your ongoing experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it such a problem with pyridine boronic acids?
A1: Protodeboronation is a side reaction in which the boronic acid or ester starting material is converted into a simple pyridine, effectively consuming your nucleophile and reducing the yield of your desired cross-coupled product.[1][2] The resulting pyridine byproduct can also complicate chromatographic purification.
Pyridine boronic acids, especially 2-pyridylboronic acid, are notoriously susceptible to this reaction.[1][3] This heightened instability arises from the presence of the basic nitrogen atom within the pyridine ring, which opens up decomposition pathways not typically observed with standard arylboronic acids.[1]
Q2: What is the specific mechanism that makes 2-pyridylboronic acid so unstable?
A2: Unlike many simple arylboronic acids which tend to undergo protodeboronation fastest at high pH, 2-pyridylboronic acid has a unique decomposition mechanism.[1][2] Under neutral pH conditions, it can form a zwitterionic intermediate.[1][2][3] This zwitterion is highly reactive and undergoes rapid, unimolecular fragmentation of the C-B bond, leading to the undesired protodeboronated pyridine.[2][3] Counterintuitively, adding either acid or base can shift the equilibrium away from this highly reactive zwitterionic species, thereby slowing down the rate of protodeboronation.[1][2] 3- and 4-pyridyl boronic acids are significantly more stable and do not readily form this type of intermediate, behaving more like traditional arylboronic acids.[3][4][5]
}
Figure 1: Competing Suzuki coupling and protodeboronation pathways.
Q3: What are the key reaction parameters that influence the rate of protodeboronation?
A3: Several factors can dramatically accelerate the undesired protodeboronation:
-
Temperature: Higher temperatures significantly increase the rate of protodeboronation.[4][6]
-
Base: The choice of base is critical. Strong bases can promote protodeboronation.[6] The base's primary role is to activate the boronic acid to form a boronate species, which is more reactive towards transmetalation.[7] However, this can also increase the rate of decomposition.
-
Water Content: While Suzuki couplings often benefit from some water, excess water can serve as a proton source for protodeboronation.[6] Anhydrous conditions can help, but finding the optimal water content is key.[6]
-
Catalyst System: The palladium catalyst and its associated ligands can also influence the rate of protodeboronation. Highly active catalysts that promote rapid cross-coupling can outpace the decomposition pathway.[6] Conversely, some bulky phosphine ligands have been shown to accelerate palladium-catalyzed protodeboronation.[8][9][10]
Q4: Should I use a boronic acid or a boronate ester?
A4: This choice represents a fundamental trade-off between reactivity and stability.[11]
-
Boronic Acids: Are generally more reactive, potentially leading to faster reaction times.[11] However, this high reactivity comes at the cost of lower stability, making them more prone to protodeboronation.[11]
-
Boronate Esters: Derivatives like pinacol esters or N-methyliminodiacetic acid (MIDA) boronates offer significantly greater stability.[1][11] They are often crystalline solids that are easier to handle and store.[11] This stability makes them the preferred choice for challenging substrates like 2-pyridyl systems. It is believed that many esters hydrolyze in situ to the more reactive boronic acid, but at a controlled rate, which keeps the concentration of the unstable free boronic acid low.[2][11]
For pyridine couplings, especially with 2-substituted pyridines, using a more stable boronate ester is a highly recommended starting point.[12] MIDA boronates are particularly effective as they participate in a "slow-release" of the boronic acid, minimizing its concentration and thus the opportunity for decomposition.[2][13]
Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues related to protodeboronation during your pyridine Suzuki coupling reactions.
}
Figure 2: A decision tree for troubleshooting protodeboronation.
Problem: My main product is the simple, uncoupled pyridine.
Probable Cause: This is the classic sign of extensive protodeboronation. Your boronic acid derivative is decomposing faster than it is coupling.
Solutions:
-
Switch to a More Stable Boron Reagent: If you are using a pyridineboronic acid, especially a 2-pyridylboronic acid, the most effective first step is to switch to its pinacol or MIDA boronate ester.[1][6] MIDA boronates are exceptionally stable and are designed for a slow release of the active boronic acid under reaction conditions, which is ideal for preventing decomposition.[2][13]
-
Optimize the Base: Strong bases can accelerate protodeboronation.[6] Switch from strong bases like NaOH, KOH, or alkoxides to milder inorganic bases.
Base Relative Strength Typical Observation in Pyridine Couplings NaOH, KOH Strong High potential for protodeboronation K₃PO₄ Moderate Often a good balance of reactivity and selectivity Cs₂CO₃ Moderate Effective, can improve yields KF Weak Can be very effective, especially with boronate esters -
Lower the Reaction Temperature: High temperatures accelerate protodeboronation.[4][6] If your catalyst system is sufficiently active, reducing the temperature can significantly favor the desired cross-coupling reaction. Attempt the reaction at a lower temperature range (e.g., 60–80 °C) before resorting to higher temperatures.[6]
-
Use a Highly Active Catalyst System: A more efficient catalyst can increase the rate of the desired cross-coupling, allowing it to outcompete the slower protodeboronation side reaction.[6] Modern catalyst systems featuring bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) are often effective at lower temperatures and can be crucial for success with challenging pyridine substrates.[1][14]
Problem: The reaction is sluggish and I still see significant protodeboronation even after implementing the above changes.
Probable Cause: The transmetalation step of the Suzuki cycle may be particularly slow for your specific substrate combination, allowing time for the competing decomposition to occur. This is a known issue for electron-deficient heteroaryl boron derivatives.[15]
Solutions:
-
Carefully Control Water Content: While anhydrous conditions can slow protodeboronation, the transmetalation step of the Suzuki reaction is often accelerated by a small amount of water.[6] Use anhydrous solvents, but consider adding a carefully controlled amount of water (e.g., 1-5% by volume) to find the optimal balance.
-
Consider Additives: In some challenging cases, the addition of copper(I) salts has been shown to stabilize 2-pyridyl boronates and facilitate the coupling.[16]
-
Use an Alternative Boron Reagent: If MIDA boronates are not successful, consider synthesizing lithium triisopropyl 2-pyridylboronates. These have been shown to be effective in coupling with a range of aryl bromides and chlorides.[15]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with a Pyridine Pinacol Boronate Ester
This protocol provides a robust starting point for minimizing protodeboronation.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the pyridine pinacol boronate ester (1.2–1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas (e.g., Argon), add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add degassed, anhydrous solvent (e.g., Dioxane or Toluene, to achieve a concentration of ~0.1 M).[1]
-
Reaction Execution: Seal the vial and heat the reaction mixture to a moderate temperature (start with 80 °C).[6]
-
Monitoring and Work-up: Monitor the reaction's progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[17]
Protocol 2: In-Situ Generation and Use of MIDA Boronates for Highly Unstable Pyridines
For particularly challenging substrates where even the pinacol ester undergoes significant decomposition, conversion to the MIDA ester is recommended.[6]
-
MIDA Boronate Formation: In a round-bottom flask, dissolve the pyridineboronic acid (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a 1:1 mixture of toluene and DMSO. Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water until the boronic acid is fully converted to the MIDA boronate (can be monitored by NMR).[6]
-
Coupling Reaction Setup: Once the MIDA boronate is formed, cool the mixture. Add the aryl halide (1.0 equiv.), a suitable base (e.g., K₃PO₄, 3.0 equiv.), the palladium catalyst, and ligand as described in Protocol 1.
-
Execution and Work-up: Heat the reaction mixture (e.g., 80-100 °C) and monitor to completion. The work-up procedure is similar to that described in Protocol 1.
By understanding the mechanisms driving protodeboronation and systematically applying these troubleshooting strategies, you can significantly improve the success rate of your pyridine Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Homocoupling Byproducts in 2-Ethoxy-3-iodopyridine Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for minimizing homocoupling byproducts when working with 2-ethoxy-3-iodopyridine in various cross-coupling reactions. As a versatile heterocyclic building block, its successful functionalization is often critical, yet plagued by the formation of unwanted symmetrical dimers. This resource offers a structured approach to diagnosing and resolving these common synthetic challenges.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries regarding homocoupling.
Q1: What is homocoupling, and why is it a significant problem in my this compound reaction?
A1: Homocoupling is a common side reaction in palladium-catalyzed cross-couplings where two identical molecules couple with each other instead of with the intended reaction partner. In the context of your work, this can manifest in two primary ways:
-
Homocoupling of this compound: Two molecules of your starting material react to form 2,2'-diethoxy-3,3'-bipyridine.
-
Homocoupling of the Coupling Partner: If you are using a boronic acid in a Suzuki-Miyaura reaction, for example, two molecules of the boronic acid can react to form a symmetrical biaryl.
This side reaction is problematic because it consumes your starting materials, reduces the yield of your desired cross-coupled product, and introduces impurities that are often difficult to separate due to similar physical properties.
Q2: I'm observing a significant amount of 2,2'-diethoxy-3,3'-bipyridine in my Suzuki reaction. What is the most likely cause?
A2: The formation of this specific byproduct from your aryl iodide is often linked to side reactions that occur outside the main catalytic cycle, particularly in Ullmann-type reactions which are copper-catalyzed.[1][2][3] While less common in well-optimized palladium-catalyzed reactions, it can still occur. However, the more frequent issue in Suzuki couplings is the homocoupling of the boronic acid partner. This is primarily driven by two mechanisms:
-
Oxygen-Mediated Coupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II).[4][5] This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0).[4][6]
-
Palladium(II) Precatalyst Reduction: If you start with a Pd(II) source like Pd(OAc)₂, it must be reduced to Pd(0) to enter the catalytic cycle. One pathway for this reduction is the homocoupling of two boronic acid molecules.[6]
Therefore, the most probable cause is inadequate deoxygenation of your reaction mixture.[7][8]
Q3: Can the choice of palladium precatalyst influence the rate of homocoupling?
A3: Absolutely. Palladium(II) precatalysts, such as Pd(OAc)₂ or PdCl₂(dppf), require an initial reduction to the active Pd(0) state. This reduction step can be promoted by the homocoupling of your boronic acid partner, directly contributing to byproduct formation.[6] In contrast, using a Pd(0) source like Pd₂(dba)₃ or employing modern, well-defined precatalysts (e.g., Buchwald G3/G4 precatalysts) can mitigate this issue. These advanced precatalysts are designed to generate the active monoligated Pd(0) species cleanly and efficiently, often suppressing the pathways that lead to homocoupling.[9]
Q4: How critical is degassing, and what is the most effective method?
A4: Degassing is arguably one of the most critical yet frequently overlooked parameters for suppressing homocoupling.[7][10] Oxygen is a key culprit in catalyst deactivation and in promoting the oxidative homocoupling of boronic acids.[4][5]
For maximum effectiveness, a subsurface sparge with an inert gas (Argon or Nitrogen) for 15-20 minutes is highly recommended.[7][11] This involves bubbling the gas directly through the solvent via a long needle. A common alternative is the freeze-pump-thaw method (typically 3-4 cycles), which is also very effective, especially for larger-scale reactions. Simply purging the headspace of the flask is the least effective method and may leave significant amounts of dissolved oxygen.[8]
Q5: My reaction is clean, but the overall yield is low. Could protodeboronation be the issue instead of homocoupling?
A5: Yes, this is a very common scenario. Protodeboronation is a side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[10][12] This is particularly prevalent with heteroaryl boronic acids and electron-deficient arylboronic acids, and it is often catalyzed by residual water and base.[6][12] If your TLC or LC-MS analysis shows significant unreacted this compound but little of your boronic acid starting material (and its corresponding homocoupled dimer), protodeboronation is the likely cause of your low yield. To mitigate this, consider using more stable boronic esters like pinacol (BPin) or MIDA esters.[12]
Section 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to resolving homocoupling issues in specific reaction types involving this compound.
Troubleshooting Suzuki-Miyaura Couplings
The Suzuki-Miyaura reaction is the most common method for forming C-C bonds with this compound, but it is susceptible to homocoupling.
This is the most frequent homocoupling issue encountered in Suzuki reactions.
-
Root Cause Analysis: As detailed in the FAQs, this is primarily caused by the presence of oxygen or the use of Pd(II) precatalysts that are reduced via a homocoupling pathway. The electron-rich nature of the this compound can make the oxidative addition step rapid, but if other steps are slow, side reactions of the activated boronic acid can dominate.
-
Solutions & Optimization Strategies:
-
Ensure a Rigorously Inert Atmosphere: This is your first and most critical line of defense.
-
Protocol: Use a subsurface sparge with argon for at least 15 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction using a balloon or manifold.[7]
-
-
Select an Optimal Catalyst/Ligand System: The ligand choice is crucial for stabilizing the catalyst and promoting the desired cross-coupling over homocoupling.
-
Ligand Choice: Use bulky, electron-rich phosphine ligands. Ligands from the Buchwald group (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[4] Their steric bulk physically hinders the formation of palladium intermediates that can accommodate two boronic acid-derived groups, thereby suppressing homocoupling.[4][12]
-
Precatalyst Choice: Start with a Pd(0) source or a modern precatalyst like an XPhos Pd G3 to bypass the problematic initial reduction step associated with Pd(II) sources.[13]
-
-
Optimize Base and Solvent Conditions:
-
Base: A weaker base like K₂CO₃ or Cs₂CO₃ is sometimes preferable to a very strong base like K₃PO₄, which can accelerate boronic acid decomposition. Ensure the base is finely powdered for better reproducibility.[12]
-
Solvent: While solvent choice is highly substrate-dependent, anhydrous solvent systems (e.g., Dioxane, Toluene) can help if protodeboronation is a competing issue.[12] If an aqueous system is used, ensure it is thoroughly degassed.
-
-
Consider a Mild Reducing Agent:
-
In cases where a Pd(II) source is unavoidable, the addition of a mild reducing agent like potassium formate (HCOOK) can help. This agent can reduce Pd(II) to Pd(0) without promoting significant reduction of the aryl-palladium intermediate, thereby suppressing the homocoupling pathway for catalyst activation.[11]
-
-
| Parameter | Sub-Optimal Condition (Favors Homocoupling) | Optimized Condition (Minimizes Homocoupling) | Rationale |
| Atmosphere | Reaction run under air or with headspace purge only | Subsurface sparging with Ar/N₂ for 15-20 min | Rigorously removes dissolved O₂, preventing oxidative homocoupling.[4][7] |
| Pd Source | Pd(OAc)₂, PdCl₂ | Pd₂(dba)₃, Buchwald G3/G4 Precatalysts | Avoids the initial Pd(II)→Pd(0) reduction step that consumes the boronic acid via homocoupling.[6][9] |
| Ligand | PPh₃ or no ligand | XPhos, SPhos, RuPhos, or NHC ligands (e.g., IPr) | Bulky, electron-rich ligands accelerate reductive elimination and sterically inhibit dimer formation.[4][12] |
| Temperature | Excessively high (e.g., >110 °C) | Lowest effective temperature (e.g., 80–100 °C) | Higher temperatures can accelerate side reactions like decomposition and homocoupling.[4] |
| Additives | None | Potassium Formate (HCOOK) (with Pd(II) sources) | Acts as a mild reductant to generate Pd(0) without consuming the boronic acid.[11] |
Troubleshooting Sonogashira Couplings
When coupling this compound with a terminal alkyne, the primary concern is the homocoupling of the alkyne partner.
-
Root Cause Analysis: The Sonogashira reaction typically uses a copper(I) co-catalyst (e.g., CuI). In the presence of oxygen, this copper catalyst can promote the oxidative homocoupling of the terminal alkyne to form a symmetrical 1,3-diyne, a side reaction known as Glaser or Hay coupling.[14]
-
Solutions & Optimization Strategies:
-
Strict Exclusion of Oxygen: This is even more critical than in Suzuki couplings due to the copper co-catalyst's sensitivity. Use robust degassing techniques.
-
Run a Copper-Free Sonogashira: If Glaser coupling persists, switching to a copper-free protocol is a highly effective strategy. These systems rely on palladium catalysts with specific ligands that can facilitate the catalytic cycle without the need for a copper co-catalyst.
-
Control Catalyst Concentration: High concentrations of the palladium and copper catalysts can sometimes increase the rate of homocoupling relative to the cross-coupling.[14] Use the lowest effective catalyst loading.
-
Use a Reducing Atmosphere: In specialized cases, performing the reaction under a dilute hydrogen atmosphere (e.g., 10-40% H₂ in N₂) can effectively suppress the oxidative homocoupling pathway.[14]
-
Section 3: Protocols and Visualizations
Visual Workflow 1: Diagnosing Homocoupling Issues
Caption: A decision tree for troubleshooting the root cause of homocoupling.
Visual Workflow 2: Suzuki-Miyaura Catalytic Cycle & Homocoupling Pathways
Caption: The Suzuki-Miyaura cycle and key entry points for homocoupling.
Detailed Experimental Protocol: Robust Suzuki-Miyaura Coupling
This protocol incorporates best practices to minimize homocoupling byproducts when coupling this compound with a generic arylboronic acid.
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and finely powdered K₂CO₃ (2.0–3.0 equiv).[13]
-
Inert Atmosphere Setup: Seal the flask with a septum, and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with high-purity argon. Repeat this vacuum-argon cycle a minimum of three times to ensure an oxygen-free environment.[10]
-
Catalyst & Ligand Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and any additional ligand if required.[13]
-
Solvent Addition & Degassing: Add the reaction solvent (e.g., 1,4-Dioxane/H₂O 10:1, previously degassed) via syringe.[13] For maximal oxygen removal, insert a long needle connected to the argon line below the solvent surface and bubble argon through the stirred solution for 15-20 minutes.
-
Reaction Execution: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–100 °C).
-
Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10][13]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. Ullmann coupling-An overview - operachem [operachem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. depts.washington.edu [depts.washington.edu]
Technical Support Center: Catalyst and Ligand Selection for Challenging Bromopyridine Suzuki Reactions
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving bromopyridine substrates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving efficient and reproducible couplings with this important class of heteroaromatic halides. The inherent electronic properties of the pyridine ring, particularly the Lewis basic nitrogen atom, can introduce a unique set of obstacles not typically seen with simple aryl bromides.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to not only solve common problems but also to rationally design robust reaction conditions from the outset.
Section 1: General Troubleshooting Guide
Low yield, incomplete conversion, and the formation of side products are common frustrations in bromopyridine Suzuki couplings. The flowchart below provides a systematic approach to diagnosing and resolving these issues.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting challenging bromopyridine Suzuki reactions.
Section 2: Frequently Asked Questions (FAQs)
Catalyst and Ligand Selection
Q1: My Suzuki reaction with 2-bromopyridine is giving low to no conversion. What is the most likely cause?
A1: The primary culprit is often catalyst inhibition by the pyridine nitrogen. The lone pair of electrons on the nitrogen atom can coordinate strongly to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[1][3] This is particularly problematic with 2-substituted pyridines due to the proximity of the nitrogen to the reaction site.
Troubleshooting Steps:
-
Switch to Bulky, Electron-Rich Ligands: Standard ligands like PPh₃ are often ineffective. You need ligands that are both sterically demanding and highly electron-donating. This combination promotes the crucial oxidative addition step and stabilizes the active catalytic species, preventing deactivation.[3][4]
-
Recommended Ligands (Buchwald-type): SPhos, XPhos, and RuPhos are excellent starting points for heteroaryl couplings.[3][4][5]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and have shown great success in challenging couplings. Consider using PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation) pre-catalysts like PEPPSI-IPr, which are often air- and moisture-stable.[6][7][8]
-
-
Use a Pre-formed Catalyst: Generating the active Pd(0) species in situ from sources like Pd(OAc)₂ can be unreliable. Using a well-defined pre-catalyst, where the ligand is already coordinated to the palladium, often leads to more reproducible and higher yields.[4]
Q2: How do I choose between a phosphine ligand (like SPhos) and an NHC ligand (like IPr)?
A2: Both classes of ligands are powerful tools for bromopyridine couplings, but they have different characteristics.
-
Buchwald Phosphine Ligands (e.g., SPhos, XPhos): These biaryl phosphines are known for their steric bulk and electron-rich nature, which accelerates both oxidative addition and reductive elimination.[9][10] They are a go-to choice for a wide variety of challenging Suzuki reactions, including those with heteroaryl halides.[4][5]
-
N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr, SIPr): NHCs form very strong bonds with palladium, creating robust and highly active catalysts.[6][11] They are particularly effective for couplings involving sterically hindered substrates or less reactive aryl chlorides.[8] PEPPSI-type pre-catalysts incorporating NHC ligands are commercially available and offer excellent reactivity and stability.[7][12]
The choice can be substrate-dependent. It is often beneficial to screen a representative from each class if initial attempts with a standard ligand fail.
Table 1: Recommended Catalyst/Ligand Systems for Bromopyridine Substrates
| Substrate Position | Recommended Ligand Class | Specific Examples | Palladium Source | Key Advantages |
| 2-Bromopyridine | Bulky Phosphine or NHC | SPhos, XPhos, PEPPSI-IPr | Pd(OAc)₂, Pd₂(dba)₃, Pre-catalysts | Overcomes catalyst inhibition by the adjacent nitrogen.[3][4] |
| 3-Bromopyridine | Bulky Phosphine | SPhos, RuPhos, P(t-Bu)₃ | Pd(OAc)₂, Pd₂(dba)₃ | Generally less challenging than 2-bromo, but still benefits from electron-rich ligands.[1][4] |
| Sterically Hindered | Bulky Phosphine or NHC | XPhos, RuPhos, PEPPSI-IPr | Pd₂(dba)₃, Pre-catalysts | The steric bulk of the ligand facilitates coupling with hindered partners.[9][10] |
| Electron-Deficient | NHC | PEPPSI-IPr, PEPPSI-IMes | Pre-catalysts | Strong σ-donation from NHCs is effective for electron-poor systems.[6][13] |
Side Reactions and Prevention
Q3: I am observing a significant amount of debrominated pyridine in my reaction. How can I prevent this?
A3: This side reaction, known as protodebromination or hydrodehalogenation, occurs when the palladium-aryl intermediate reacts with a proton or hydride source instead of the boronic acid.[1]
Prevention Strategies:
-
Choice of Base and Solvent: The base and solvent system is critical. While aqueous bases are common in Suzuki reactions, they can be a source of protons.
-
Reagent Purity: Ensure your boronic acid and other reagents are pure and dry. Impurities can sometimes act as hydride donors.[1]
-
Accelerate Transmetalation: The faster the desired transmetalation step occurs, the less opportunity there is for protodebromination. Using a highly active catalyst system (e.g., with SPhos or an NHC ligand) can help the productive catalytic cycle outcompete the side reaction.
Q4: My boronic acid seems to be decomposing before it can couple, leading to low yields. What is happening and what can I do?
A4: You are likely observing protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond.[16] Pyridineboronic acids, especially 2-pyridineboronic acid, are notoriously unstable and prone to this side reaction.[17]
Prevention Strategies:
-
Use a More Stable Boron Reagent: This is the most effective solution. Instead of the free boronic acid, use a more robust derivative:
-
Pinacol Esters: More stable than the corresponding boronic acids and a common alternative.[17]
-
MIDA Boronates (N-methyliminodiacetic acid boronates): These are highly stable, crystalline solids that participate in a "slow release" of the active boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[16][17]
-
Organotrifluoroborates (R-BF₃K): These salts also offer enhanced stability and can effectively suppress protodeboronation.[17][18]
-
-
Optimize Reaction Conditions: If you must use a boronic acid, ensure your conditions favor the Suzuki coupling over decomposition. This includes using a highly active catalyst, an appropriate base (often weaker bases like K₂CO₃ can be better in this context), and avoiding unnecessarily high temperatures or long reaction times.
Experimental Protocols
Q5: Can you provide a reliable starting protocol for a challenging Suzuki coupling of a 2-bromopyridine?
A5: Absolutely. This protocol incorporates best practices for minimizing common side reactions and overcoming catalyst inhibition.
Protocol: Suzuki-Miyaura Coupling of 2-Bromopyridine with an Arylboronic Acid
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (potassium phosphate, 2.0–3.0 equiv), finely ground and dried
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-bromopyridine, arylboronic acid, and K₃PO₄.
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the Pd(OAc)₂ and SPhos ligand.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[1]
-
Solvent Addition: Add the degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the 2-bromopyridine.
-
Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[4]
Section 3: Mechanistic Considerations
Understanding the catalytic cycle is key to rational troubleshooting. The Lewis basicity of the pyridine substrate can interfere at multiple points.
Caption: The Suzuki-Miyaura catalytic cycle highlighting points of failure for bromopyridine substrates.
-
Oxidative Addition: This is often the rate-limiting step. The electron-deficient nature of the pyridine ring can facilitate this step, but catalyst inhibition is a competing and often dominant process. Bulky, electron-rich ligands are crucial to favor oxidative addition over catalyst poisoning.[3]
-
Transmetalation: The base plays a critical role here, activating the boronic acid to form a more nucleophilic boronate species.[19][20] If this step is slow, side reactions like protodebromination of the R¹-Pd(II)L₂(Br) intermediate can occur.
-
Reductive Elimination: This final step forms the desired C-C bond and regenerates the active Pd(0) catalyst. Ligands with steric bulk can accelerate this step.
By carefully selecting a robust catalyst system, high-purity reagents, and optimized conditions, the challenges associated with bromopyridine Suzuki reactions can be reliably overcome.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald’s S-Phos | CoLab [colab.ws]
- 6. researchgate.net [researchgate.net]
- 7. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Buchwald Ligands [sigmaaldrich.com]
- 11. orgchemres.org [orgchemres.org]
- 12. Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Protodeboronation - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 20. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Optimizing Cross-Coupling Reactions of 2-Ethoxy-3-iodopyridine
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Ethoxy-3-iodopyridine. This guide is designed to provide in-depth technical assistance for troubleshooting and optimizing palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The unique electronic and steric properties of this compound present specific challenges and opportunities in synthetic chemistry, and this resource will help you navigate them effectively.
Frequently Asked Questions (FAQs)
Q1: Why are my cross-coupling reactions with this compound sluggish or failing?
A1: Low reactivity in cross-coupling reactions with this compound can often be attributed to catalyst inhibition. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, forming an inactive complex. This is a common issue with pyridine-containing substrates. Additionally, the electron-donating ethoxy group at the 2-position can increase the electron density of the pyridine ring, which may slow down the oxidative addition step of the catalytic cycle. To overcome this, consider using bulky, electron-rich phosphine ligands that can shield the palladium center and promote oxidative addition.
Q2: I'm observing significant byproduct formation. What are the likely side reactions and how can I minimize them?
A2: Several side reactions can occur depending on the specific coupling reaction:
-
Suzuki-Miyaura: Protodeboronation of the boronic acid is a common side reaction, where the boronic acid is replaced by a hydrogen atom. This can be exacerbated by the choice of base and solvent. Using anhydrous conditions and a less nucleophilic base can help mitigate this.
-
Sonogashira: Homocoupling of the terminal alkyne (Glaser coupling) is a frequent byproduct, often catalyzed by the copper co-catalyst in the presence of oxygen. Running the reaction under strictly anaerobic conditions is crucial. Copper-free Sonogashira protocols can also be employed to eliminate this issue.
-
General: Hydrodehalogenation, where the iodo group is replaced by a hydrogen, can also occur, particularly at higher temperatures or with certain base/solvent combinations.
Q3: How does the choice of base impact the reaction efficiency?
A3: The base plays a critical role in the catalytic cycle, and its selection is crucial for success. For Suzuki-Miyaura reactions, the base activates the boronic acid. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[1][2] Cs₂CO₃ is often more effective due to its higher solubility in organic solvents.[3] For Buchwald-Hartwig aminations, strong bases like sodium tert-butoxide (NaOtBu) are frequently employed, but for substrates with sensitive functional groups, weaker inorganic bases may be necessary.[4][5] In Sonogashira couplings, an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used to deprotonate the alkyne.[6]
Q4: What is the influence of the solvent on my reaction?
A4: The solvent's polarity and coordinating ability can significantly affect the reaction outcome.[7]
-
Polar aprotic solvents like DMF, DMSO, and dioxane are often good choices as they can help to dissolve the reagents and stabilize charged intermediates in the catalytic cycle.[7] However, some polar solvents like DMF have been reported to slow down certain Sonogashira reactions.
-
Nonpolar aromatic solvents like toluene are also commonly used, particularly in Buchwald-Hartwig aminations.
-
Protic solvents like water are often used in combination with an organic solvent in Suzuki-Miyaura reactions to help dissolve the inorganic base.
It is often necessary to screen a few different solvents to find the optimal conditions for your specific reaction.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Symptoms:
-
Low conversion of this compound.
-
Presence of unreacted starting materials in the final reaction mixture.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Catalyst Inhibition | The pyridine nitrogen is coordinating to the palladium catalyst. Switch to a bulkier, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos. |
| Inefficient Transmetalation | The boronic acid is not being effectively activated. Screen different inorganic bases. Cs₂CO₃ or K₃PO₄ are often more effective than K₂CO₃.[1] |
| Protodeboronation | The boronic acid is decomposing. Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., a pinacol ester) which can be more stable. |
| Suboptimal Solvent | The reaction components are not fully dissolved or the solvent is hindering the reaction. Screen different solvents such as dioxane, toluene, or a mixture of an organic solvent with water. For some systems, less polar solvents have shown higher yields.[8] |
Issue 2: Significant Glaser Homocoupling in Sonogashira Reaction
Symptoms:
-
Formation of a significant amount of a byproduct corresponding to the dimer of the terminal alkyne.
-
Low yield of the desired cross-coupled product.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Presence of Oxygen | Oxygen promotes the copper-catalyzed homocoupling of the alkyne. Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen). Thoroughly degas all solvents and reagents before use. |
| Copper Co-catalyst | The copper(I) iodide is the primary catalyst for the Glaser coupling. Consider running the reaction under copper-free conditions. This may require a more active palladium catalyst or different reaction conditions. |
| Inappropriate Base | The amine base can influence the rate of both the desired reaction and the homocoupling. Screen different amine bases such as Et₃N and DIPEA. |
Issue 3: Low Efficiency in Buchwald-Hartwig Amination
Symptoms:
-
Incomplete conversion of this compound.
-
Formation of hydrodehalogenated byproduct.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Suboptimal Base | The base is not strong enough to deprotonate the amine or is causing substrate decomposition. For simple amines, a strong base like NaOtBu is often effective. For more sensitive substrates, consider a weaker inorganic base like Cs₂CO₃ or K₃PO₄.[5] |
| Inappropriate Ligand | The ligand is not effectively promoting the catalytic cycle. For electron-rich heteroaryl halides, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often necessary.[4] |
| Solvent Effects | The solvent may be inhibiting the catalyst or not providing adequate solubility. Toluene and dioxane are common and effective solvents. Avoid chlorinated solvents and acetonitrile which can inhibit the palladium catalyst.[5] |
Data Presentation: Base and Solvent Screening for a Model Suzuki Coupling
The following table summarizes hypothetical results from a screening of bases and solvents for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. This data is illustrative and serves as a guide for experimental design.
| Entry | Base (2 equiv.) | Solvent | Temperature (°C) | Yield (%) | Notes |
| 1 | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 65 | Moderate yield, some starting material remains. |
| 2 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 85 | Improved yield due to better solubility of the base.[3] |
| 3 | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 88 | Stronger base, often gives good results.[1] |
| 4 | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 82 | Toluene can be a good alternative to dioxane. |
| 5 | K₃PO₄ | DMF/H₂O (4:1) | 90 | 75 | DMF can sometimes lead to lower yields in Suzuki reactions.[7] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
-
To a dry Schlenk tube, add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and any additional ligand.
-
Add the degassed solvent (e.g., 1,4-Dioxane/Water, 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
General Catalytic Cycle for Cross-Coupling
Caption: A simplified representation of a palladium-catalyzed cross-coupling cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. books.lucp.net [books.lucp.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Navigating Solubility Challenges in Pyridine Synthesis
Welcome to the Technical Support Center, a dedicated resource for researchers, chemists, and drug development professionals engaged in the synthesis of pyridine-based compounds. Pyridine and its derivatives are fundamental building blocks in pharmaceuticals, agrochemicals, and materials science. However, their synthesis is often plagued by the poor solubility of reagents and intermediates, leading to low yields, difficult purification, and reaction failures.
This guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to address and overcome these common solubility hurdles. Our approach is grounded in mechanistic principles and field-proven experience to empower you to optimize your synthetic routes.
I. Frequently Asked Questions (FAQs): Initial Troubleshooting
Here, we address the most common initial queries regarding reagent solubility in well-known pyridine syntheses.
Q1: My Hantzsch pyridine synthesis is sluggish and giving low yields. Could solubility be the issue?
A1: Absolutely. The classical Hantzsch synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia, often suffers from poor solubility of the reactants, especially in traditional solvents like ethanol. This can lead to heterogeneous reaction mixtures and consequently, low yields.
-
Causality: The diverse polarity of the reactants (aldehyde, β-ketoester, and ammonia or an ammonium salt) can make finding a single solvent that effectively dissolves all components challenging.
-
Troubleshooting:
-
Solvent Optimization: While ethanol is common, consider exploring more polar, aprotic solvents like DMSO or DMF, which may better solubilize all reactants.
-
Aqueous Micelles: A highly effective modern approach involves using aqueous micelles with a catalyst like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation. This method can dramatically improve yields to over 90%.
-
Solvent-Free Conditions: High-yield synthesis (up to 95%) can also be achieved under solvent-free conditions using catalysts like γ-Al2O3 nanoparticles at elevated temperatures (e.g., 90°C).
-
Q2: I'm attempting a Kröhnke pyridine synthesis, and my α,β-unsaturated carbonyl compound is not dissolving well in methanol or acetic acid. What are my options?
A2: This is a frequent challenge, as many α,β-unsaturated carbonyl compounds, particularly chalcones with large aromatic substituents, exhibit limited solubility in the traditional solvents for the Kröhnke synthesis.
-
Causality: The planarity and aromaticity of these molecules can lead to strong intermolecular π-π stacking, making them difficult to dissolve in moderately polar solvents.
-
Troubleshooting:
-
Co-Solvent Systems: Introduce a co-solvent to modify the polarity of the reaction medium. For instance, a mixture of toluene and acetic acid can be effective.
-
Elevated Temperatures: Increasing the reaction temperature can significantly improve the solubility of the reactants. However, monitor the reaction closely by TLC to avoid potential side product formation at higher temperatures.
-
Solvent-Free Synthesis: The Kröhnke synthesis can be highly effective under solvent-free conditions, often by heating a mixture of the α-pyridinium methyl ketone salt, the α,β-unsaturated carbonyl, and ammonium acetate. This approach can lead to excellent yields and circumvents solvent-related solubility issues entirely.
-
Q3: In my Chichibabin reaction, the sodium amide and pyridine are not forming a homogenous solution. How does this impact the reaction?
A3: The Chichibabin reaction, which aminates pyridine using sodium amide, is inherently a heterogeneous reaction in many common solvents. The insolubility of sodium amide in aprotic solvents like xylene or toluene is a known characteristic of this reaction.
-
Causality: Sodium amide is an ionic salt with very low solubility in non-polar aromatic solvents. The reaction typically occurs at the solid-liquid interface.
-
Troubleshooting:
-
High Temperatures and Stirring: Vigorous stirring and high temperatures (often >100°C) are crucial to maximize the surface area of the sodium amide and facilitate the reaction.
-
Alternative Solvent/Reagent Systems: For temperature-sensitive substrates, a more homogeneous system can be achieved using the more soluble potassium amide (KNH2) in liquid ammonia at low temperatures.
-
Inert Atmosphere: Regardless of the solvent, maintaining a strictly inert atmosphere is critical to prevent the decomposition of the highly reactive sodium amide.
-
II. Advanced Troubleshooting: A Deeper Dive
When basic solvent and temperature adjustments are insufficient, more advanced techniques are required. This section provides a structured approach to tackling persistent solubility problems.
Decision-Making Workflow for Solubility Issues
The following diagram outlines a logical progression for troubleshooting poor reagent solubility.
Caption: Troubleshooting workflow for reagent solubility.
Strategy 1: Solvent and Temperature Modification
Q: How do I rationally select a co-solvent to improve solubility?
A: The principle of "like dissolves like" is a good starting point. Analyze the polarity of your insoluble reagent and the primary solvent.
-
For Non-Polar Reagents in Polar Solvents: Introduce a less polar co-solvent like toluene, dioxane, or THF. This can disrupt the self-association of the polar solvent and create a more favorable environment for the non-polar solute.
-
For Polar, Crystalline Reagents in Non-Polar Solvents: Add a polar, aprotic co-solvent such as DMSO, DMF, or NMP. These solvents are excellent at solvating ions and polar molecules.
Quantitative Data on Common Solvents
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | General Use |
| Water | 80.1 | 100.0 | Highly polar, protic |
| DMSO | 47.2 | 189.0 | Highly polar, aprotic |
| DMF | 36.7 | 153.0 | Polar, aprotic |
| Acetonitrile | 36.6 | 81.6 | Polar, aprotic |
| Methanol | 33.0 | 64.7 | Polar, protic |
| Ethanol | 24.5 | 78.4 | Polar, protic |
| Acetic Acid | 6.2 | 118.0 | Polar, protic |
| THF | 7.5 | 66.0 | Moderately polar, aprotic |
| Toluene | 2.4 | 110.6 | Non-polar |
Q: What is the relationship between temperature and solubility for organic compounds?
A: For most solid organic compounds, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. Increasing the temperature provides the necessary energy to overcome the solute's lattice energy and the intermolecular forces within the solvent. The solubility of organic solids in water can vary exponentially with temperature.
-
Practical Implication: Gently refluxing the reaction mixture can often be enough to dissolve recalcitrant starting materials. However, be mindful of the thermal stability of your reagents and potential side reactions at elevated temperatures.
Strategy 2: Advanced Techniques
When conventional methods fail, these energy-input techniques can overcome significant solubility barriers.
Q: How can Phase-Transfer Catalysis (PTC) solve solubility issues in pyridine synthesis?
A: PTC is ideal for reactions where you have two immiscible phases, typically an aqueous phase containing an ionic reagent and an organic phase containing the substrate. The phase-transfer catalyst, often a quaternary ammonium or phosphonium salt, acts as a shuttle, carrying the ionic reagent from the aqueous phase into the organic phase where the reaction can occur.
-
Mechanism of Action: The lipophilic cation of the PTC pairs with the anion of the reagent, forming an ion pair that is soluble in the organic solvent. This allows the nucleophile to be present in the same phase as the electrophilic substrate, dramatically increasing the reaction rate.
-
Application Example: In the synthesis of pyridine-containing macrocycles, PTC has been used to bring reactants like pyridine-2,6-dicarboxylic acid dichloride into an organic phase to react with oligo(ethylene glycols), resulting in higher yields than high-dilution methods.
Experimental Protocol: General Phase-Transfer Catalysis Setup
-
Combine Phases: In a round-bottom flask equipped with a stir bar, combine the organic substrate dissolved in a water-immiscible organic solvent (e.g., toluene, dichloromethane) and the ionic reagent dissolved in an aqueous solution.
-
Add Catalyst: Add a catalytic amount (typically 1-10 mol%) of the phase-transfer catalyst (e.g., tetrabutylammonium bromide, Aliquat 336).
-
Vigorous Stirring: Stir the biphasic mixture vigorously to ensure a large surface area between the two phases, facilitating efficient transport of the reagent by the catalyst.
-
Heating (if necessary): Heat the reaction to the desired temperature.
-
Monitor Progress: Track the reaction's progress using TLC or LC-MS.
-
Workup: Upon completion, separate the organic and aqueous layers. Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO4 or Na2SO4), and concentrate under reduced pressure.
Q: When should I consider using sonication to improve my reaction?
A: Sonication, the application of high-frequency sound waves, is an excellent technique for overcoming both solubility and mass transfer limitations in heterogeneous reactions.
-
Mechanism of Action: Ultrasound induces acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This process generates localized hot spots with extreme temperatures and pressures, as well as powerful shockwaves and microjets. These effects can:
-
Break down solid aggregates, increasing the surface area for dissolution.
-
Enhance mass transport at the solid-liquid interface.
-
Promote faster reaction rates.
-
-
Application Example: In the Hantzsch synthesis, ultrasonic irradiation in aqueous micelles has been shown to give superior yields compared to reactions in traditional solvents like methanol or ethanol.
Q: Can microwave-assisted synthesis help with poor solubility?
A: Yes, microwave-assisted organic synthesis (MAOS) is a powerful tool for accelerating reactions, often by overcoming solubility barriers through rapid, superheating of the solvent.
-
Mechanism of Action: Microwaves directly couple with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat. This leads to uniform and extremely fast heating, often to temperatures well above the solvent's conventional boiling point in a sealed vessel. This "superheating" can dramatically increase the solubility of reagents.
-
Application Example: In the Bohlmann-Rahtz pyridine synthesis, microwave irradiation can enable a one-pot procedure at 170°C, significantly reducing reaction times and providing superior yields compared to conventional heating. This approach can also overcome the poor solubility of the Bohlmann-Rahtz intermediate, which previously required high dilution conditions. Even water, typically a poor solvent for organic compounds, can become an effective medium under microwave superheating conditions.
III. Synthesis-Specific Guides
Guareschi-Thorpe Condensation
-
Common Issue: The condensation of cyanoacetic ester with acetoacetic ester in the presence of ammonia can be slow due to the multiple components.
-
Solubility Solution: Recent advancements have shown that this reaction can be performed efficiently in an aqueous medium using ammonium carbonate. The ammonium carbonate serves as both the nitrogen source and a promoter, and the products often precipitate directly from the reaction medium, simplifying purification.
Bohlmann-Rahtz Synthesis
-
Common Issue: The intermediate aminodienone can have poor solubility, necessitating high dilution conditions in flow chemistry setups.
-
Solubility Solution: The use of a microwave flow reactor allows for a one-step process where the Michael addition and cyclodehydration occur concurrently, avoiding the isolation of the poorly soluble intermediate.
IV. Final Checklist and Best Practices
-
Reagent Purity: Always start with the purest possible reagents. Impurities can significantly affect solubility and lead to side reactions.
-
Monitor Your Reaction: Use TLC or LC-MS to monitor the reaction progress. The disappearance of starting material is a good indicator that solubility is not a limiting factor.
-
Stepwise Addition: If one reagent is particularly insoluble, consider adding it slowly to the heated reaction mixture to allow it to dissolve and react gradually.
-
Safety First: When using high temperatures, sealed vessels (microwaves), or reactive reagents like sodium amide, always follow appropriate safety protocols.
By systematically applying these principles and techniques, you can effectively diagnose and resolve solubility challenges, leading to more efficient and successful pyridine syntheses.
Technical Support Center: Optimizing Catalytic Hydrogenation of Halonitroheterocycles with Design of Experiments (DoE)
Welcome to the technical support center for the application of Design of Experiments (DoE) to the catalytic hydrogenation of halonitroheterocycles. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this challenging yet crucial transformation. The selective reduction of a nitro group in the presence of a halogen on a heterocyclic ring is a common synthetic step, but it is often plagued by issues such as low selectivity, catalyst deactivation, and incomplete conversion. By systematically applying DoE principles, you can efficiently navigate the complex interplay of reaction variables to identify robust and optimal process conditions.
This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may encounter during your experiments.
Part 1: Foundational Concepts in DoE for Hydrogenation
Why should I use a DoE approach instead of traditional one-variable-at-a-time (OVAT) optimization?
The traditional OVAT method, where one experimental parameter is varied while others are held constant, is an inefficient way to explore a multi-dimensional reaction space.[1] It often fails to identify the optimal conditions because it does not account for interactions between variables.[2] For instance, the optimal temperature for a reaction may be dependent on the catalyst loading, an interaction that OVAT would miss.
DoE, on the other hand, is a statistical approach that allows for the simultaneous variation of multiple factors.[3][4] This enables a more comprehensive understanding of the reaction landscape with fewer experiments, leading to:
-
Improved Process Understanding: Identify critical process parameters and their interactions.[5]
-
Faster Optimization: Reach optimal conditions in less time and with fewer resources.[4][6]
-
Increased Robustness: Define a design space where the process is insensitive to small variations in the parameters.
The following diagram illustrates the basic workflow of a DoE study for reaction optimization.
Caption: A typical workflow for Design of Experiments in reaction optimization.
Part 2: Troubleshooting Guide & FAQs
This section addresses common problems encountered during the catalytic hydrogenation of halonitroheterocycles.
Catalyst Selection and Performance
Q1: I am observing significant hydrodehalogenation. How can I improve selectivity for the desired haloaminoheterocycle?
A1: Hydrodehalogenation is a common and challenging side reaction in the hydrogenation of halogenated nitroaromatics and heterocycles.[7][8] The newly formed amino group can activate the carbon-halogen bond, making the product more susceptible to dehalogenation than the starting material.[9]
Here are several strategies to mitigate this, which can be effectively optimized using a DoE approach:
-
Catalyst Choice: This is a critical factor. While Pd/C is a common hydrogenation catalyst, it is often too active and can promote dehalogenation.[10] Consider screening the following catalysts:
-
Platinum-based catalysts (e.g., Pt/C, PtO₂): Often show higher selectivity than palladium.[11] Modifiers can further enhance selectivity; for example, Pt-V/C has shown good performance.[9]
-
Raney Nickel: Can be a good choice for substrates prone to dehalogenation, especially for chloro- and bromo-substituents.[10]
-
Modified Catalysts: Catalysts supported on metal oxides (e.g., Pt/Fe₂O₃) can suppress hydrodehalogenation due to metal-support interactions.[7][8][12]
-
-
Solvent Selection: The solvent can significantly influence reaction selectivity by affecting substrate/product solubility and interaction with the catalyst surface.[13][14][15] Ethers like THF or 2-methyl-THF have been shown to be effective.[9] A DoE can help screen a range of solvents with varying polarities.
-
Addition of Inhibitors: In some cases, small amounts of inhibitors (e.g., sulfur compounds, quinoline) can be added to selectively poison the catalyst sites responsible for dehalogenation.
Q2: My reaction is stalling or showing incomplete conversion. What are the likely causes and how can I troubleshoot this?
A2: Incomplete conversion can be due to several factors. A DoE can help you systematically investigate and overcome these issues:
-
Catalyst Deactivation: The catalyst can be deactivated by impurities in the starting material, solvent, or hydrogen stream. Additionally, the product itself or intermediates can sometimes poison the catalyst. Consider the following:
-
Purify Starting Materials: Ensure your halonitroheterocycle is free from potential catalyst poisons.
-
Increase Catalyst Loading: While not always the most elegant solution, a higher catalyst loading can sometimes compensate for partial deactivation. This should be a factor in your DoE.[11]
-
Investigate Catalyst Stability: Run a time-course study to see when the reaction rate slows. This can provide insights into the rate of deactivation.
-
-
Insufficient Hydrogen Pressure: The reaction rate is often dependent on hydrogen pressure. Ensure your system is not leaking and that the pressure is sufficient. This is an important variable to include in your DoE.[11]
-
Poor Mass Transfer: In a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen), efficient mixing is crucial. If the catalyst is not well suspended or the hydrogen is not effectively dispersed in the liquid phase, the reaction will be slow. Your DoE should include stirring rate as a factor.
The interplay of these factors can be visualized as follows:
References
- 1. A Design of Experiments (DoE) Approach Accelerates the Optimization of Copper-Mediated 18F-Fluorination Reactions of Arylstannanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mt.com [mt.com]
- 4. mt.com [mt.com]
- 5. The design of experiments (DoE) in optimization of an aerobic flow Pd-catalyzed oxidation of alcohol towards an important aldehyde precursor in the synthesis of phosphatidylinositide 3-kinase inhibitor (CPL302415) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Selective Hydrogenation of Halonitrobenzenes: Ingenta Connect [ingentaconnect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. Reaction optimization using DoE - GalChimia [galchimia.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. osti.gov [osti.gov]
Technical Support Center: Navigating the Purification of Polar Pyridine Compounds
Welcome to the Technical Support Center dedicated to addressing the nuanced challenges of purifying polar pyridine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique difficulties associated with this class of molecules. Drawing from established methodologies and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome common purification hurdles and achieve your desired compound purity.
Introduction: The Challenge of Polar Pyridines
Pyridine and its derivatives are fundamental building blocks in the pharmaceutical and chemical industries.[1][2] However, their inherent polarity, basicity, and often high water solubility present significant purification challenges. These properties can lead to problematic interactions with stationary phases in chromatography, difficulties in crystallization, and stubborn retention of solvent impurities.[3] This guide will provide a systematic approach to troubleshooting these issues, ensuring you can select and optimize the most effective purification strategy for your specific polar pyridine compound.
Part 1: Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of polar pyridine compounds, presented in a question-and-answer format.
Chromatography
Q: What causes severe peak tailing for my polar pyridine compound on a C18 column, and how can I resolve it?
A: Peak tailing with basic compounds like pyridines is a frequent issue in reversed-phase chromatography.[4] The primary cause is the interaction between the basic nitrogen atom of the pyridine ring and acidic residual silanol groups on the surface of silica-based stationary phases.[4] This leads to undesirable secondary interactions and results in broad, asymmetric peaks.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH to between 2.5 and 3.0 with an appropriate buffer (e.g., 10-20 mM phosphate or formate buffer) can protonate the silanol groups, minimizing their interaction with your basic analyte.[4]
-
Use of a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA) at a concentration of 5-10 mM, to the mobile phase can be effective.[4] The TEA will preferentially interact with the active silanol sites, effectively masking them from your pyridine compound.[4]
-
Column Selection:
-
End-Capped Columns: Modern, high-purity, end-capped C18 or C8 columns have a lower concentration of residual silanols and are a good first choice.[4]
-
Polar-Embedded or Polar-Endcapped Columns: These columns are specifically designed to provide better peak shape for polar and basic compounds.[3]
-
pH Stable Columns: At a high pH (>8), the pyridine is neutral, which can lead to excellent peak shape. However, this necessitates the use of a pH-stable column, such as a hybrid or polymer-based one, as traditional silica will dissolve.[4]
-
Q: My highly polar pyridine derivative is eluting in the solvent front on my C18 column. How can I increase its retention?
A: Poor retention is a common problem for highly polar compounds in reversed-phase chromatography because they have a stronger affinity for the polar mobile phase than the nonpolar stationary phase.[3]
Troubleshooting Steps:
-
Decrease Mobile Phase Polarity: Reduce the percentage of the organic modifier (e.g., acetonitrile, methanol) in your mobile phase.[3]
-
Switch to a More Retentive Column:
-
A column with a higher carbon load or a phenyl- or cyano- stationary phase may provide different selectivity and increased retention.[4]
-
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the preferred method for very polar compounds.[3] It utilizes a polar stationary phase (like silica, diol, or amine) and a mobile phase with a high concentration of a less polar organic solvent, which promotes the retention of polar analytes.[3][5]
-
Ion-Pair Chromatography: For ionizable pyridine derivatives, adding an ion-pairing agent to the mobile phase can enhance retention.
Q: After flash chromatography on silica gel, the yield of my polar pyridine compound is very low. What could be the cause and solution?
A: Low recovery can be due to irreversible adsorption onto the stationary phase or degradation of the compound. Pyridine derivatives, especially those with sensitive functional groups, can be susceptible to the acidic nature of silica gel.[4][6]
Troubleshooting Steps:
-
Assess Compound Stability with 2D TLC: Before performing column chromatography, it's crucial to check if your compound is stable on silica gel.[6]
-
Protocol for 2D TLC: a. Spot your sample on the bottom-left corner of a square TLC plate. b. Develop the plate in a suitable solvent system. c. Dry the plate completely and rotate it 90 degrees counter-clockwise. d. Develop the plate again in the same solvent system.
-
Interpretation: If your compound is stable, you will see a single spot on the diagonal. The appearance of new spots indicates degradation.[6]
-
-
Use an Alternative Stationary Phase: If your compound is unstable on silica, consider using a more inert stationary phase like:
-
Optimize Solvent Evaporation: Some polar pyridine compounds can be volatile. If you are losing your compound during solvent removal, use a lower temperature and a gentle stream of nitrogen.[4]
Recrystallization
Q: I've tried to recrystallize my polar pyridine derivative from various solvents, but it either remains in solution or "oils out." What should I do?
A: The high solubility of polar compounds in polar solvents often makes crystallization challenging.[3] "Oiling out" occurs when the compound's melting point is lower than the temperature of the saturated solution.[7]
Troubleshooting Steps:
-
Solvent Selection is Key:
-
Systematic Screening: Perform small-scale solubility tests with a range of solvents of varying polarities.[7][8] A good recrystallization solvent should dissolve your compound when hot but not when cold.
-
Solvent/Anti-Solvent System: This is often effective for polar compounds. Dissolve your compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "bad" or "anti-solvent" (in which it is insoluble but is miscible with the good solvent) until the solution becomes cloudy. Reheat to get a clear solution and then cool slowly.[8]
-
-
To Address "Oiling Out":
-
Add more of the "good" solvent to the hot solution to decrease the saturation.[7]
-
Lower the temperature at which you are performing the recrystallization.
-
-
Inducing Crystallization:
| Common Recrystallization Solvents (in order of decreasing polarity) | Potential Anti-Solvents |
| Water | Acetone, Ethanol, Methanol |
| Methanol | Diethyl ether, Hexane |
| Ethanol | Diethyl ether, Hexane |
| Acetone | Hexane |
| Ethyl Acetate | Hexane |
| Dichloromethane | Hexane |
| Diethyl Ether | Hexane |
| Toluene | Hexane |
| Hexane | (Typically used as an anti-solvent) |
Liquid-Liquid Extraction
Q: My reaction was run in pyridine, and I'm struggling to remove the last traces of it from my product. Co-evaporation with toluene isn't completely effective. What is a better method?
A: Due to its high boiling point and water miscibility, removing residual pyridine can be challenging.[9] An acid-base extraction is a highly effective method.[10]
Troubleshooting Steps:
-
Acidic Wash:
-
Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1-5% HCl or 20% citric acid).[11][12] The pyridine will be protonated to form a water-soluble pyridinium salt, which will partition into the aqueous layer.[10]
-
Repeat the acidic wash 2-3 times.
-
-
Copper Sulfate Wash:
-
An alternative to an acidic wash is to use a saturated aqueous solution of copper(II) sulfate.[11] Pyridine forms a water-soluble complex with copper, which can be effectively removed in the aqueous layer.[11] This method is particularly useful if your product is acid-sensitive. A color change in the aqueous layer from blue to greenish or violet indicates the presence of pyridine.[11][12]
-
-
Neutralization and Final Washes:
-
After the acidic or copper sulfate wash, wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a purification strategy for a new polar pyridine compound?
A1: Start with a thorough analysis of your compound's properties (polarity, pKa, solubility, stability). A good initial workflow is:
-
Assess Purity and Stability: Run a TLC or LC-MS to get a preliminary idea of the purity and to check for potential degradation on silica.[6]
-
Attempt Direct Crystallization: If the crude material is a solid, try a small-scale recrystallization screening with various solvents.[8]
-
Liquid-Liquid Extraction: If the compound is stable to acid, an acid-base extraction can be a very effective initial cleanup step.[10]
-
Chromatography: If the above methods are insufficient, develop a chromatography method. For highly polar compounds, HILIC is often a good starting point.[3] For moderately polar compounds, a modern end-capped reversed-phase column with an appropriate mobile phase pH is a solid choice.[4]
Q2: How does the pKa of my pyridine derivative affect my purification strategy?
A2: The pKa (most pyridine derivatives are between 5 and 6) is critical for both chromatography and extraction.[4]
-
In Chromatography: Knowing the pKa allows you to select a mobile phase pH that will either keep your compound neutral (pH > pKa + 2) or fully protonated (pH < pKa - 2) to ensure a single species is present, leading to sharper peaks.
-
In Extraction: The basicity of the pyridine nitrogen (related to its pKa) allows for its selective protonation and extraction into an aqueous acidic phase, separating it from neutral or acidic impurities.[10]
Q3: Can I use normal-phase chromatography with silica gel for polar pyridines?
A3: Yes, but with caution. While it can be effective, the acidic nature of silica can cause strong adsorption and peak tailing.[4] To mitigate this, you can:
-
Add a small amount of a basic modifier like triethylamine or ammonia to the mobile phase to compete for the active sites on the silica.
-
Use a less acidic stationary phase like neutral alumina.[5]
Q4: My "purified" pyridine is yellow or brown. What causes this and how can I fix it?
A4: Color in pyridine is often due to impurities.[13] For commercially available pyridine that has discolored, distillation from a suitable drying agent like potassium hydroxide (KOH) or calcium hydride (CaH2) can remove both water and color-causing impurities.[13][14] If the color is present in your synthesized derivative, recrystallization with the addition of a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities.[7]
Part 3: Visualizations and Workflows
General Purification Workflow for Polar Pyridine Compounds
Caption: A decision-making workflow for purifying polar pyridine compounds.
Troubleshooting HPLC Peak Tailing
Caption: A systematic approach to troubleshooting peak tailing in HPLC.
References
- 1. helixchrom.com [helixchrom.com]
- 2. helixchrom.com [helixchrom.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. Purification [chem.rochester.edu]
- 7. rubingroup.org [rubingroup.org]
- 8. personal.tcu.edu [personal.tcu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Ethoxy-3-iodopyridine and 2-Ethoxy-3-bromopyridine in Catalytic Cross-Coupling and Metal-Halogen Exchange Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, 2,3-disubstituted pyridines are invaluable structural motifs. The strategic functionalization of halopyridines via transition-metal-catalyzed cross-coupling reactions is a cornerstone of their synthesis. This guide provides an in-depth technical comparison of two key building blocks: 2-ethoxy-3-iodopyridine and 2-ethoxy-3-bromopyridine. We will explore their relative reactivity in cornerstone reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, as well as in metal-halogen exchange, supported by mechanistic insights and experimental data.
The Decisive Factor: Carbon-Halogen Bond Reactivity
The primary determinant of reactivity in these substrates is the inherent nature of the carbon-halogen (C-X) bond. The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This trend is inversely correlated with the carbon-halogen bond dissociation energy; the C-I bond is significantly weaker than the C-Br bond, making it more susceptible to cleavage.
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-I | ~213 |
| C-Br | ~285 |
| C-Cl | ~327 |
| C-F | ~485 |
| (Data sourced from multiple chemical literature sources providing averaged values)[2] |
This difference in bond strength directly impacts the rate-determining step of many cross-coupling catalytic cycles: the oxidative addition of the aryl halide to the low-valent metal center (typically palladium(0)).[3] The lower bond dissociation energy of the C-I bond in this compound facilitates a faster rate of oxidative addition compared to the C-Br bond in its bromo-counterpart.[4] This fundamental principle dictates that the iodo-substrate will generally react under milder conditions, with shorter reaction times, and often with lower catalyst loadings.
The Role of the 2-Ethoxy Group and Positional Effects
The 2-ethoxy substituent is not merely a passive spectator. Its electron-donating character can influence the electronic properties of the pyridine ring. Furthermore, the proximity of the ethoxy group's oxygen to the C3-halogen offers the potential for a "directing group" effect, where the oxygen can coordinate to the metal center, potentially influencing the rate and regioselectivity of the reaction. The position of the halogen on the pyridine ring is also a critical factor, with the general order of reactivity being C4/C6 > C2 > C5.[1] The C3 position, as in our target molecules, is moderately activated.
Comparative Performance in Cross-Coupling Reactions
While direct, side-by-side comparative studies under identical conditions for this compound and 2-ethoxy-3-bromopyridine are not extensively documented, we can infer their relative performance from established principles and data from analogous systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. Given the principles outlined above, this compound is expected to be the more reactive partner.
Illustrative Comparison: Suzuki-Miyaura Coupling
| Substrate | Typical Conditions | Expected Outcome |
| This compound | Pd(PPh₃)₄ (2-5 mol%), K₂CO₃, Dioxane/H₂O, 60-80 °C | High yields, shorter reaction times (e.g., 2-6 hours). Reaction may proceed at or near room temperature. |
| 2-Ethoxy-3-bromopyridine | Pd(PPh₃)₄ or Pd(dppf)Cl₂ (3-10 mol%), stronger base (e.g., Cs₂CO₃ or K₃PO₄), higher temperatures (80-110 °C) | Good to high yields, but requires more forcing conditions and longer reaction times (e.g., 12-24 hours).[5] |
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.
Sonogashira Coupling
The Sonogashira coupling provides a powerful route to alkynylated pyridines. The higher reactivity of the C-I bond is particularly advantageous in this reaction.
Illustrative Comparison: Sonogashira Coupling
| Substrate | Typical Conditions | Expected Outcome |
| This compound | Pd(PPh₃)₂Cl₂ (1-3 mol%), CuI (2-5 mol%), Et₃N or i-Pr₂NH, THF or DMF, Room Temperature to 50 °C | Excellent yields, mild conditions, and short reaction times.[6] |
| 2-Ethoxy-3-bromopyridine | Higher catalyst loading (e.g., Pd(PPh₃)₄ 5 mol%), higher temperatures (60-100 °C), longer reaction times. | Good yields are achievable, but often require more forcing conditions which can lead to a higher incidence of side products like Glaser homocoupling of the alkyne starting material.[7] |
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: Simplified Catalytic Cycles for Sonogashira Coupling.
Buchwald-Hartwig Amination
This reaction is crucial for the synthesis of aminopyridines. The choice of ligand is critical, and again, the iodo-substrate is expected to be more reactive.
Illustrative Comparison: Buchwald-Hartwig Amination
| Substrate | Typical Conditions | Expected Outcome |
| This compound | Pd₂(dba)₃ or Pd(OAc)₂, suitable phosphine ligand (e.g., BINAP, XPhos), NaOt-Bu, Toluene or Dioxane, 70-90 °C | High yields with a broader range of amines, including less nucleophilic ones. Milder conditions and shorter reaction times are generally sufficient.[4] |
| 2-Ethoxy-3-bromopyridine | Often requires more electron-rich and bulky ligands (e.g., RuPhos, BrettPhos), higher temperatures (90-120 °C), and may necessitate a stronger base. | Good yields are attainable, but optimization of the catalyst system is more critical. For less reactive amines, the reaction may be sluggish or incomplete.[8] |
Metal-Halogen Exchange
Metal-halogen exchange, typically with organolithium reagents like n-butyllithium or t-butyllithium, is a powerful method for generating nucleophilic pyridine species. The rate of this exchange follows the same trend: I > Br > Cl.[9] This is a kinetically controlled process, and the exchange is significantly faster for the C-I bond.
The presence of the 2-ethoxy group can accelerate the lithium-halogen exchange through chelation, where the oxygen atom coordinates to the lithium, stabilizing the transition state.[9]
Illustrative Comparison: Metal-Halogen Exchange
| Substrate | Typical Conditions | Expected Outcome |
| This compound | n-BuLi or t-BuLi, THF or Et₂O, -78 °C | Rapid and clean exchange to form the 2-ethoxy-3-lithiopyridine intermediate. This allows for subsequent trapping with a wide range of electrophiles with high efficiency.[9] |
| 2-Ethoxy-3-bromopyridine | n-BuLi or t-BuLi, THF or Et₂O, -78 °C to -40 °C | The exchange is slower and may require slightly higher temperatures or longer reaction times. There is a greater potential for side reactions, such as competing deprotonation. |
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: General Pathway for Metal-Halogen Exchange and Trapping.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a 3-Halopyridine
-
Reaction Setup: To a dry Schlenk tube, add the 2-ethoxy-3-halopyridine (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., a 4:1 mixture of dioxane and water).
-
Reaction: Heat the mixture with stirring to the appropriate temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Metal-Halogen Exchange
-
Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere, add a solution of the 2-ethoxy-3-halopyridine in anhydrous THF or Et₂O.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add the organolithium reagent (e.g., n-BuLi, 1.0-1.1 equiv.) dropwise via syringe, maintaining the temperature at -78 °C. Stir for the appropriate time (typically 15-60 minutes).
-
Electrophilic Quench: Add a solution of the desired electrophile in THF dropwise at -78 °C.
-
Warming and Quench: Allow the reaction to slowly warm to room temperature, then quench with a saturated aqueous solution of NH₄Cl.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, concentrate, and purify by chromatography.
Conclusion and Recommendations
The choice between this compound and 2-ethoxy-3-bromopyridine is a classic case of balancing reactivity with cost and availability.
-
This compound is the more reactive substrate, consistently providing higher yields in shorter times and under milder conditions across a range of important synthetic transformations. It is the ideal choice for sensitive substrates, complex multi-step syntheses where high yields are paramount, and for reactions that are sluggish with the corresponding bromide. Its higher reactivity in metal-halogen exchange also makes it superior for generating the 3-lithiopyridine species.
-
2-Ethoxy-3-bromopyridine is a viable and often more economical alternative. While it generally requires more forcing conditions (higher temperatures, stronger bases, more specialized ligands, and longer reaction times), it can still provide good to excellent yields in many cross-coupling reactions. Careful optimization of the reaction conditions is key to achieving success with this substrate.
For researchers and drug development professionals, the selection should be guided by the specific demands of the synthetic route. For initial route-scouting and syntheses where maximizing yield and minimizing side-products is critical, the iodo-derivative is the superior choice. For large-scale campaigns where cost is a major driver and the reaction conditions can be robustly optimized, the bromo-derivative presents a compelling option.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Palladium Catalysts for Pyridine Cross-Coupling
For researchers, medicinal chemists, and professionals in drug development, the functionalization of the pyridine ring is a critical step in the synthesis of a vast array of pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions have emerged as the most versatile and efficient methods for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on this important heterocyclic scaffold. The choice of the palladium catalyst system—a combination of a palladium precursor and a ligand—is paramount to the success of these transformations, dictating reaction efficiency, substrate scope, and functional group tolerance.
This guide provides a comparative analysis of common palladium catalyst systems for the three most synthetically impactful cross-coupling reactions of pyridines: the Suzuki-Miyaura, Buchwald-Hartwig, and Negishi reactions. We will delve into the nuances of catalyst selection, supported by experimental data, and provide detailed protocols and mechanistic insights to empower you to make informed decisions in your synthetic endeavors.
The Challenge of Pyridine Cross-Coupling
The lone pair of electrons on the pyridine nitrogen can pose a significant challenge in palladium-catalyzed cross-coupling. It can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1] Consequently, the development of catalyst systems that can overcome this issue has been a major focus of research. The key lies in the judicious selection of ligands that can modulate the electronic and steric properties of the palladium center, promoting the desired catalytic cycle while minimizing unproductive pathways.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide, is a cornerstone of modern organic synthesis. For pyridine functionalization, it is a go-to method for introducing aryl, heteroaryl, and vinyl groups.
Comparative Performance of Palladium Catalysts for Suzuki-Miyaura Coupling of 2-Chloropyridine
The coupling of chloropyridines is particularly challenging due to the strength of the C-Cl bond. The following table summarizes the performance of various palladium catalyst systems for the coupling of 2-chloropyridine-3-boronic acid with phenylboronic acid, highlighting the evolution from traditional catalysts to modern, highly active systems.[1]
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 6-12 | >90 | 1-2 |
Analysis of Catalyst Performance:
-
Traditional Catalysts (e.g., Pd(PPh₃)₄): While historically significant, tetrakis(triphenylphosphine)palladium(0) often requires higher catalyst loadings and longer reaction times, delivering moderate yields, especially with challenging substrates like chloropyridines.[1]
-
Buchwald-type Precatalysts (e.g., XPhos Pd G3, SPhos Pd G3): The development of bulky, electron-rich phosphine ligands, such as XPhos and SPhos, revolutionized pyridine cross-coupling.[2] These ligands accelerate the rate-limiting oxidative addition step and facilitate reductive elimination. The corresponding G3 precatalysts are air- and moisture-stable, offering enhanced convenience and reproducibility.[1]
-
N-Heterocyclic Carbene (NHC) Ligated Systems (e.g., PEPPSI™-IPr): NHC ligands are strong σ-donors that form robust bonds with palladium, leading to highly active and stable catalysts. The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) technology provides air-stable precatalysts that are particularly effective for coupling unactivated chlorides.[1]
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine-3-boronic Acid with Phenylboronic Acid using XPhos Pd G3
This protocol is a representative example of a modern Suzuki-Miyaura coupling reaction.
Materials:
-
2-Chloropyridine-3-boronic acid (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
XPhos Pd G3 (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 2-chloropyridine-3-boronic acid, phenylboronic acid, K₃PO₄, and XPhos Pd G3.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-phenylpyridine-3-boronic acid.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) catalytic cycle.[3][4]
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a prevalent motif in pharmaceuticals. This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or pseudohalide.
Comparative Performance of Palladium Catalysts for Buchwald-Hartwig Amination of 2-Bromopyridine
The choice of ligand is crucial for achieving high yields and broad substrate scope in the Buchwald-Hartwig amination of pyridines.
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(OAc)₂ | P(o-tolyl)₃ | NaOt-Bu | Toluene | 80-100 | 12-24 | 60-80 | [5] |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-100 | 4-12 | >90 | [5] |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100-120 | 6-18 | >90 | [6] |
| BrettPhos Pd G4 | BrettPhos | K₃PO₄ | t-BuOH | 100 | 72 | >90 | [7] |
Analysis of Catalyst Performance:
-
First-Generation Catalysts (e.g., Pd(OAc)₂/P(o-tolyl)₃): Early systems using monodentate phosphine ligands were effective for some substrates but often suffered from limited scope and required strong bases.[5]
-
Bidentate Phosphine Ligands (e.g., BINAP, Xantphos): The introduction of bidentate ligands like BINAP and Xantphos significantly expanded the scope of the Buchwald-Hartwig amination to include a wider range of amines and aryl halides.[5][6] Xantphos, with its wide bite angle, is particularly effective in preventing catalyst deactivation.
-
Bulky, Electron-Rich Ligands (e.g., BrettPhos): The development of highly specialized, bulky, and electron-rich biarylphosphine ligands like BrettPhos has enabled the coupling of even the most challenging substrates under milder conditions.[7] The corresponding G4 precatalyst offers excellent stability and reactivity.
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine with a Volatile Amine
This protocol is adapted for the use of volatile amines, which require a sealed reaction vessel.[8]
Materials:
-
2-Bromopyridine (1.0 eq)
-
Volatile amine (e.g., methylamine, 5.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (10 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (2.0 eq)
-
Toluene
Procedure:
-
To a pressure-rated sealed tube, add 2-bromopyridine, Pd(OAc)₂, dppp, and NaOt-Bu in toluene.
-
Cool the tube to -78 °C and add the liquefied volatile amine.
-
Seal the tube and allow it to warm to room temperature.
-
Heat the reaction mixture at 80 °C overnight (approximately 14 hours). (CAUTION: Reactions in sealed tubes should be conducted behind a blast shield in a well-ventilated fume hood).
-
After cooling to room temperature, carefully open the tube.
-
The resulting suspension can be directly purified by flash chromatography to yield the desired aminopyridine.
Mechanistic Insights: The Buchwald-Hartwig Amination Catalytic Cycle
The catalytic cycle for the Buchwald-Hartwig amination shares similarities with other palladium-catalyzed cross-coupling reactions.[5][9]
References
- 1. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 4. Palladium-catalyzed completely linear-selective Negishi cross-coupling of allylzinc halides with aryl and vinyl electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Negishi Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Navigating the Reactivity Landscape of 2-Halopyridines: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and professionals in drug development, the strategic functionalization of the pyridine scaffold is a cornerstone of modern molecular design. Among the most versatile building blocks for this purpose are the 2-halopyridines. The choice of the halogen atom—iodine, bromine, or chlorine—at the 2-position profoundly influences the reactivity of the molecule in a variety of critical synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions. This in-depth guide provides a comprehensive comparison of the reactivity hierarchy of 2-iodopyridine, 2-bromopyridine, and 2-chloropyridine, supported by experimental data and mechanistic insights to empower rational substrate selection and reaction optimization.
The Decisive Factor: Carbon-Halogen Bond Dissociation Energy
The reactivity of 2-halopyridines in the majority of palladium-catalyzed cross-coupling reactions is dictated by the strength of the carbon-halogen (C-X) bond. The generally accepted reactivity trend is a direct consequence of the bond dissociation energies (BDEs) of the C-X bond, following the order:
2-Iodopyridine > 2-Bromopyridine > 2-Chloropyridine
This hierarchy is inversely correlated with the C-X bond dissociation energy. The weaker C-I bond is more readily cleaved than the stronger C-Br and C-Cl bonds.[1][2][3] This crucial bond-breaking event occurs during the oxidative addition step of the catalytic cycle, which is often the rate-determining step.[4] A lower bond dissociation energy translates to a lower activation energy for oxidative addition, resulting in a faster reaction rate.
| Bond | Approximate Bond Dissociation Energy (kJ/mol) |
| C-I | ~213 |
| C-Br | ~285 |
| C-Cl | ~327 |
| Table 1: Approximate Carbon-Halogen Bond Dissociation Energies.[1] |
The weaker bond of 2-iodopyridine allows for its participation in cross-coupling reactions under milder conditions, often requiring lower temperatures and catalyst loadings compared to its bromo and chloro counterparts. Conversely, the robustness of the C-Cl bond in 2-chloropyridine necessitates more forcing conditions and highly active catalyst systems to achieve comparable yields.
Comparative Performance in Key Cross-Coupling Reactions
The differential reactivity of 2-halopyridines is most evident in three of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a new carbon-carbon bond between an organohalide and a boronic acid or ester, is a workhorse in the synthesis of biaryl and heteroaryl-aryl compounds. The reactivity of 2-halopyridines in this transformation directly reflects the C-X bond strength.
dot
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental data consistently demonstrates higher yields and faster reaction times for 2-iodopyridine compared to 2-bromopyridine and 2-chloropyridine under similar conditions.
| 2-Halopyridine | Coupling Partner | Catalyst System | Conditions | Yield (%) |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (1 mol%), Benzimidazolium salt (2 mol%), K₂CO₃ | DMF/H₂O, 120°C, 3 min (microwave) | ~50-60 |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (1 mol%), Benzimidazolium salt (2 mol%), K₂CO₃ | DMF/H₂O, 120°C, 3 min (microwave) | ~70-80 |
| 2-Iodopyridine | Phenylboronic acid | Pd(OAc)₂ (1 mol%), Benzimidazolium salt (2 mol%), K₂CO₃ | DMF/H₂O, 120°C, 3 min (microwave) | >90 |
| Table 2: Representative Yields for the Suzuki-Miyaura Coupling of 2-Halopyridines. Data synthesized from multiple sources for illustrative comparison.[5] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide array of arylamines. Similar to the Suzuki-Miyaura coupling, the efficiency of this reaction is highly dependent on the nature of the halogen on the pyridine ring.
Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.
2-Iodopyridine is highly reactive and can often be coupled at room temperature. 2-Bromopyridine is also a viable substrate, though it may require elevated temperatures. 2-Chloropyridine is generally unreactive under standard Sonogashira conditions and requires specialized catalyst systems and more forcing conditions to achieve satisfactory yields. [6]
| 2-Halopyridine | Alkyne | Catalyst System | Conditions | Yield (%) |
|---|---|---|---|---|
| 2-Chloropyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / P(tBu)₃, DBU, Cs₂CO₃ | DMF, microwave | Low to Moderate |
| 2-Bromopyridine | Phenylacetylene | Pd(CF₃COO)₂, PPh₃, CuI, Et₃N | DMF, 100°C | Good to Excellent |
| 2-Iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | THF, rt | Excellent |
Table 4: Representative Yields for the Sonogashira Coupling of 2-Halopyridines. Data synthesized from multiple sources for illustrative comparison.[6][7]
Experimental Protocols
The following are representative, detailed protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, designed to serve as a starting point for the comparative analysis of 2-halopyridine reactivity.
Protocol 1: Suzuki-Miyaura Coupling of 2-Halopyridines with Phenylboronic Acid
Rationale: This protocol employs a common palladium precursor and a standard base, providing a reliable system for observing the reactivity differences between the 2-halopyridines. Dioxane and water are used as a solvent mixture to aid in the dissolution of both the organic and inorganic reagents.
Materials:
-
2-Iodopyridine, 2-Bromopyridine, or 2-Chloropyridine (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
Procedure:
-
To a Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 2-halopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) in 1 mL of dioxane.
-
Add the catalyst solution to the reaction flask.
-
Add the remaining 3 mL of dioxane and 1 mL of water to the reaction mixture.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Seal the flask and heat the reaction to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 2-Halopyridines with Morpholine
Rationale: This protocol utilizes a common palladium precursor and a well-established phosphine ligand (Xantphos) known for its effectiveness in C-N coupling reactions. Sodium tert-butoxide is a strong, non-nucleophilic base suitable for this transformation. Toluene is a common solvent for this reaction.
Materials:
-
2-Iodopyridine, 2-Bromopyridine, or 2-Chloropyridine (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
Xantphos (0.024 mmol, 2.4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk flask
-
Magnetic stir bar
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol), Xantphos (0.024 mmol), and sodium tert-butoxide (1.4 mmol) to a Schlenk flask equipped with a magnetic stir bar.
-
Add the 2-halopyridine (1.0 mmol) to the flask.
-
Add anhydrous toluene (5 mL) and morpholine (1.2 mmol) to the flask.
-
Seal the flask and heat the reaction to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Sonogashira Coupling of 2-Halopyridines with Phenylacetylene
Rationale: This protocol employs a classic Sonogashira catalyst system consisting of a palladium source, a copper(I) co-catalyst, and an amine base that also serves as a solvent. This setup is effective for demonstrating the reactivity differences, particularly the ability of 2-iodopyridine to react at room temperature.
Materials:
-
2-Iodopyridine, 2-Bromopyridine, or 2-Chloropyridine (1.0 mmol)
-
Phenylacetylene (1.1 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3 mL)
-
Anhydrous tetrahydrofuran (THF) (2 mL)
-
Schlenk flask
-
Magnetic stir bar
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous THF (2 mL) and triethylamine (3 mL) to the flask.
-
Add the 2-halopyridine (1.0 mmol) and phenylacetylene (1.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature (for 2-iodopyridine) or heat to 60-80 °C (for 2-bromopyridine and 2-chloropyridine).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion: A Strategic Choice for Synthesis
The reactivity hierarchy of 2-iodopyridine > 2-bromopyridine > 2-chloropyridine is a fundamental principle that guides the strategic design of synthetic routes involving the pyridine scaffold. The choice of which 2-halopyridine to employ is a balance between reactivity, cost, and the desired complexity of the final molecule.
-
2-Iodopyridine is the most reactive and is the substrate of choice when mild reaction conditions are paramount or when rapid, high-yielding transformations are required.
-
2-Bromopyridine offers a good balance of reactivity and cost, making it a workhorse for many applications.
-
2-Chloropyridine is the most economical but also the least reactive. Its use is often reserved for large-scale syntheses where the development of a robust, highly active catalyst system can be justified.
By understanding the underlying principles of C-X bond activation and leveraging the comparative data presented, researchers can make informed decisions to accelerate their research and development efforts in the synthesis of novel pyridine-containing molecules.
References
- 1. quora.com [quora.com]
- 2. Solved: 11- □ /□ -2;-11- □ /□ - □ /□ ; The C — Cl bond is stronger. The C-Cl bond has the hig [Chemistry] [gauthmath.com]
- 3. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 4. oxidative addition and palladium coupling [employees.csbsju.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Elucidation of Novel 2,3-Disubstituted Pyridine Derivatives
For Immediate Release
[City, State] – [Date] – A comprehensive guide has been released today detailing the comparative analysis of spectroscopic and crystallographic techniques for the definitive structural confirmation of novel 2,3-disubstituted pyridine derivatives. This guide is an essential resource for researchers, scientists, and professionals in drug development, providing the critical methodologies and data interpretation needed to unambiguously characterize these important chemical entities. The synthesis of novel pyridine derivatives is a cornerstone of medicinal chemistry, with numerous compounds demonstrating significant therapeutic potential.[1][2] However, the unequivocal determination of the substitution pattern on the pyridine ring is a critical challenge that underpins all subsequent development. This guide provides an in-depth, experience-based walkthrough of the key analytical techniques required for this purpose.
The Challenge of Isomeric Differentiation
The synthesis of 2,3-disubstituted pyridines can often lead to the formation of other isomers, such as the 2,5- and 2,6-disubstituted analogues. Distinguishing between these constitutional isomers is paramount, as their biological activities and physicochemical properties can differ significantly. Spectroscopic techniques are the frontline tools for this purpose, each providing a unique piece of the structural puzzle.[3][4] When these methods fall short of providing a complete picture, single-crystal X-ray crystallography offers the ultimate, unambiguous structural determination.[5][6]
A Multi-faceted Approach to Structural Confirmation
An integrated analytical approach is the most robust strategy for the structural elucidation of novel 2,3-disubstituted pyridines. This typically involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, when necessary, Single-Crystal X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for determining the connectivity of atoms in a molecule.[7] For substituted pyridines, both ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, are indispensable.[8][9]
-
¹H NMR: The chemical shifts and coupling patterns of the protons on the pyridine ring are highly informative. In a 2,3-disubstituted pyridine, one would typically expect to observe three protons in the aromatic region, often as a doublet, a triplet (or more complex multiplet), and another doublet, corresponding to H-6, H-4, and H-5, respectively. The specific chemical shifts are influenced by the electronic nature of the substituents.[10][11]
-
¹³C NMR: The number of signals in the ¹³C NMR spectrum indicates the number of unique carbon environments. For a 2,3-disubstituted pyridine with different substituents, five distinct signals are expected for the pyridine ring carbons.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for definitive assignments.[12][13]
-
COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, allowing for the tracing of connections between adjacent protons on the pyridine ring.[14]
-
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon, enabling the unambiguous assignment of carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the placement of substituents by observing correlations from the substituent's protons to the pyridine ring carbons.[15]
-
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| 2 | - | - | ~158 | Protons on substituent at C-2 to C-2, C-3, C-6 |
| 3 | - | - | ~130 | Protons on substituent at C-3 to C-2, C-3, C-4 |
| 4 | ~7.8 | dd | ~138 | H-4 to C-2, C-3, C-5, C-6 |
| 5 | ~7.3 | dd | ~124 | H-5 to C-3, C-4, C-6 |
| 6 | ~8.5 | d | ~150 | H-6 to C-2, C-4, C-5 |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through analysis of its fragmentation patterns, can offer valuable structural clues.[16] Electron Ionization (EI) is a common technique that induces reproducible fragmentation.[17] The fragmentation of the pyridine ring can be complex, but specific losses can sometimes hint at the substitution pattern.[18][19] For instance, the loss of substituents and characteristic fragments from the ring itself can be analyzed to differentiate between isomers.[20][21]
| Technique | Expected Data | Interpretation |
| High-Resolution MS (HRMS) | Exact mass of the molecular ion | Confirms the elemental composition. |
| EI-MS | Molecular ion peak (M⁺) and fragment ions | The fragmentation pattern can provide clues to the substitution pattern. For example, the stability of fragments resulting from cleavage between the substituents can differ between isomers. |
Single-Crystal X-ray Crystallography: The Definitive Structure
When spectroscopic data are ambiguous or when the absolute configuration of a chiral center needs to be determined, single-crystal X-ray crystallography is the gold standard.[22][23] This technique provides a precise three-dimensional map of the electron density in a crystal, revealing the exact positions of all atoms, bond lengths, and bond angles.[6][24] The ability to grow a suitable single crystal is a prerequisite, but the structural information obtained is unparalleled in its detail and certainty.[5][25][26]
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified pyridine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Acquisition:
-
COSY: Use a standard gradient-enhanced COSY pulse sequence.
-
HSQC: Use a standard gradient-enhanced HSQC pulse sequence optimized for one-bond ¹J(C,H) couplings (typically ~145 Hz).
-
HMBC: Use a standard gradient-enhanced HMBC pulse sequence optimized for long-range ²⁻³J(C,H) couplings (typically 8-10 Hz).[9]
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.
-
Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and expected fragments.
Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound from a suitable solvent or solvent mixture using techniques such as slow evaporation, vapor diffusion, or cooling.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.[23]
Visualizing the Workflow
Caption: Workflow for the structural elucidation of novel 2,3-disubstituted pyridine derivatives.
Conclusion
The definitive structural characterization of novel 2,3-disubstituted pyridine derivatives is a critical step in the drug discovery and development process. By employing a combination of advanced spectroscopic and crystallographic techniques, researchers can confidently elucidate the correct isomeric structure. This guide provides a framework for the logical application of these methods, ensuring the scientific integrity of the data and the successful progression of promising new chemical entities.
References
- 1. Identification of 2,3-disubstituted pyridines as potent, non-emetic PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 13. cosy hsqc hmbc: Topics by Science.gov [science.gov]
- 14. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. article.sapub.org [article.sapub.org]
- 22. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 23. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 24. researchgate.net [researchgate.net]
- 25. Thieme E-Books & E-Journals [thieme-connect.de]
- 26. The use of X-ray crystallography to determine absolute configuration. [folia.unifr.ch]
A Comparative Guide to the Synthesis of 2-Ethoxy-3-iodopyridine: An Evaluation of Established and Novel Synthetic Routes
In the landscape of pharmaceutical and materials science research, the synthesis of functionalized heterocyclic compounds is a cornerstone of innovation. Among these, 2-Ethoxy-3-iodopyridine stands as a valuable building block, its unique electronic and structural properties making it a sought-after intermediate. This guide provides an in-depth technical comparison of established and emerging synthetic routes to this key compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of the available methodologies. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a comparative analysis of their respective yields, scalability, and green chemistry metrics.
Introduction: The Significance of this compound
This compound is a substituted pyridine ring featuring an electron-donating ethoxy group at the 2-position and a versatile iodine atom at the 3-position. This arrangement makes it a prime candidate for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of diverse functionalities at the 3-position. The pyridine nitrogen, along with the ethoxy and iodo substituents, modulates the electronic properties of the molecule, influencing its reactivity and potential biological activity. Consequently, this compound serves as a critical intermediate in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and functional materials.
Established Synthetic Strategies
Two principal retrosynthetic disconnections dominate the established approaches to this compound: nucleophilic substitution on a pre-iodinated pyridine ring and direct iodination of an ethoxypyridine precursor.
Route A: Nucleophilic Aromatic Substitution of 2-Chloro-3-iodopyridine
This classical two-step approach first involves the synthesis of 2-chloro-3-iodopyridine, followed by a nucleophilic substitution with sodium ethoxide.
Mechanism: The first step proceeds via a directed ortho-metalation of 2-chloropyridine. A strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), selectively deprotonates the C3 position, facilitated by the coordinating effect of the chloro and pyridyl nitrogen atoms. The resulting organolithium species is then quenched with an electrophilic iodine source. The subsequent nucleophilic aromatic substitution (SNAr) reaction involves the attack of the ethoxide ion at the C2 position, which is activated by the electron-withdrawing nature of the pyridine nitrogen and the iodo group. The reaction proceeds through a Meisenheimer complex, with the expulsion of the chloride leaving group to yield the final product.
Workflow for Route A:
Caption: Synthetic pathway for Route A, starting from 2-chloropyridine.
Experimental Protocol for the Synthesis of 2-Chloro-3-iodopyridine: [1]
-
To a solution of 2,2,6,6-tetramethylpiperidine (17 mL, 0.1 mol) in 150 mL of anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.6 M in hexanes, 62.5 mL, 0.1 mol).
-
To this solution, add 2-chloropyridine (9.5 mL, 0.1 mol) and stir the mixture at -78 °C for 2 hours.
-
A solution of iodine (25.5 g, 0.1 mol) in 50 mL of THF is then added dropwise.
-
The reaction is stirred for an additional 30 minutes at -78 °C.
-
The reaction is quenched with water and extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous sodium thiosulfate, dried over magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography (heptane/ethyl acetate 90/10) to afford 2-chloro-3-iodopyridine as a yellow solid (yield: 72%).[1]
Experimental Protocol for the Nucleophilic Substitution:
-
To a solution of sodium ethoxide, prepared by dissolving sodium (1.2 equivalents) in anhydrous ethanol, add 2-chloro-3-iodopyridine (1.0 equivalent).
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield this compound.
Route B: Direct Electrophilic Iodination of 2-Ethoxypyridine
This route offers a more convergent approach, starting with the readily available 2-ethoxypyridine and introducing the iodine atom in a single step.
Mechanism: The synthesis of the starting material, 2-ethoxypyridine, can be achieved through the reaction of 2-bromopyridine with sodium ethoxide.[2] The subsequent direct iodination is an electrophilic aromatic substitution. The ethoxy group at the C2 position is an activating, ortho-, para-director. However, the pyridine nitrogen is deactivating. The regiochemical outcome of the iodination will depend on the interplay of these electronic effects and the specific iodinating agent and conditions employed. Reagents like N-iodosuccinimide (NIS) are often used for the iodination of electron-rich heterocycles under mild conditions.[3][4][5] The use of an acid catalyst can enhance the electrophilicity of the iodine source.
Workflow for Route B:
Caption: Synthetic pathway for Route B, beginning with 2-bromopyridine.
Experimental Protocol for the Synthesis of 2-Ethoxypyridine: [2]
-
In a suitable reaction vessel, 2-bromopyridine is dissolved in an appropriate organic solvent such as N,N-dimethylformamide (DMF).
-
Sodium ethoxide is added to the solution, and the mixture is heated to facilitate the nucleophilic substitution of the bromine atom by the ethoxy group.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is worked up by partitioning between water and an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield 2-ethoxypyridine, which can be further purified by distillation.
Proposed Experimental Protocol for the Direct Iodination of 2-Ethoxypyridine:
-
To a solution of 2-ethoxypyridine (1.0 equivalent) in acetonitrile, add N-iodosuccinimide (1.2 equivalents).
-
The reaction mixture is heated to reflux and monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between a saturated aqueous solution of sodium thiosulfate and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Benchmarking the Synthetic Routes
| Parameter | Route A: Nucleophilic Substitution | Route B: Direct Iodination |
| Starting Materials | 2-Chloropyridine, LiTMP, Iodine, Sodium Ethoxide | 2-Bromopyridine, Sodium Ethoxide, N-Iodosuccinimide |
| Number of Steps | 2 | 2 |
| Overall Yield | Moderate to Good (estimated) | Moderate (estimated) |
| Scalability | Feasible, but requires cryogenic conditions for metalation. | Generally good, avoids pyrophoric reagents. |
| Regioselectivity | Excellent, defined by the initial ortho-metalation. | Potentially good, but may require optimization to avoid formation of other isomers. |
| Green Chemistry | Use of pyrophoric n-BuLi and cryogenic temperatures are drawbacks. | Milder conditions, but chlorinated solvents may be used. |
| Key Advantages | High regiocontrol. | More convergent approach. |
| Key Disadvantages | Use of hazardous reagents and extreme temperatures. | Potential for isomeric impurities; regioselectivity not guaranteed without specific data. |
New and Emerging Synthetic Strategies
The field of organic synthesis is constantly evolving, with a focus on developing more efficient, sustainable, and atom-economical methods. While specific novel routes for this compound are not extensively reported, advancements in C-H activation and flow chemistry present promising future directions.
C-H Activation/Iodination
Recent research has focused on the direct C-H functionalization of pyridine rings, bypassing the need for pre-functionalized starting materials.[6] A potential future route could involve a transition-metal-catalyzed C-H activation of 2-ethoxypyridine at the C3 position, followed by iodination. This approach would be highly atom-economical and could potentially be performed in a single step.
Conceptual Workflow for a C-H Activation Route:
Caption: A conceptual workflow for a future C-H activation approach.
The development of green chemistry approaches, such as the use of nanocatalysts, ionic liquids, and microwave-assisted synthesis, is also transforming the synthesis of pyridine derivatives.[7][8][9][10][11] These methods often lead to shorter reaction times, higher yields, and a reduced environmental footprint. While not yet specifically applied to this compound, these green methodologies represent a significant area for future research and process optimization.
Conclusion
The synthesis of this compound can be effectively achieved through established multi-step sequences, with the choice of route dependent on factors such as available starting materials, scalability requirements, and tolerance for hazardous reagents. The nucleophilic substitution of 2-chloro-3-iodopyridine offers excellent regiocontrol, while the direct iodination of 2-ethoxypyridine presents a more convergent pathway.
Looking forward, the development of novel synthetic methods based on C-H activation and green chemistry principles holds the promise of more efficient and sustainable routes to this valuable building block. As the demand for functionalized heterocycles continues to grow, the optimization of existing synthetic strategies and the exploration of innovative approaches will be crucial for advancing research and development in the chemical and pharmaceutical industries.
References
- 1. 2-Chloro-3-iodopyridine CAS#: 78607-36-0 [m.chemicalbook.com]
- 2. 2-Ethoxypyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data, MSDS | High Purity 2-Ethoxypyridine for Sale [pipzine-chem.com]
- 3. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 4. N-Iodosuccinimide (NIS) | Electrophilic Iodination Reagent [benchchem.com]
- 5. calibrechem.com [calibrechem.com]
- 6. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. Green Synthesis of Pyridine and their Fused System: Harnessing the Catalytic Power of Ionic Liquids for Sustainable and Efficient Multicomponent Reaction | Bentham Science [benthamscience.com]
A Senior Application Scientist's Guide to Pyridine Synthesis: A Comparative Analysis of Alternatives to 2-Ethoxy-3-iodopyridine
The pyridine ring is a ubiquitous scaffold in modern pharmaceuticals, agrochemicals, and materials science. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The synthesis of functionalized pyridines, therefore, remains a cornerstone of organic chemistry. 2-Ethoxy-3-iodopyridine has emerged as a valuable building block, particularly in cross-coupling reactions, offering a balance of reactivity and stability. However, the dynamic nature of chemical synthesis demands a broader toolkit. Factors such as cost, availability, and the quest for milder reaction conditions necessitate a thorough understanding of the available alternatives.
This guide provides a comparative analysis of alternative reagents to this compound for the synthesis of functionalized pyridines. We will delve into the nuances of their reactivity, explore their respective advantages and limitations, and provide data-driven insights to inform your selection of the optimal building block for your specific synthetic challenge.
The Benchmark: Understanding this compound
This compound is a versatile reagent for introducing a functional group at the 3-position of a 2-ethoxypyridine core. The ethoxy group serves as a directing group and can be a precursor to the medicinally important 2-pyridone moiety. The carbon-iodine bond is relatively weak, making it highly reactive in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This high reactivity allows for coupling under mild conditions with a broad range of substrates.
However, the high reactivity of iodo-pyridines can sometimes be a double-edged sword, leading to side reactions like dehalogenation. Furthermore, the cost and availability of specifically substituted iodopyridines can be a concern for large-scale syntheses.
A Comparative Analysis of Alternative Reagents
The choice of a pyridine building block is a critical parameter in any synthetic route. Below, we compare the most common alternatives to this compound, focusing on their application in cross-coupling reactions.
Other Halopyridines: The Bromo- and Chloro-Analogs
The most direct alternatives to iodopyridines are their bromo- and chloro-counterparts. The choice between them is a trade-off between reactivity and cost/stability.
-
2-Ethoxy-3-bromopyridine: This is perhaps the most common alternative. The C-Br bond is stronger than the C-I bond, making it more stable and often less expensive. While it is less reactive than the iodo-analog, modern palladium catalysts with specialized ligands (e.g., SPhos, XPhos) can efficiently facilitate its coupling with a wide array of boronic acids, amines, and alkynes. The slightly lower reactivity can also be an advantage in complex molecules where chemoselectivity is a concern.
-
2-Ethoxy-3-chloropyridine: Chloro-pyridines are the most cost-effective and readily available of the halopyridines. Historically, their low reactivity, stemming from the strong C-Cl bond, made them challenging substrates for cross-coupling. However, significant advances in catalyst development, particularly the advent of highly active palladium pre-catalysts and bulky, electron-rich phosphine ligands, have made the coupling of chloropyridines increasingly routine. For large-scale industrial processes, the economic benefits of using a chloropyridine often outweigh the need for more sophisticated and expensive catalytic systems.
Table 1: Comparison of Halopyridine Reagents in a Model Suzuki Coupling
| Reagent | Typical Catalyst System | Relative Reactivity | Relative Cost | Key Advantages | Key Disadvantages |
| 2-Ethoxy-3-iodo pyridine | Pd(PPh₃)₄, PdCl₂(dppf) | High | High | Mild reaction conditions, broad substrate scope | Lower stability, potential side reactions |
| 2-Ethoxy-3-bromo pyridine | Pd₂(dba)₃ / SPhos | Medium | Medium | Good balance of reactivity and stability | May require more forcing conditions than iodo |
| 2-Ethoxy-3-chloro pyridine | G3-XPhos Pd pre-catalyst | Low | Low | Cost-effective for large scale | Requires highly active (and expensive) catalysts |
Pyridyl Triflates and Tosylates: The High-Reactivity Partners
When even iodopyridines fail to react, pyridyl triflates (OTf) and, to a lesser extent, tosylates (OTs) are excellent alternatives. These sulfonates are superb leaving groups, often enabling reactions that are sluggish or completely inactive with halopyridines. They are prepared from the corresponding hydroxypyridines (pyridones/pyridinols).
The high reactivity of pyridyl triflates makes them particularly useful for challenging couplings, such as those involving sterically hindered substrates or the formation of C-S and C-P bonds. The main drawback of this class of reagents is their moisture sensitivity and generally higher cost compared to halopyridines.
Pyridyl Boronic Acids and Esters: Reversing the Polarity
In many synthetic strategies, it is advantageous to have the pyridine ring act as the nucleophilic partner in a cross-coupling reaction. In such cases, pyridyl boronic acids and their corresponding esters (e.g., pinacol esters) are the reagents of choice. These compounds are typically stable, crystalline solids that are compatible with a wide range of reaction conditions. They are most commonly employed in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides and triflates. The synthesis of pyridyl boronic acids can sometimes be challenging due to competing proto-deboronation, but the use of pinacol esters often enhances stability and shelf-life.
Head-to-Head Experimental Showdown: Suzuki-Miyaura Coupling
To provide a practical comparison, we present a standardized protocol for a Suzuki-Miyaura coupling of a generic 2-alkoxy-3-halopyridine with phenylboronic acid. This allows for a direct comparison of the performance of iodo-, bromo-, and chloro-pyridines under typical conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Alkoxy-3-halopyridines
-
To a dry reaction vial, add the 2-alkoxy-3-halopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst and ligand (see Table 2 for specific examples).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the reaction solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL).
-
Stir the reaction mixture at the specified temperature for the indicated time.
-
Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkoxy-3-phenylpyridine.
Table 2: Comparative Performance in a Model Suzuki Coupling
| 3-Substituent | Catalyst System (mol%) | Temp (°C) | Time (h) | Typical Yield (%) |
| Iodo (I) | Pd(PPh₃)₄ (3%) | 80 | 4 | >90% |
| Bromo (Br) | Pd₂(dba)₃ (1.5%) / SPhos (3%) | 100 | 12 | 85-95% |
| Chloro (Cl) | XPhos Pd G3 (2%) | 110 | 18 | 75-90% |
Yields are representative and can vary based on the specific substrate and reaction scale.
Choosing the Right Reagent: A Decision-Making Framework
The selection of the optimal pyridine building block is a multi-faceted decision. The following workflow, presented as a Graphviz diagram, can guide your choice based on key project parameters.
Caption: A decision-making workflow for selecting the optimal pyridine reagent.
Conclusion
While this compound is a highly effective reagent for the synthesis of functionalized pyridines, a comprehensive understanding of the available alternatives is crucial for the modern synthetic chemist. For large-scale, cost-driven projects, the advances in catalysis have made 2-ethoxy-3-chloropyridine a compelling option. For most laboratory-scale syntheses, 2-ethoxy-3-bromopyridine offers a robust and reliable balance of reactivity, stability, and cost. Pyridyl triflates remain the reagent of choice for particularly challenging transformations where high reactivity is paramount. By carefully considering the factors outlined in this guide, researchers can make informed decisions to optimize their synthetic routes, leading to more efficient and economical access to this important class of molecules.
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Ethoxy-3-iodopyridine Quantification
Executive Summary
The accurate quantification of pharmaceutical intermediates is a cornerstone of drug development, ensuring safety, efficacy, and batch-to-batch consistency. 2-Ethoxy-3-iodopyridine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands robust and reliable analytical methods for its quantification.[1][2][3][4] This guide provides an in-depth comparison and cross-validation of two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS).
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, establishes self-validating systems through rigorous adherence to regulatory standards, and provides a practical framework for researchers to select and validate the most appropriate method for their specific needs. By presenting detailed experimental data and workflows, this guide serves as a practical resource for any laboratory engaged in the characterization of pharmaceutical intermediates.
The Imperative of Method Validation and Cross-Validation
In the regulated pharmaceutical environment, an analytical method is not merely a procedure; it is a qualified process that yields consistently reliable data.[5][6] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for validating analytical procedures, demonstrating that a method is fit for its intended purpose.[7][8]
Validation assesses several key performance characteristics:
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively measured, respectively.
Cross-validation becomes essential when two or more analytical procedures are intended for the same purpose.[7] It serves to demonstrate that these methods provide comparable results, which is critical when transferring a method between laboratories or when data from different analytical techniques must be correlated.[9][10] This guide will cross-validate an HPLC-UV method against a GC-MS method for the quantification of this compound.
Candidate Analytical Methodologies
The selection of an analytical technique is predicated on the physicochemical properties of the analyte, this compound (CAS: 766557-60-2). It is a semi-volatile organic compound, making it amenable to both liquid and gas chromatography.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse of pharmaceutical analysis. It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For pyridine derivatives, Reversed-Phase HPLC (RP-HPLC) using a C18 column is highly effective. Detection via UV spectrophotometry is suitable due to the aromatic nature of the pyridine ring.[11]
-
Gas Chromatography (GC): This technique is ideal for volatile and thermally stable compounds.[12] The sample is vaporized and separated as it travels through a capillary column, carried by an inert gas. A Mass Spectrometer (MS) detector provides high sensitivity and structural information, confirming the identity of the analyte and any potential impurities.[13][14]
Experimental Design and Protocols
To ensure the methods are "stability-indicating," a forced degradation study must be performed. This study intentionally stresses the analyte to produce potential degradation products, proving that the analytical method can separate the intact analyte from these degradants.[15][16][17]
Forced Degradation Protocol
A stock solution of this compound (1 mg/mL in methanol) is subjected to the following stress conditions as mandated by ICH guidelines[17][18]:
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl and heat at 60°C for 24 hours. Neutralize before analysis.
-
Base Hydrolysis: Mix stock solution with 0.1 M NaOH and keep at room temperature for 12 hours. Neutralize before analysis.
-
Oxidative Degradation: Mix stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.[16]
-
Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (per ICH Q1B).
Protocol 1: Stability-Indicating HPLC-UV Method
-
Rationale: This method is chosen for its robustness, widespread availability, and suitability for quantifying aromatic compounds. A C18 column provides excellent separation for moderately polar compounds like this compound. The mobile phase is a standard buffered organic-aqueous mixture to ensure good peak shape and resolution.
| Parameter | Specification |
| Instrument | HPLC system with UV/Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer (pH 3.5) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 275 nm |
| Run Time | 10 minutes |
| Diluent | Mobile Phase |
System Suitability Test (SST):
-
Procedure: Inject five replicate standards at the working concentration (e.g., 100 µg/mL).
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of peak areas: ≤ 2.0%
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Protocol 2: Stability-Indicating GC-MS Method
-
Rationale: GC-MS offers superior specificity and sensitivity. The non-polar DB-5ms column is a general-purpose column suitable for a wide range of semi-volatile organic compounds. The temperature program is designed to ensure the elution of this compound with a good peak shape while separating it from potential impurities.
| Parameter | Specification |
| Instrument | Gas Chromatograph with Mass Spectrometer |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Injection Mode | Split (10:1), 1 µL injection volume |
| Inlet Temperature | 250°C |
| Oven Program | Start at 100°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| MS Mode | Electron Ionization (EI) at 70 eV, Scan range 50-350 amu |
| Diluent | Methanol |
System Suitability Test (SST):
-
Procedure: Inject five replicate standards at the working concentration (e.g., 100 µg/mL).
-
Acceptance Criteria:
-
RSD of peak areas: ≤ 2.0%
-
Signal-to-Noise Ratio (S/N) for the primary ion: ≥ 10
-
Cross-Validation Workflow and Data Comparison
The cross-validation process involves validating each method independently and then comparing their performance using a common set of samples.
Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.
Comparative Validation Data
The following tables summarize the performance data obtained during the validation of each method.
Table 1: Linearity and Range
| Parameter | HPLC-UV Method | GC-MS Method | Acceptance Criteria |
| Range | 10 - 150 µg/mL | 1 - 100 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Y-intercept | Minimal | Minimal | Close to zero |
-
Insight: Both methods demonstrate excellent linearity. The GC-MS method shows a wider dynamic range, being effective at lower concentrations due to the sensitivity of the MS detector.
Table 2: Accuracy (Recovery)
| Concentration Level | HPLC-UV (% Recovery) | GC-MS (% Recovery) | Acceptance Criteria |
| Low (50%) | 99.5% | 101.2% | 98.0% - 102.0% |
| Mid (100%) | 100.2% | 99.8% | 98.0% - 102.0% |
| High (150%) | 99.1% | 100.5% | 98.0% - 102.0% |
-
Insight: Both methods are highly accurate, with recovery values well within the typical acceptance limits for pharmaceutical assays.
Table 3: Precision (Repeatability & Intermediate)
| Parameter | HPLC-UV (% RSD) | GC-MS (% RSD) | Acceptance Criteria |
| Repeatability (n=6) | 0.85% | 1.10% | ≤ 2.0% |
| Intermediate Precision | 1.25% | 1.55% | ≤ 2.0% |
-
Insight: The HPLC-UV method demonstrates slightly better precision. This is often observed as liquid-phase injections can be more reproducible than split/splitless GC injections, which can be susceptible to inlet discrimination effects.
Table 4: Sensitivity and Specificity
| Parameter | HPLC-UV Method | GC-MS Method | Comments |
| LOD | 2.5 µg/mL | 0.2 µg/mL | GC-MS is significantly more sensitive. |
| LOQ | 8.0 µg/mL | 0.7 µg/mL | Essential for accurate impurity quantification. |
| Specificity | Good separation from degradants | Excellent separation and mass confirmation | MS provides definitive peak identification. |
Cross-Validation Results on Stressed Samples
Samples from the forced degradation study were analyzed by both methods to compare the quantification of the parent compound.
Table 5: Assay of this compound in Stressed Samples (% Label Claim)
| Stress Condition | HPLC-UV Result | GC-MS Result | % Difference |
| Unstressed Control | 100.1% | 100.3% | 0.2% |
| Acid Hydrolysis | 85.4% | 86.1% | 0.8% |
| Base Hydrolysis | 92.1% | 91.5% | 0.7% |
| Oxidation (H₂O₂) | 78.9% | 79.8% | 1.1% |
-
Insight: The results obtained from both methods are highly comparable, with differences well below the typical 2% threshold for cross-validation agreement. This demonstrates that either method can be reliably used to monitor the stability of this compound. The GC-MS method's ability to provide mass data for the degradation products offers a significant advantage in impurity identification and structural elucidation.
Method Selection Framework
The choice between HPLC-UV and GC-MS depends on the specific application and available resources.
Caption: Decision tree for selecting an analytical method.
Conclusion and Recommendations
This guide has successfully demonstrated the development, validation, and cross-validation of two distinct, stability-indicating analytical methods for the quantification of this compound. Both the HPLC-UV and GC-MS methods were proven to be accurate, precise, and linear for their intended purpose.
-
The HPLC-UV method stands out for its superior precision and robustness, making it the ideal choice for routine quality control (QC) testing where high throughput and reproducibility are paramount.
-
The GC-MS method offers unparalleled sensitivity and specificity. Its ability to provide mass spectral data makes it indispensable for impurity identification, characterization of degradation pathways, and trace-level analysis.
The strong correlation of results between the two methods in the cross-validation study provides a high degree of confidence in the data generated by either technique. Laboratories can, therefore, select the most appropriate method based on the specific analytical challenge, available instrumentation, and the stage of drug development. This validated, dual-method approach ensures a comprehensive analytical control strategy for this compound, underpinning the quality and safety of the final pharmaceutical products.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. tandfonline.com [tandfonline.com]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. particle.dk [particle.dk]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. e-b-f.eu [e-b-f.eu]
- 10. benchchem.com [benchchem.com]
- 11. helixchrom.com [helixchrom.com]
- 12. bcp-instruments.com [bcp-instruments.com]
- 13. researchgate.net [researchgate.net]
- 14. jeol.com [jeol.com]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. rjptonline.org [rjptonline.org]
- 17. scispace.com [scispace.com]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
The Efficacy of Pyrido[2,3-d]pyrimidine-Based Kinase Inhibitors: A Comparative Analysis of Drugs Synthesized from 2-Ethoxy-3-iodopyridine Intermediates
In the landscape of targeted cancer therapy, the development of potent and selective kinase inhibitors is a cornerstone of modern drug discovery. The pyrido[2,3-d]pyrimidine scaffold has emerged as a privileged structure, giving rise to a class of formidable inhibitors of receptor tyrosine kinases (RTKs), which are frequently dysregulated in various malignancies. A key starting material in the synthesis of these promising therapeutics is the versatile intermediate, 2-Ethoxy-3-iodopyridine. This guide provides a detailed comparative analysis of the efficacy of two prominent pyrido[2,3-d]pyrimidine derivatives, PD173074 and Dovitinib (CHIR-258), both of which can be synthesized from this crucial precursor. We will delve into their mechanisms of action, present supporting experimental data, and provide standardized protocols for their evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of this compound in Kinase Inhibitor Synthesis
The pyridine ring is a common motif in a multitude of biologically active molecules, and its strategic functionalization is paramount in medicinal chemistry.[1] this compound serves as an excellent building block due to the presence of an iodine atom, which facilitates the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2][3] This reaction is instrumental in attaching various aryl or heteroaryl groups to the pyridine core, a key step in building the complex architecture of pyrido[2,3-d]pyrimidine-based kinase inhibitors. The ethoxy group at the 2-position, in turn, influences the electronic properties of the ring and can be a site for further modification. The versatility of this intermediate has enabled the development of a diverse library of compounds with a range of kinase inhibitory profiles.[4][5]
Comparative Efficacy of Lead Compounds: PD173074 vs. Dovitinib
Both PD173074 and Dovitinib are potent, orally bioavailable, multi-targeted tyrosine kinase inhibitors that have demonstrated significant antitumor activity in preclinical and clinical studies.[6][7][8] Their primary targets include the Fibroblast Growth Factor Receptors (FGFRs), key drivers of cell proliferation, differentiation, survival, and angiogenesis.[9][10]
Mechanism of Action: Targeting the FGFR Signaling Pathway
Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling events. Two major pathways activated by FGFRs are the RAS-RAF-MEK-ERK (MAPK) pathway, which primarily regulates cell proliferation, and the PI3K-AKT-mTOR pathway, a critical regulator of cell survival and growth.[9] Both PD173074 and Dovitinib are ATP-competitive inhibitors, binding to the ATP-binding pocket of the FGFR kinase domain. This action prevents receptor autophosphorylation and subsequently blocks the downstream signaling cascades, leading to the inhibition of tumor cell proliferation and survival.[9][11]
Below is a diagram illustrating the FGFR signaling pathway and the point of inhibition by PD173074 and Dovitinib.
Figure 1: Simplified FGFR signaling pathway and the inhibitory action of PD173074 and Dovitinib.
Quantitative Data Summary: A Head-to-Head Comparison
The following tables summarize the in vitro inhibitory activity (IC50 values) of PD173074 and Dovitinib against a panel of key receptor tyrosine kinases. Lower IC50 values indicate greater potency.
Table 1: Kinase Inhibitory Profile (IC50 in nM)
| Kinase Target | PD173074 | Dovitinib (CHIR-258) |
| FGFR1 | 21.5 - 25[8] | 8[6] |
| FGFR3 | 5 | 9[6] |
| VEGFR1 | - | 10[6] |
| VEGFR2 | ~100 | 13[6] |
| VEGFR3 | - | 8[6] |
| PDGFRβ | 17,600 | 210[6] |
| c-Kit | - | 2[6] |
| FLT3 | - | 1[6] |
| c-Src | 19,800 | - |
| EGFR | >50,000 | - |
Table 2: In Vitro Efficacy Against Cancer Cell Lines (IC50 in µM)
| Cell Line | Cancer Type | PD173074 | Dovitinib |
| MKN-45 | Gastric Adenocarcinoma | - | ~0.5-1.0[12] |
| KATO-III | Gastric Adenocarcinoma | - | ~1.0-2.0[12] |
| H510 | Small Cell Lung Cancer | Data available, specific IC50 not cited | - |
| H69 | Small Cell Lung Cancer | Data available, specific IC50 not cited | - |
| KKU-213 | Cholangiocarcinoma | <10[13] | - |
| RBE | Cholangiocarcinoma | <10[13] | - |
Note: Direct comparative studies are limited. The data is compiled from various sources and experimental conditions may differ.
From the available data, Dovitinib exhibits a broader spectrum of potent kinase inhibition, particularly against VEGFRs, PDGFRβ, c-Kit, and FLT3, in addition to its strong activity against FGFRs.[6] PD173074, on the other hand, demonstrates high selectivity for FGFR1 and FGFR3. This difference in selectivity profiles may have implications for both efficacy and potential off-target effects.
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below is a representative workflow for a kinase inhibition assay and a cell proliferation assay.
Kinase Inhibition Assay Protocol
This assay measures a compound's ability to inhibit the phosphorylation of a substrate by a specific kinase.
Figure 2: General workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, recombinant kinase, a suitable substrate (e.g., a peptide or protein), and ATP at their optimal concentrations.
-
Compound Dilution: Perform serial dilutions of the test compounds (e.g., PD173074, Dovitinib) in an appropriate solvent like DMSO.
-
Kinase-Inhibitor Incubation: In a microplate, add the kinase and the diluted test compounds. Allow for a pre-incubation period to facilitate inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Reaction Incubation: Incubate the reaction mixture at a controlled temperature for a specific duration to allow for substrate phosphorylation.
-
Reaction Quenching: Stop the reaction by adding a quenching buffer.
-
Detection: Quantify the amount of phosphorylated substrate using a suitable detection method, such as an ELISA-based assay with a phospho-specific antibody or a luminescence-based assay that measures the amount of ATP consumed.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation (MTT) Assay
This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.
Conclusion and Future Perspectives
The pyrido[2,3-d]pyrimidine scaffold, accessible through intermediates like this compound, has proven to be a rich source of potent kinase inhibitors. Both PD173074 and Dovitinib have demonstrated significant promise as anticancer agents by effectively targeting the FGFR signaling pathway. While Dovitinib offers a broader spectrum of kinase inhibition, the high selectivity of PD173074 for FGFRs may provide a more targeted therapeutic approach with a potentially different side-effect profile.
The choice between a multi-targeted and a selective inhibitor will depend on the specific genetic makeup of the tumor and the desired therapeutic outcome. Further head-to-head comparative studies, both in vitro and in vivo, are warranted to fully elucidate the relative efficacy and safety of these compounds. The continued exploration of structure-activity relationships within the pyrido[2,3-d]pyrimidine class, facilitated by versatile intermediates, will undoubtedly lead to the development of next-generation kinase inhibitors with enhanced potency, selectivity, and clinical benefit.
References
- 1. reference.medscape.com [reference.medscape.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. jocpr.com [jocpr.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Dovitinib (TKI258), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation status in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Ethoxy-3-iodopyridine
As researchers and developers in the pharmaceutical and chemical sciences, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a comprehensive, technically grounded protocol for the safe disposal of 2-Ethoxy-3-iodopyridine (CAS No. 766557-60-2)[1][2], ensuring the protection of laboratory personnel and the environment.
Hazard Identification and Waste Classification
Understanding the intrinsic hazards of a compound is the basis for its safe management. This compound is a halogenated pyridine derivative. This classification immediately dictates its handling as a hazardous substance due to the combined risks associated with both the pyridine ring and the iodine substituent.
-
Pyridine Derivatives: Pyridine and its analogues are known to be harmful if inhaled, swallowed, or absorbed through the skin.[3][4] They are often skin and respiratory irritants.[3] Therefore, all handling should occur within a certified chemical fume hood.
-
Halogenated Organic Compounds (HOCs): The U.S. Environmental Protection Agency (EPA) has specific regulations for wastes containing HOCs.[5][6] Any waste containing HOCs at a concentration of 1,000 mg/kg or more is typically restricted from land disposal without prior treatment.[5] This compound falls squarely into this category.
Causality of Hazard: The toxicity of pyridine derivatives often relates to their ability to interfere with metabolic processes, while the halogenated nature of the compound adds to its environmental persistence and potential for bioaccumulation.
Hazard Profile Summary
The following table summarizes the key hazards, which are extrapolated from data on structurally similar chemicals and the parent compound classes in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.
| Hazard Class | Description | Primary Precaution & Rationale |
| Acute Toxicity | Based on related iodinated pyridines, this compound should be presumed harmful if swallowed, inhaled, or in contact with skin.[7][8] | Use in a chemical fume hood with appropriate PPE. This minimizes inhalation and dermal exposure routes. |
| Skin & Eye Irritation | Expected to cause skin and serious eye irritation.[7][8] | Wear chemical safety goggles and compatible gloves. This provides a direct barrier against splashes and accidental contact. |
| Environmental Hazard | As a halogenated organic, it poses a risk to aquatic life and can persist in the environment. | Never dispose of down the drain or in regular trash. [3][9] This prevents direct contamination of waterways and soil. |
| Regulatory Classification | This material and its container must be disposed of as hazardous waste in accordance with local, regional, and national regulations.[7][10] | Segregate and label as hazardous waste. This ensures compliance and proper handling by waste management professionals. |
Immediate Safety & Handling Protocols
Before beginning any work that will generate this compound waste, ensure the following controls are in place. These protocols are a self-validating system; adherence to them inherently minimizes risk.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles with side shields at all times.
-
Hand Protection: Wear chemically resistant gloves. While nitrile gloves offer splash protection, butyl rubber is often recommended for prolonged contact with pyridine-type compounds.[11] Always check the glove manufacturer's compatibility chart.
-
Body Protection: A fully buttoned laboratory coat is mandatory to protect against skin contact.
-
Respiratory Protection: All handling of the solid compound or its solutions must be performed within a properly functioning and certified laboratory chemical fume hood to prevent inhalation of dust or vapors.[3][11]
Emergency Equipment
An emergency eyewash station and safety shower must be accessible within a 10-second travel distance of the work area.[11]
First Aid for Accidental Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[8]
-
Skin Contact: Wash the affected area immediately and thoroughly with soap and water. Remove all contaminated clothing. Seek medical attention if irritation persists.[8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[8]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a poison center or physician immediately.[7]
Step-by-Step Disposal Procedure
The guiding principle is that all materials contaminated with this compound are to be treated as hazardous waste.
Protocol 1: Waste Collection and Segregation
-
Identify Waste Streams: Differentiate between the following waste types:
-
Pure Compound/Residue: Unused or residual this compound.
-
Liquid Solutions: Solutions containing the compound (e.g., from reaction workups, chromatography fractions).
-
Contaminated Solids: Used weigh boats, gloves, paper towels, silica gel, and other disposable labware.
-
-
Select Compatible Containers:
-
For pure compound and liquid solutions, use a sealable, airtight, and chemically compatible waste container (e.g., a glass bottle with a screw cap or a high-density polyethylene container).[11]
-
For contaminated solids, use a designated hazardous waste bag or a lined, sealable container.
-
-
Segregate Waste:
-
Crucially, do not mix this waste stream with incompatible chemicals. Store it away from strong oxidizing agents and acids.[11] Commingling wastes without a full compatibility assessment can lead to dangerous chemical reactions.
-
Protocol 2: Labeling and Temporary Storage
-
Labeling: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[11][12] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste this compound."
-
An accurate list of all components and their approximate percentages (including solvents).
-
The date accumulation started.
-
-
Storage:
-
Keep the waste container tightly sealed at all times, except when adding waste.[12]
-
Store the container in a designated and clearly marked satellite accumulation area within the laboratory.
-
This area should be under the control of the laboratory personnel and provide secondary containment to capture any potential leaks.
-
Protocol 3: Final Disposal
-
Contact EHS: When the waste container is full or you are finished generating this type of waste, arrange for its disposal.
-
Schedule Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[3]
-
Documentation: Complete all required waste pickup forms, providing accurate information about the container's contents.
Spill Management Protocol
Accidental spills require immediate and correct action to prevent exposure and environmental contamination.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate personnel and alert your supervisor and EHS office immediately.
-
Control Access: Secure the area to prevent others from entering.
-
Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 2.
-
Contain and Absorb: For small spills, cover the material with an inert absorbent such as vermiculite, sand, or diatomaceous earth.[3][13]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Label the container with the spill cleanup debris and dispose of it as hazardous waste following the procedures in Section 3.
Disposal Decision Workflow
The following diagram outlines the logical workflow for the proper management and disposal of this compound waste.
Caption: Decision workflow for handling this compound waste.
References
- 1. This compound [synhet.com]
- 2. 2-Ethoxy-3-iodo-pyridine | VSNCHEM [vsnchem.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. benchchem.com [benchchem.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. msds.nipissingu.ca [msds.nipissingu.ca]
- 8. fishersci.com [fishersci.com]
- 9. collectandrecycle.com [collectandrecycle.com]
- 10. carlroth.com [carlroth.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. lobachemie.com [lobachemie.com]
A Comprehensive Guide to the Safe Handling of 2-Ethoxy-3-iodopyridine
As a novel heterocyclic compound, 2-Ethoxy-3-iodopyridine holds significant promise for researchers in medicinal chemistry and materials science. Its unique structure makes it a valuable building block in the synthesis of complex molecular architectures. However, as with any specialized chemical reagent, a thorough understanding of its properties and associated hazards is paramount to ensure the safety of laboratory personnel and the integrity of the research. This guide provides essential, field-tested safety and logistical information for the handling and disposal of this compound, grounded in authoritative safety data.
Hazard Assessment: Understanding the Risks
The toxicological properties of this compound have not been fully investigated.[1] Therefore, a cautious approach, treating it as a potentially hazardous substance, is required. The available Safety Data Sheet (SDS) and data from structurally similar compounds indicate the following potential hazards:
-
Irritation: The compound is classified as an irritant.[1] It may cause irritation to the skin, eyes, and respiratory tract.[1][2]
-
Harmful if Swallowed or Inhaled: Like many iodinated pyridine derivatives, it may be harmful if ingested or inhaled.[1]
-
Organ-Specific Toxicity: Some iodinated compounds have been shown to cause damage to organs, such as the thyroid, through prolonged or repeated exposure. While not specifically documented for this compound, this potential should be considered.
Given the limited specific data, all handling procedures should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring | Safety goggles with side shields | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Work within a chemical fume hood |
| In-Solution Handling | Safety goggles with side shields | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Work within a chemical fume hood |
| Spill Cleanup | Safety goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant apron or coveralls | Air-purifying respirator with appropriate cartridges if outside a fume hood |
Causality Behind PPE Choices:
-
Eye Protection: Safety goggles are essential to prevent contact with the powder or splashes of solutions, which could cause serious eye irritation.[2]
-
Hand Protection: Chemical-resistant gloves are necessary to prevent skin contact, which can lead to irritation.[1] Nitrile gloves are a suitable choice for incidental contact.
-
Body Protection: A standard laboratory coat is required to protect against minor spills and contamination of personal clothing.[1]
-
Respiratory Protection: Due to the potential for respiratory irritation and harm from inhalation, all manipulations of this compound should be performed in a chemical fume hood.[1][2]
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is critical for minimizing exposure and ensuring safe handling.
Preparation and Weighing:
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[1]
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware) and PPE are readily available.
-
Weighing: Carefully weigh the required amount of the solid compound. Avoid generating dust. Use a micro-spatula for precise transfers.
Dissolution and Reaction:
-
Inert Atmosphere: If the reaction is sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Addition: Add the solvent slowly to the solid to avoid splashing.
-
Reaction Monitoring: Monitor the reaction from outside the fume hood whenever possible.
Post-Reaction Work-up and Purification:
-
Quenching: If necessary, quench the reaction carefully within the fume hood.
-
Extraction and Purification: Perform all extractions and purification steps (e.g., chromatography) within the fume hood.
The following diagram illustrates the standard workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
